molecular formula C7H7NO3 B1267078 2-Hydroxy-6-methylisonicotinic acid CAS No. 86454-13-9

2-Hydroxy-6-methylisonicotinic acid

カタログ番号: B1267078
CAS番号: 86454-13-9
分子量: 153.14 g/mol
InChIキー: NQXYVTIQDNOHFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Hydroxy-6-methylisonicotinic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124849. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methyl-6-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXYVTIQDNOHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298638
Record name 2-Hydroxy-6-methylisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86454-13-9
Record name 86454-13-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-6-methylisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-6-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylisonicotinic acid, also known by its systematic name 2-hydroxy-6-methylpyridine-4-carboxylic acid, is a heterocyclic organic compound with the CAS number 86454-13-9. This substituted pyridine derivative serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its structural features, including a carboxylic acid group and a hydroxyl group on the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

PropertyValueReference(s)
CAS Number 86454-13-9[1]
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance Solid
Melting Point >300 °C (literature)[2]
Synonyms 2-Hydroxy-6-methylpyridine-4-carboxylic acid, 6-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid[2]
InChI 1S/C7H7NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11)
SMILES Cc1cc(cc(O)n1)C(O)=O

Safety Information:

This compound is classified as an irritant. The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Synthesis and Experimental Protocols

A plausible synthetic pathway could involve the following general steps, as illustrated in the workflow diagram below.

G General Synthetic Workflow A Commercially Available Starting Materials B Cyclization/Condensation Reaction A->B Reagents/Conditions C Formation of Pyridone Ring B->C Intermediate Isolation D Functional Group Interconversion C->D Oxidation/Hydrolysis E This compound D->E Purification

Figure 1: A generalized workflow for the synthesis of this compound.

A more detailed, albeit speculative, experimental protocol is provided below. Note: This is a hypothetical procedure and would require optimization and validation in a laboratory setting.

Hypothetical Synthesis Protocol:

  • Step 1: Synthesis of a Pyran-2-one Intermediate. Dehydroacetic acid can be hydrolyzed using a strong acid like sulfuric acid to yield 4-hydroxy-6-methyl-2H-pyran-2-one.[3]

  • Step 2: Formation of the Pyridin-2(1H)-one Ring. The resulting pyran-2-one can be reacted with an ammonia source, such as aqueous ammonium hydroxide, to form 4-hydroxy-6-methylpyridin-2(1H)-one.[3]

  • Step 3: Introduction of the Carboxylic Acid Moiety. This step would involve a selective functionalization at the 4-position of the pyridine ring. This could potentially be achieved through a multi-step process involving protection of the hydroxyl group, followed by a directed ortho-metalation and carboxylation, and subsequent deprotection. Alternatively, a Reimer-Tiemann or Kolbe-Schmitt type reaction, if applicable to this heterocyclic system, could be explored.

  • Step 4: Isomer Separation and Purification. As the reaction in Step 3 might yield a mixture of isomers, purification by techniques such as recrystallization or column chromatography would be necessary to isolate the desired this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic signals would be expected in its various spectra.

Expected Spectroscopic Features:

  • ¹H NMR:

    • A singlet for the methyl group protons (around 2.0-2.5 ppm).

    • Two singlets or doublets for the aromatic protons on the pyridine ring.

    • A broad singlet for the hydroxyl proton.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR:

    • A signal for the methyl carbon.

    • Signals for the carbons of the pyridine ring, with those attached to the hydroxyl and carboxyl groups being significantly deshielded.

    • A signal for the carboxylic acid carbon.

  • FTIR (cm⁻¹):

    • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

    • A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

    • C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

    • An O-H bend from the hydroxyl group.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) corresponding to its molecular weight (153.14 g/mol ).

    • Fragmentation patterns characteristic of the loss of CO₂, H₂O, and other small fragments.

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited, its structural motifs are present in molecules with known pharmacological activities. Pyridine carboxylic acid isomers, including isonicotinic acid derivatives, are known to be scaffolds for a wide range of therapeutic agents.[4]

The related compound, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. This suggests that this compound could also serve as a valuable precursor for the development of enzyme inhibitors.

The potential biological activities and applications of this compound are rooted in its ability to be chemically modified at several positions, allowing for the exploration of structure-activity relationships (SAR). The carboxylic acid can be converted to amides, esters, and other functional groups, while the hydroxyl group can be derivatized to ethers or esters. The pyridine ring itself can also undergo further substitution.

Potential Therapeutic Areas:

  • Oncology: As a building block for enzyme inhibitors targeting kinases or polymerases.

  • Neurological Disorders: The pyridine core is a common feature in many centrally acting agents.[4]

  • Infectious Diseases: Nicotinic acid derivatives have shown antimicrobial and antifungal properties.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

G Drug Discovery Workflow A This compound (Starting Material) B Chemical Modification & Library Synthesis A->B Derivatization C High-Throughput Screening (Biological Assays) B->C Compound Library D Hit Identification C->D Active Compounds E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship F Preclinical Development E->F Candidate Drug

Figure 2: A typical workflow for the use of this compound in a drug discovery program.

Conclusion

This compound is a promising heterocyclic building block with significant potential in the fields of pharmaceutical and agrochemical research. While detailed experimental and biological data for this specific compound are not extensively documented, its structural relationship to known bioactive molecules suggests a wide range of possible applications. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its utility in the development of novel and effective chemical entities. The information provided in this technical guide serves as a foundational resource for researchers and scientists interested in leveraging the chemical properties of this versatile compound.

References

An In-Depth Technical Guide to 2-Hydroxy-6-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the physicochemical properties and analytical methodologies related to 2-Hydroxy-6-methylisonicotinic acid. This compound is a relevant molecule in synthetic chemistry, often encountered as a byproduct or impurity in the synthesis of various pyridine-based pharmaceutical intermediates.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference
Molecular Weight 153.14 g/mol [1][2]
Molecular Formula C₇H₇NO₃[1][2][3]
CAS Number 86454-13-9[1][3][4]
Melting Point >300 °C[4]
Purity (Typical) ≥98%[3]

Analytical Protocol: Quantification of this compound as a Process Impurity

In the synthesis of related compounds such as 2-bromo-6-methylisonicotinic acid or 2-amino-6-methylnicotinic acid, this compound can be formed as a significant impurity through hydrolysis.[5][6] Accurate quantification of this impurity is critical for process control and final product purity in drug development. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

Objective: To develop an HPLC method for the separation and quantification of this compound from a reaction mixture containing its bromo-substituted precursor.

1. Materials and Reagents:

  • Reference standard of this compound (≥98% purity)

  • Reference standard of 2-Bromo-6-methylisonicotinic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Methanol (for sample preparation)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (or determined by UV scan of the reference standard)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (95:5 Water:Acetonitrile).

  • Sample Preparation: Accurately weigh approximately 10 mg of the reaction mixture or final product, dissolve it in 10 mL of methanol, and filter through a 0.45 µm syringe filter before injection.

5. Analysis and Data Processing:

  • Inject the calibration standards to establish a calibration curve by plotting peak area against concentration. Determine the linearity (R² > 0.999) and the limit of detection (LOD) and quantification (LOQ).

  • Inject the prepared sample solution.

  • Identify the peak for this compound based on its retention time, comparing it to the reference standard.

  • Quantify the amount of the impurity in the sample using the calibration curve.

Visualizations

The following diagram illustrates the logical workflow for the identification and quantification of this compound as a process impurity.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage ref_std Reference Standard (this compound) dissolve_std Dissolve in Methanol (Create Stock Solution) ref_std->dissolve_std reaction_smp Reaction Sample (e.g., from bromination reaction) dissolve_smp Dissolve and Filter Sample reaction_smp->dissolve_smp dilute_std Serial Dilution (Prepare Calibration Curve Standards) dissolve_std->dilute_std hplc_inject HPLC Injection dissolve_smp->hplc_inject Inject Sample dilute_std->hplc_inject Inject Standards chrom_sep Chromatographic Separation (C18 Reverse-Phase) hplc_inject->chrom_sep uv_detect UV Detection (270 nm) chrom_sep->uv_detect peak_id Peak Identification (by Retention Time) uv_detect->peak_id cal_curve Generate Calibration Curve (Peak Area vs. Concentration) uv_detect->cal_curve quant Quantification of Impurity (Calculate % w/w) peak_id->quant cal_curve->quant

References

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-6-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylisonicotinic acid, a pyridinecarboxylic acid derivative, is a molecule of growing interest in chemical and pharmaceutical research. Its structure, featuring both a hydroxyl and a carboxylic acid group on a methyl-substituted pyridine ring, imparts a unique combination of chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and known biological activities. Detailed experimental protocols and visual representations of key concepts are included to facilitate its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.

PropertyValueReference
Molecular Formula C₇H₇NO₃[ChemScene]
Molecular Weight 153.14 g/mol [ChemScene]
CAS Number 86454-13-9[ChemScene]
Melting Point >300 °C[ChemicalBook]
Predicted pKa 2.69 ± 0.20[ChemicalBook]
Appearance White to light solid[ChemicalBook]

Tautomerism: this compound can exist in tautomeric forms. Infrared spectroscopic analysis suggests that the compound predominantly exists in the more stable oxo-form (6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) rather than the hydroxy-form. This tautomerism is a critical consideration in its reactivity and biological interactions.

Spectral Data

Infrared (IR) Spectroscopy: A comparative study of the IR spectra of free this compound and its metal complexes indicates that the ligand behaves as a bidentate, with O,O-chelation occurring through the oxygen atom of the carboxyl group and the oxygen atom of the amide group in its oxo-tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental ¹H and ¹³C NMR data for this compound are not explicitly detailed in the searched literature. However, NMR spectra of related nicotinic acid derivatives are available and can serve as a reference for spectral interpretation.[1][2]

Mass Spectrometry (MS): Specific mass spectrometry data for this compound is not available in the provided search results. General fragmentation patterns for carboxylic acids involve the loss of -OH (M-17) and -COOH (M-45) fragments.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its practical application.

Synthesis: A reported synthesis of this compound involves a microwave-assisted method, which is noted for its good yield and reduced reaction time. While the specific precursors and detailed reaction conditions for this "green" synthesis method are not fully elaborated in the initial search, a general synthetic workflow can be conceptualized.

Diagram: Conceptual Synthetic Workflow

SynthesisWorkflow Precursors Starting Materials Reaction Reaction Mixture Precursors->Reaction Microwave Microwave Irradiation Microwave->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the microwave-assisted synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis: A validated Reverse-Phase HPLC (RP-HPLC) method can be employed for the analysis and purity determination of this compound and its derivatives. A general protocol for a related compound is described below, which can be adapted.

  • Column: Octadecyl (C18) column (e.g., 250 x 4.0 mm I.D., 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2).[4] The gradient or isocratic conditions would need to be optimized.

  • Detection: UV detection at an appropriate wavelength (e.g., 239 nm for a similar compound).[4]

  • Internal Standard: A structurally similar compound that does not interfere with the analyte peak.

Diagram: HPLC Analysis Workflow

HPLCWorkflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Purity, Quantification) Detection->Analysis

Caption: A standard workflow for the analysis of this compound using HPLC.

Biological Activity and Signaling Pathways

Antibacterial Activity: this compound and its transition metal complexes have been screened for in-vitro antibacterial activity. The compounds have shown activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The mechanism of action for many pyridine carboxylic acid derivatives involves the chelation of metal ions essential for bacterial growth or the inhibition of key enzymes.[5]

Signaling Pathways: The involvement of this compound in specific signaling pathways has not been explicitly detailed in the available literature. However, nicotinic acid and its derivatives are known to interact with G protein-coupled receptors, such as the nicotinic acid receptor (GPR109A), which can influence lipid metabolism and gene expression.[5][6] The structural similarity suggests that this compound could potentially modulate similar pathways. Further research is required to elucidate its specific molecular targets and mechanisms of action.

Diagram: Potential Signaling Interaction

SignalingPathway Ligand 2-Hydroxy-6-methylisonicotinic Acid (or derivative) Receptor G-Protein-Coupled Receptor (e.g., GPR109A) Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Modulation (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Cellular Responses (e.g., Altered Gene Expression, Lipid Metabolism) Second_Messenger->Downstream

Caption: A hypothetical signaling pathway for this compound based on related nicotinic acid derivatives.

Conclusion

This compound is a versatile molecule with established physicochemical properties and demonstrated antibacterial potential. This guide provides a foundational understanding of its chemical characteristics and outlines experimental approaches for its synthesis and analysis. The exploration of its biological activities and the elucidation of its specific interactions with cellular signaling pathways represent exciting avenues for future research. The information and protocols presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of chemistry, biology, and drug development, facilitating further investigation into the promising applications of this compound.

References

Synthesis of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-hydroxy-6-methylisonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The described route commences with the readily available starting material, dehydroacetic acid, and proceeds through key intermediates, including 4-hydroxy-6-methyl-2H-pyran-2-one and 4-hydroxy-6-methylpyridin-2(1H)-one. The final carboxylation step to introduce the isonicotinic acid moiety is achieved via a Kolbe-Schmitt reaction.

This document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound can be accomplished in a three-step sequence starting from dehydroacetic acid. The overall transformation involves the hydrolysis of the pyrone ring, followed by amination to form the pyridinone core, and finally, a regioselective carboxylation.

Synthesis_Pathway A Dehydroacetic Acid B 4-Hydroxy-6-methyl- 2H-pyran-2-one A->B H2SO4, H2O Heat C 4-Hydroxy-6-methyl- pyridin-2(1H)-one B->C NH4OH (aq) D 2-Hydroxy-6-methyl- isonicotinic Acid C->D 1. NaOH, CO2, Pressure, Heat 2. H+

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

StepReactionStarting MaterialProductReagentsYield (%)
1HydrolysisDehydroacetic Acid4-Hydroxy-6-methyl-2H-pyran-2-one92% Sulfuric acid86%[1]
2Amination4-Hydroxy-6-methyl-2H-pyran-2-one4-Hydroxy-6-methylpyridin-2(1H)-oneAqueous ammonium hydroxide80%[1]
3Carboxylation4-Hydroxy-6-methylpyridin-2(1H)-oneThis compoundNaOH, CO2, H+Not reported

Note: The yield for the Kolbe-Schmitt carboxylation step (Step 3) on this specific substrate is not explicitly reported in the surveyed literature. Yields for this reaction can vary widely depending on the substrate and reaction conditions.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one

Materials:

  • Dehydroacetic acid

  • 92% Sulfuric acid (aqueous solution)

  • Crushed ice

  • Distilled water

Procedure: [1]

  • In a 25 mL round-bottom flask, combine dehydroacetic acid (1 mmol) and 92% sulfuric acid aqueous solution (5 mmol).

  • Heat the mixture to 130 °C for 10 minutes.

  • While the mixture is still warm, carefully pour it into a beaker containing crushed ice.

  • A precipitate will form. Collect the solid by filtration and wash it with cold water.

  • The resulting product is 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid.

Step 2: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

Materials:

  • 4-Hydroxy-6-methyl-2H-pyran-2-one

  • Aqueous ammonium hydroxide

Procedure: [1]

  • React 4-hydroxy-6-methyl-2H-pyran-2-one with an excess of aqueous ammonium hydroxide.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 4-hydroxy-6-methylpyridin-2(1H)-one, can be isolated by crystallization.

Step 3: Synthesis of this compound (via Kolbe-Schmitt Reaction)

Materials:

  • 4-Hydroxy-6-methylpyridin-2(1H)-one

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO2), high pressure

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for acidification

Procedure (General Protocol): [2][3]

  • In a high-pressure autoclave, dissolve 4-hydroxy-6-methylpyridin-2(1H)-one in an aqueous solution of sodium hydroxide to form the sodium salt.

  • Seal the autoclave and pressurize it with carbon dioxide to approximately 100 atm.

  • Heat the mixture to around 125 °C and maintain the temperature and pressure with stirring for several hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.

  • Transfer the reaction mixture to a beaker and acidify it with a mineral acid (e.g., HCl or H2SO4) until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amination cluster_step3 Step 3: Carboxylation A1 Combine Dehydroacetic Acid and H2SO4 A2 Heat to 130°C A1->A2 A3 Pour onto Ice A2->A3 A4 Filter and Wash A3->A4 B1 React Pyran-2-one with NH4OH A4->B1 Product from Step 1 B2 Monitor by TLC B1->B2 B3 Isolate by Crystallization B2->B3 C1 Form Sodium Salt with NaOH B3->C1 Product from Step 2 C2 Pressurize with CO2 and Heat in Autoclave C1->C2 C3 Acidify to Precipitate C2->C3 C4 Filter, Wash, and Dry C3->C4 Final 2-Hydroxy-6-methyl- isonicotinic Acid C4->Final Final Product

Figure 2: General experimental workflow for the synthesis of this compound.

This technical guide outlines a feasible and scalable synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for various applications in drug discovery and development. Further optimization of the carboxylation step may be required to maximize the overall yield of the process.

References

Spectroscopic Profile of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxy-6-methylisonicotinic acid. Due to the limited availability of directly published, complete spectral datasets for this specific compound, this document synthesizes expected spectral characteristics based on its chemical structure and data from related compounds, alongside any available data from public sources. It also outlines general experimental protocols for the spectroscopic analysis of similar organic acids.

Core Spectroscopic Data

A complete, publicly available dataset of all spectroscopic data for this compound is not readily found in the scientific literature. Commercial suppliers often indicate the availability of such data (NMR, HPLC, LC-MS) but do not typically publish the spectra.

One patent document (US20140094453A1) mentions "this compound" and provides ¹H NMR data. However, the provided spectral data is highly complex and does not align with the expected simple structure of this compound, suggesting it may pertain to a derivative or a different compound.[1]

A research article describes a cadmium(II) complex utilizing this compound (abbreviated as Hminic) as a ligand.[2][3][4] While this confirms the synthesis and use of the molecule, the full spectroscopic data for the free ligand is not detailed in the provided snippets.

Given the absence of a complete, verified dataset, the following sections will present the expected spectroscopic characteristics for this compound based on its structure and general principles of spectroscopy, supplemented with typical experimental protocols.

Expected Spectroscopic Data
Spectroscopic Technique Expected Observations
¹H NMR Aromatic Protons: Two singlets or narrow doublets in the aromatic region (typically δ 6.0-7.0 ppm). Methyl Protons: A singlet for the -CH₃ group (typically δ 2.2-2.5 ppm). Labile Protons: Broad singlets for the carboxylic acid (-COOH) and hydroxyl (-OH) protons, which may be exchangeable with D₂O. The chemical shifts of these protons can vary significantly depending on the solvent and concentration.
¹³C NMR Carbonyl Carbon: A signal for the carboxylic acid carbonyl group (typically δ 165-185 ppm). Aromatic Carbons: Signals for the pyridine ring carbons, with those attached to heteroatoms (O and N) appearing at lower field. Methyl Carbon: A signal for the -CH₃ carbon (typically δ 15-25 ppm).
Infrared (IR) Spectroscopy O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching, often overlapping with C-H stretches.[5] C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid, typically in the range of 1710-1760 cm⁻¹.[5] C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region corresponding to the pyridine ring.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (153.14 g/mol ). Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[6] Fragmentation of the pyridine ring may also be observed.
UV-Vis Spectroscopy π → π Transitions:* Absorption bands in the UV region (typically 200-300 nm) arising from the π-electron system of the aromatic pyridine ring. The exact wavelength and intensity will be influenced by the substituents and the solvent.[5][7]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not available in the public domain. However, the following are general methodologies that would be applicable for the analysis of this and similar solid organic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like this compound would involve the following steps:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube to a volume of approximately 0.6 mL. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and often allows for the observation of the labile carboxylic acid and hydroxyl protons.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

    • Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

For a solid sample, several preparation methods can be used for IR spectroscopy:

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[8]

    • Apply a drop of this solution to a salt plate (e.g., KBr or NaCl).[8]

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[8]

    • Mount the plate in the spectrometer and acquire the spectrum.[8]

  • Nujol Mull Method:

    • Grind a small amount (5-10 mg) of the solid sample to a fine powder in a mortar and pestle.[9]

    • Add a small drop of Nujol (mineral oil) and continue to grind until a smooth paste is formed.[9][10]

    • Spread the mull evenly between two salt plates.[9]

    • Mount the plates in the spectrometer and acquire the spectrum. A reference spectrum of Nujol should be subtracted from the sample spectrum.[9]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules:

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in a cuvette.

    • Record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

    • The absorbance spectrum is then obtained by subtracting the solvent baseline.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 2-Hydroxy-6-methyl- isonicotinic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Integration of All Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Confirmation of Molecular Structure Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-6-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxy-6-methylisonicotinic acid. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted pyridines. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Data

The chemical structure of this compound contains a pyridine ring with three substituents: a hydroxyl group at position 2, a methyl group at position 6, and a carboxylic acid group at position 4. The molecule exhibits a tautomeric equilibrium, primarily existing as the 2-pyridone form. The predicted ¹H NMR data for the major tautomer is summarized in the table below. The predictions are based on the analysis of chemical shift data for 2-hydroxypyridine, 6-methylpyridine, and isonicotinic acid.

Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~6.5 - 6.7Singlet-1H
H-5~6.3 - 6.5Singlet-1H
-CH₃~2.3 - 2.5Singlet-3H
-OH (pyridone N-H)~11.0 - 13.0Broad Singlet-1H
-COOH~12.0 - 14.0Broad Singlet-1H

Note: The chemical shifts of the acidic protons (-OH and -COOH) are highly dependent on the solvent, concentration, and temperature, and they may undergo exchange with residual water in the solvent, leading to broader signals or even disappearance upon D₂O exchange.

Structural and Spectral Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted ¹H NMR signals.

G cluster_mol This compound cluster_signals Predicted ¹H NMR Signals mol H3 H-3 ~6.5 - 6.7 ppm (Singlet) mol->H3 H-3 H5 H-5 ~6.3 - 6.5 ppm (Singlet) mol->H5 H-5 CH3 -CH₃ ~2.3 - 2.5 ppm (Singlet) mol->CH3 -CH₃ OH -OH (N-H) ~11.0 - 13.0 ppm (Broad Singlet) mol->OH -OH COOH -COOH ~12.0 - 14.0 ppm (Broad Singlet) mol->COOH -COOH

Caption: Correlation of protons in this compound to their predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a general procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids and hydroxy-pyridines as it can better dissolve the compound and the acidic protons are often well-resolved.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

    • Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all signals, including acidic protons, are observed.

    • Temperature: 298 K (25 °C).

3. Data Acquisition and Processing:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and line shape.

  • Acquire the Free Induction Decay (FID) data.

  • Apply a Fourier transform to the FID to obtain the spectrum.

  • Phase correct the spectrum manually.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals to determine the relative number of protons for each resonance.

4. Further Experiments (Optional):

  • D₂O Exchange: To confirm the assignment of the acidic protons (-OH and -COOH), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the acidic protons should decrease in intensity or disappear.

  • 2D NMR: For unambiguous assignment of all signals, especially in more complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be beneficial.[1]

Workflow for Spectral Analysis

The following diagram outlines a logical workflow for the analysis of the ¹H NMR spectrum of this compound.

G start Acquire ¹H NMR Spectrum process Process Data (FT, Phasing, Referencing) start->process analyze Analyze Spectrum process->analyze chem_shift Chemical Shift Analysis analyze->chem_shift integration Integration Analysis analyze->integration splitting Splitting Pattern Analysis analyze->splitting assign Assign Signals to Protons chem_shift->assign integration->assign splitting->assign d2o D₂O Exchange (Optional) assign->d2o report Final Structure Confirmation assign->report confirm Confirm Acidic Protons d2o->confirm confirm->report

References

An In-depth Technical Guide to the 13C NMR of 2-Hydroxy-6-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Hydroxy-6-methylisonicotinic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require detailed information on the characterization of this compound. This document presents key quantitative data, detailed experimental methodologies, and visual representations of its chemical structure and analytical workflow.

Molecular Structure and Carbon Numbering

The unambiguous assignment of spectral data is predicated on a consistent numbering scheme for the molecule's carbon atoms. The following diagram illustrates the structure of this compound with the IUPAC numbering convention applied to the pyridine ring and substituents.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis A Weigh Compound C Dissolve Sample in NMR Tube A->C B Select Deuterated Solvent B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Set Acquisition Parameters E->F G Acquire 13C NMR Spectrum F->G H Fourier Transformation G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking and Integration J->K L Assign Chemical Shifts K->L M Structural Confirmation L->M

An In-depth Technical Guide to the Infrared Spectrum of 2-Hydroxy-6-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-hydroxy-6-methylisonicotinic acid. It includes characteristic vibrational frequencies, a comprehensive experimental protocol for sample analysis, and an interpretation of the spectral data critical for the structural elucidation and characterization of this compound.

Introduction to Spectroscopic Analysis

This compound, also known as 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a substituted pyridine derivative.[1] Due to potential tautomerism between the hydroxy-pyridine and pyridone forms, IR spectroscopy is an invaluable, non-destructive technique for confirming its dominant structural form in the solid state.[2] The infrared spectrum provides a unique molecular fingerprint by revealing the vibrational modes of the functional groups present, which is essential for identity confirmation, purity assessment, and quality control in drug development.[3]

Experimental Workflow for FTIR Analysis

The process of obtaining and interpreting the IR spectrum of a solid sample like this compound involves a systematic workflow. This ensures reproducibility and accuracy of the results. The following diagram illustrates the key stages of the experimental process.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weighing (1-2 mg sample, ~200 mg KBr) B Grinding (Reduce sample particle size) A->B C Mixing (Homogenize sample with KBr) B->C D Pellet Pressing (8-10 tons pressure) C->D E Spectrometer Purge (Remove H2O/CO2) D->E Transfer Pellet F Background Scan (Pure KBr pellet) E->F G Sample Scan (Acquire spectrum) F->G H Data Processing (Baseline correction, smoothing) G->H Raw Data I Peak Identification H->I J Spectral Interpretation (Assign vibrational modes) I->J K Reporting J->K

Caption: Experimental workflow for FTIR analysis of solid samples.

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a standard technique for obtaining high-quality infrared spectra of solid samples.[4] The goal is to disperse the sample molecules within a KBr matrix, which is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹).[5]

3.1. Materials and Equipment

  • This compound (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (~200 mg)[6]

  • Agate mortar and pestle[4]

  • Hydraulic press with pellet die (e.g., 13 mm)[5]

  • FTIR Spectrometer

  • Analytical balance

3.2. Sample Preparation

  • Drying: Ensure the KBr powder is completely dry by keeping it in a desiccator or a drying oven. Moisture contamination will obscure the spectrum with broad O-H absorption bands.[5]

  • Grinding: Place 1-2 mg of this compound into a clean, dry agate mortar. Grind the sample to a fine, flour-like powder. This is crucial to reduce particle size to less than the wavelength of the IR radiation, minimizing light scattering (Christiansen effect).[6][7]

  • Mixing: Add approximately 200 mg of dry KBr powder to the mortar. Mix gently but thoroughly with the pestle for about one minute to ensure a homogeneous mixture. The final sample concentration should be between 0.2% and 1%.[5][7]

  • Pellet Formation: Assemble the pellet die. Transfer the sample-KBr mixture into the die bore and distribute it evenly. Insert the plunger and place the assembly into a hydraulic press.[8]

  • Pressing: Connect the die to a vacuum pump to remove trapped air. Apply a pressure of 8-10 metric tons for 1-2 minutes.[5][8] This pressure causes the KBr to fuse into a transparent or translucent pellet.

  • Pellet Extraction: Carefully release the pressure and vacuum, then disassemble the die. Gently extract the pellet and place it in the spectrometer's sample holder.[8] Avoid touching the flat surfaces of the pellet.

3.3. Data Acquisition

  • Background Spectrum: First, run a background spectrum with a pure KBr pellet or with an empty sample compartment. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the sample pellet in the IR beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the range of 4000-400 cm⁻¹.

Spectral Data and Interpretation

The infrared spectrum of this compound is characterized by several key absorption bands corresponding to its specific functional groups. The presence of strong absorptions related to amide and carboxylic acid groups suggests that in the solid state, the pyridone-carboxylic acid tautomer is predominant.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional GroupCharacteristics
~3300 - 2500O-H Stretch (Carboxylic Acid)-COOHVery broad, strong band due to hydrogen bonding.[9]
~3100 - 2900N-H Stretch (Amide/Pyridone)>N-HBroad to medium band, often overlaps with O-H and C-H stretches.
~3000 - 2850C-H Stretch (Methyl & Aromatic)-CH₃, Ar-HMedium to weak bands.[10]
~1725 - 1700C=O Stretch (Carboxylic Acid)-COOHStrong, sharp absorption.[9]
~1680 - 1640C=O Stretch (Amide I Band)PyridoneStrong, sharp absorption.
~1610 - 1550C=C & C=N Ring StretchesPyridine RingMultiple medium to strong bands.[3]
~1450C-H Bend (Methyl)-CH₃Medium intensity.[10]
~1300 - 1200C-O Stretch / O-H Bend-COOHMedium to strong, often coupled vibrations.
~900O-H Bend (Out-of-plane)-COOHBroad, medium intensity.

Interpretation of Key Features:

  • Hydroxyl and Amide Region (3300-2500 cm⁻¹): The spectrum is dominated by a very broad and intense absorption band in this region. This feature is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[9][10] Superimposed on this broad band, an N-H stretching vibration from the pyridone ring is expected.

  • Carbonyl Region (1725-1640 cm⁻¹): Two distinct and strong absorption peaks are anticipated in the carbonyl region. The peak at the higher wavenumber (~1725-1700 cm⁻¹) is assigned to the C=O stretch of the carboxylic acid group.[9] The second strong peak (~1680-1640 cm⁻¹) corresponds to the amide I band of the cyclic pyridone structure.[11] The presence of this amide band is strong evidence for the pyridone tautomer.

  • Fingerprint Region (Below 1600 cm⁻¹): This region contains a complex series of bands arising from C=C and C=N stretching vibrations of the aromatic ring, as well as various bending vibrations (C-H, O-H, C-O).[3][10] These bands are unique to the molecule's overall structure and serve as a "fingerprint" for identification.

Conclusion

FTIR spectroscopy provides a definitive method for the structural characterization of this compound. The detailed experimental protocol ensures the acquisition of reliable and high-quality data. The spectral analysis, particularly the observation of distinct carboxylic acid and amide carbonyl bands, confirms the prevalence of the 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid tautomer in the solid phase. This information is fundamental for researchers in medicinal chemistry and drug development for identity confirmation and quality control.

References

An In-depth Technical Guide to 2-Hydroxy-6-methylisonicotinic Acid Derivatives and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-6-methylisonicotinic acid derivatives, focusing on their synthesis, physicochemical properties, and potential therapeutic applications. The information presented is intended to support research and development efforts in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a substituted pyridine carboxylic acid that serves as a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological activities. The presence of the hydroxyl, methyl, and carboxylic acid groups offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide explores the synthesis of key derivatives, their biological evaluation, and the underlying signaling pathways they modulate.

Synthesis of this compound Derivatives

The chemical structure of this compound allows for the straightforward synthesis of various derivatives, including amides, esters, and hydrazones. These derivatives are often prepared through standard coupling reactions.

Amide Derivatives

Amide derivatives are typically synthesized by activating the carboxylic acid group of this compound, followed by reaction with a primary or secondary amine.

Ester Derivatives

Esterification of the carboxylic acid group can be achieved through reaction with an alcohol in the presence of an acid catalyst or by using a coupling agent.

Hydrazide and Hydrazone Derivatives

The synthesis of hydrazides involves the reaction of the corresponding ester with hydrazine hydrate. Subsequent condensation of the hydrazide with various aldehydes or ketones yields the respective hydrazone derivatives.

Physicochemical Properties

The physicochemical properties of this compound derivatives, such as solubility, lipophilicity, and pKa, are critical for their biological activity and pharmacokinetic profile. These properties are significantly influenced by the nature of the substituents introduced.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in various therapeutic areas, including oncology and infectious diseases. Their mechanism of action often involves the inhibition of key enzymes or the modulation of specific signaling pathways.

Enzyme Inhibition

A significant area of investigation for isonicotinic acid derivatives is their potential as enzyme inhibitors. For instance, structurally related compounds have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases, which are critical targets in cancer therapy.

Table 1: Inhibitory Activity of Imidazo[4,5-c]pyridine-7-carboxamide Derivatives (Structural Analogs) against PARP-1 [1]

Compound IDR GroupPARP-1 IC50 (nM)
1aH>1000
1bMethyl256.3 ± 25.1
1cEthyl119.7 ± 11.5
1dPropyl8.6 ± 0.6
1eIsopropyl28.4 ± 2.9
1fCyclopropyl45.2 ± 4.1
1gBenzyl158.6 ± 16.3

Note: The presented data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and is intended to be illustrative of the potential for isonicotinic acid scaffolds as enzyme inhibitors.[1]

Antimicrobial Activity

Hydrazone derivatives of isonicotinic acid have been investigated for their antimicrobial properties. For example, certain Schiff base compounds derived from isonicotinic acid hydrazide have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of an Isoniazid/2-hydroxynicotinoid Schiff Base Compound

OrganismMIC (μg/mL)
S. aureus201.25
E. coli100.63

Experimental Protocols

General Synthesis of Amide Derivatives from 2-Bromo-6-methylisonicotinic Acid[1]

A general procedure for the synthesis of amide derivatives, which can be adapted for this compound, involves the following steps:

  • Activation of the Carboxylic Acid: To a solution of the isonicotinic acid derivative (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH2Cl2), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq).

  • Amine Coupling: Stir the mixture at room temperature for 15-30 minutes. Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring and Work-up: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

General Synthesis of Hydrazones from Isonicotinic Hydrazide

The synthesis of hydrazones from isonicotinic hydrazide generally follows this two-step process:

  • Hydrazide Formation: React the methyl or ethyl ester of the isonicotinic acid derivative with hydrazine hydrate in a suitable solvent like ethanol under reflux.

  • Hydrazone Formation: Condense the resulting hydrazide with an appropriate aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid.

PARP-1 Inhibition Assay Protocol[1]

A common method for assessing PARP-1 inhibition is a colorimetric ELISA-based assay:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Reaction Setup: Add the test compound at various concentrations, activated DNA, a mix of NAD+ and biotinylated NAD+, and the PARP-1 enzyme to the wells.

  • Incubation and Detection: Incubate the plate to allow for the PARPylation reaction. Then, add streptavidin-HRP conjugate, followed by a chromogenic substrate.

  • Data Analysis: Stop the reaction and measure the absorbance. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways. For example, PARP inhibitors play a crucial role in the DNA damage response pathway, while kinase inhibitors can modulate a wide array of signaling cascades involved in cell growth, proliferation, and survival.

PARP_Inhibition_Pathway DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Apoptosis Apoptosis / Cell Death PARP1->Apoptosis DDR_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins Repair DNA Repair DDR_Proteins->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor 2-Hydroxy-6-methyl- isonicotinic Acid Derivative (PARP Inhibitor) Inhibitor->PARP1 Kinase_Inhibition_Workflow cluster_synthesis Synthesis and Screening cluster_optimization Lead Optimization Start 2-Hydroxy-6-methyl- isonicotinic Acid Derivatization Chemical Derivatization (Amides, Esters, etc.) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Kinase Screening Library->Screening Hits Initial Hits Screening->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Candidate Preclinical Candidate Lead_Opt->Candidate

References

The Medicinal Chemistry Potential of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Pyridinone Scaffold for Drug Discovery and Development

Abstract

2-Hydroxy-6-methylisonicotinic acid, a member of the pyridinone class of heterocyclic compounds, represents a valuable and versatile scaffold in medicinal chemistry. Its structural features, including the capacity for hydrogen bonding and the potential for diverse chemical modifications, have positioned it as a key intermediate in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of the potential applications of this compound and its derivatives, with a particular focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Furthermore, this document explores the broader therapeutic potential of this scaffold in developing novel anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis of derivatives and for key biological assays are provided, alongside a summary of relevant structure-activity relationship data.

Introduction

The pyridinone core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] this compound, also known as 2-hydroxy-6-methylpyridine-4-carboxylic acid, is a functionalized pyridinone that serves as a critical building block for more complex molecules. Its chemical properties, including a melting point of over 300 °C, are well-documented.[3] The strategic placement of the hydroxyl, methyl, and carboxylic acid groups on the pyridine ring offers multiple points for chemical elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties.

A significant application of this scaffold is in the development of PARP inhibitors.[1] The bromo-derivative, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of the approved PARP inhibitor Niraparib, used in the treatment of various cancers.[1] This highlights the potential of the this compound core in designing novel enzyme inhibitors. Beyond PARP inhibition, the broader class of isonicotinic acid derivatives has shown promise as antimicrobial agents, with a long history of use in treating tuberculosis.[4] This guide will delve into these potential applications, providing researchers and drug development professionals with a detailed technical resource.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 86454-13-9[3][5]
Molecular Formula C₇H₇NO₃[3][5]
Molecular Weight 153.14 g/mol [3][5]
Melting Point >300 °C[3]
Appearance Solid

Synthesis of this compound Derivatives

The derivatization of the this compound core is crucial for exploring its medicinal chemistry potential. A key transformation is the conversion of the hydroxyl group to a leaving group, such as a halide, to enable cross-coupling reactions. For instance, 2-hydroxy-6-methyl-nicotinic acid can be converted to 2-chloro-6-methylnicotinic acid by heating with phosphorus oxychloride.[6] This chloro-derivative can then be used in subsequent synthetic steps.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and is instrumental in the synthesis of many pharmaceutical compounds, including PARP inhibitors derived from the 2-bromo-6-methylisonicotinic acid scaffold.[1]

Materials:

  • 2-Bromo-6-methylisonicotinic acid derivative (amide, ester, etc.) (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 2-bromo-6-methylisonicotinamide derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture to the vessel.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - Bromo-derivative - Boronic Acid - Catalyst - Base Solvent Add Solvent Reactants->Solvent Degas Degas with N2/Ar Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Inhibitor PARP Inhibitor (e.g., Niraparib) PARP1_Activation->Inhibitor Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair No_Repair Inhibition of DNA Repair Inhibitor->No_Repair Cell_Death Cell Death (Synthetic Lethality) No_Repair->Cell_Death PARP1_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Dilute Prepare Compound Dilutions Add_Compound Add Compound to Wells Dilute->Add_Compound Reaction_Mix Prepare Reaction Mixture Reaction_Mix->Add_Compound Add_Enzyme Initiate with PARP-1 Add_Compound->Add_Enzyme Incubate_Reaction Incubate (1-2h) Add_Enzyme->Incubate_Reaction Bind Bind to Streptavidin Plate Incubate_Reaction->Bind Wash1 Wash Bind->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate_HRP Incubate (1h) Add_HRP->Incubate_HRP Wash2 Wash Incubate_HRP->Wash2 Add_Substrate Add HRP Substrate Wash2->Add_Substrate Develop Color Development Add_Substrate->Develop Stop Stop Reaction Develop->Stop Read Read Absorbance Stop->Read Calculate Calculate IC50 Read->Calculate

References

2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methylisonicotinic acid (CAS No. 86454-13-9) is a heterocyclic organic compound classified as a research chemical. While direct biological studies on this specific molecule are not extensively published, its structural motif is of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties and posits its potential applications in drug discovery, drawing parallels from structurally related compounds. Notably, derivatives of 2-substituted-6-methylisonicotinic acid have been identified as crucial intermediates in the synthesis of potent enzyme inhibitors, particularly targeting Poly(ADP-ribose) polymerase (PARP) and various protein kinases. This document serves as a foundational resource for researchers investigating the utility of this compound as a scaffold or building block in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a pyridine derivative with a carboxylic acid group at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 86454-13-9[1][2][3]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2]
Appearance Solid[2]
Melting Point >300 °C (decomposes)[1]
Synonyms 2-Hydroxy-6-methylpyridine-4-carboxylic acid, 6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid[2]
SMILES Cc1cc(C(=O)O)cc(O)n1
InChI Key NQXYVTIQDNOHFM-UHFFFAOYSA-N[2]

Potential Applications in Drug Discovery

While direct biological data for this compound is scarce, the isonicotinic acid scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. The strategic placement of substituents on the pyridine ring allows for versatile chemical modifications to achieve desired potency and selectivity against various biological targets.

Role as a Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several potent PARP inhibitors feature a pyridine-based core that mimics the nicotinamide moiety of the natural substrate, NAD+.

Structurally related compounds, such as 2-Bromo-6-methylisonicotinic acid, are key intermediates in the synthesis of PARP inhibitors like Niraparib.[4] This suggests that this compound could serve as a valuable precursor for novel PARP inhibitors. The hydroxyl group at the 2-position could be exploited for further chemical derivatization to interact with key residues in the PARP active site.

A hypothetical pathway for the utilization of this compound in the synthesis of a PARP inhibitor is outlined below.

G cluster_0 Synthesis of a Hypothetical PARP Inhibitor A 2-Hydroxy-6-methylisonicotinic Acid B Activation of Carboxylic Acid A->B e.g., SOCl₂, Oxalyl Chloride C Amide Coupling with Amine Moiety B->C Amine, Coupling Agent D Modification of 2-Hydroxy Group (e.g., Etherification) C->D Alkylation/Arylation E Final PARP Inhibitor Candidate D->E

Hypothetical workflow for PARP inhibitor synthesis.
Foundation for Kinase Inhibitor Development

Protein kinases are another major class of drug targets, particularly in oncology and immunology. The pyridine scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The substitution pattern on the pyridine ring is crucial for achieving selectivity among the highly conserved kinase family.

Derivatives of 2-substituted-6-methylisonicotinic acid have been explored for the development of inhibitors for various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][5] The functional groups on this compound—the carboxylic acid, the hydroxyl group, and the methyl group—provide multiple points for chemical modification to optimize binding affinity and selectivity for a specific kinase target.

The general signaling pathway of a receptor tyrosine kinase and its inhibition is depicted below, illustrating a potential point of intervention for a kinase inhibitor derived from this compound.

G cluster_0 Receptor Tyrosine Kinase (RTK) Signaling Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->Dimerization Inhibition

Generalized RTK signaling and inhibition.

Experimental Protocols

While specific experimental protocols for this compound are not available in the literature, the following are generalized methodologies for key experiments relevant to its potential applications.

General Synthesis of an Amide Derivative

This protocol describes a typical amide coupling reaction, a fundamental step in utilizing the carboxylic acid functionality of the title compound.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • An appropriate amine

  • A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in the chosen aprotic solvent. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and the non-nucleophilic base (2.0 eq) in the same aprotic solvent. Cool this solution to 0 °C.

  • Slowly add the activated acid chloride solution from step 1 to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

In Vitro PARP-1 Inhibition Assay (HTRF-based)

This protocol outlines a common method for assessing the inhibitory activity of a compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • NAD⁺ (biotinylated)

  • Streptavidin-XL665

  • Anti-poly(ADP-ribose) antibody conjugated to Europium cryptate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., a derivative of this compound)

  • A known PARP inhibitor as a positive control (e.g., Olaparib)

  • 384-well low-volume plates

  • A microplate reader capable of HTRF detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In the wells of a 384-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Prepare a reaction mixture containing the PARP-1 enzyme, histone H1, and biotinylated NAD⁺ in the assay buffer.

  • Initiation: Initiate the reaction by adding the reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Stop the reaction and detect the product by adding a solution containing Streptavidin-XL665 and the anti-poly(ADP-ribose) antibody-Europium cryptate conjugate.

  • Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the logarithm of the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the inhibitory potency of a compound against a specific protein kinase.

Materials:

  • Recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound

  • A known kinase inhibitor as a positive control (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96- or 384-well plates

  • A luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In the wells of a white, opaque plate, add the test compound at various concentrations, a positive control, and a negative control (DMSO).

  • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 Workflow for In Vitro Enzyme Inhibition Assay A Prepare Serial Dilution of Test Compound B Dispense Compound/ Controls into Plate A->B C Add Enzyme (PARP or Kinase) B->C D Pre-incubate C->D E Initiate Reaction with Substrate/Cofactor Mix D->E F Incubate E->F G Stop Reaction and Add Detection Reagents F->G H Read Signal (HTRF or Luminescence) G->H I Data Analysis (IC50 Determination) H->I

General workflow for enzyme inhibition assays.

Conclusion

This compound represents a promising, yet underexplored, research chemical for drug discovery. Its structural similarity to the core scaffolds of known PARP and kinase inhibitors provides a strong rationale for its investigation as a building block for novel therapeutics in oncology and other disease areas. This technical guide offers a starting point for researchers by summarizing the known properties of this compound and providing detailed, generalized protocols for its potential synthetic manipulation and biological evaluation. Further investigation into the synthesis and biological testing of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

Tautomeric Landscape of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the hydroxy and pyridone forms of substituted pyridines is a critical determinant of their physicochemical properties, including solubility, polarity, and hydrogen bonding capacity. These characteristics, in turn, profoundly influence molecular recognition, crystal packing, and pharmacokinetic profiles, making a thorough understanding of tautomerism essential in the field of drug design and development. This technical guide provides an in-depth analysis of the tautomerism of 2-hydroxy-6-methylisonicotinic acid, a substituted pyridine derivative. By integrating principles from foundational studies on 2-hydroxypyridine and its analogues, this document outlines the theoretical underpinnings of the tautomeric equilibrium and presents detailed experimental and computational protocols for its investigation.

Introduction to 2-Hydroxypyridine Tautomerism

The tautomerism of 2-hydroxypyridines involves an equilibrium between the aromatic hydroxy form (lactim) and the non-aromatic pyridone form (lactam). This phenomenon, a type of prototropic tautomerism, involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.[1] The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring, as well as the surrounding environment, particularly the polarity of the solvent.[2]

The two primary tautomers of this compound are the This compound (hydroxy/lactim form) and the 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (pyridone/lactam form).

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The electronic properties of substituents on the pyridine ring play a crucial role in determining the relative stability of the tautomers. Electron-donating groups, such as the methyl group at the 6-position, can influence the equilibrium. For instance, studies on chlorinated 2-hydroxypyridines have shown that substitution at the 6-position can favor the lactim tautomer.[3] The carboxylic acid group at the 4-position, being an electron-withdrawing group, will also significantly impact the electronic distribution within the ring and, consequently, the tautomeric preference.

Solvent Effects

The polarity of the solvent is a major determinant of the tautomeric equilibrium. Non-polar solvents generally favor the less polar 2-hydroxypyridine form, while polar solvents, such as water and alcohols, tend to stabilize the more polar 2-pyridone tautomer.[2][4] This is due to the larger dipole moment of the pyridone form, which allows for stronger solute-solvent interactions in polar environments. In the gas phase, the hydroxy form is often more stable.[5]

Quantitative Analysis of Tautomerism

Table 1: Solvent Dependence of the Tautomeric Equilibrium Constant (KT = [pyridone]/[hydroxy]) for 2-Hydroxypyridine

SolventDielectric Constant (ε)KTReference
Gas Phase1.0~0.3[5]
Cyclohexane2.0~1.0[5]
Chloroform4.8~2.5[5]
Acetonitrile37.5~15[5]
Water80.1~900[5]

Table 2: Calculated Relative Energies of 2-Hydroxypyridine Tautomers in the Gas Phase

Computational MethodBasis SetΔE (kcal/mol) (Pyridone - Hydroxy)Reference
MP26-31G +0.2[5]
CCSD6-311++G+0.8[5]
B3LYP6-311++G**-0.5[5]

Note: A positive ΔE indicates that the hydroxy form is more stable.

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution, provided that the rate of interconversion is slow on the NMR timescale.[6]

Experimental Workflow:

Figure 1: Experimental workflow for NMR analysis of tautomerism.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) at a concentration of approximately 5-10 mg/mL.

  • NMR Acquisition:

    • Acquire 1H NMR spectra at a specific temperature (e.g., 298 K).

    • Identify distinct signals corresponding to the hydroxy and pyridone tautomers. For example, the N-H proton of the pyridone form typically appears as a broad singlet at a downfield chemical shift, while the O-H proton of the hydroxy form may be broader and its position more solvent-dependent. The chemical shifts of the aromatic protons will also differ between the two forms.

    • Acquire 13C NMR spectra to observe the characteristic carbonyl carbon signal of the pyridone tautomer (typically >160 ppm).

  • Data Analysis:

    • Integrate the areas of well-resolved, non-overlapping peaks corresponding to each tautomer.

    • Calculate the mole fraction (X) of each tautomer from the integrated areas. For example, if a proton signal for the hydroxy form (AH) and a proton signal for the pyridone form (AP) are used:

      • Xhydroxy = AH / (AH + AP)

      • Xpyridone = AP / (AH + AP)

    • The equilibrium constant is then calculated as KT = Xpyridone / Xhydroxy.[6]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as the two tautomers typically exhibit distinct absorption spectra.[7]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Prepare stock solution Prep2 Prepare serial dilutions in various solvents Prep1->Prep2 Acq1 Record UV-Vis spectra (200-400 nm) Prep2->Acq1 Acq2 Perform pH titration studies Analysis1 Identify λmax for each tautomer Acq2->Analysis1 Analysis2 Deconvolute overlapping spectra Analysis1->Analysis2 Analysis3 Calculate tautomeric ratio Analysis2->Analysis3

Figure 2: Experimental workflow for UV-Vis analysis of tautomerism.

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of dilutions in various solvents of differing polarity.

  • UV-Vis Acquisition:

    • Record the UV-Vis absorption spectra of the solutions over a range of approximately 200-400 nm.

    • The hydroxy form typically absorbs at a shorter wavelength compared to the more conjugated pyridone form.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each tautomer. If the bands overlap, spectral deconvolution methods may be necessary.[7]

    • The ratio of the absorbances at the respective λmax values, corrected for the molar absorptivity (ε) of each tautomer, can be used to determine the tautomeric ratio. The molar absorptivities can be estimated using locked N-methyl (for the pyridone) and O-methyl (for the hydroxy) derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative information about the predominant tautomer in the solid state or in solution.

Key Vibrational Modes:

  • Pyridone (Lactam) Form:

    • Strong C=O stretching vibration between 1650-1690 cm-1.

    • N-H stretching vibration around 3400 cm-1.

  • Hydroxy (Lactim) Form:

    • Absence of a strong C=O stretch in the 1650-1690 cm-1 region.

    • Broad O-H stretching vibration between 2500-3300 cm-1.

    • C=N stretching vibration around 1580-1620 cm-1.

The presence of a strong absorption band in the carbonyl region is a clear indicator of the pyridone tautomer being significantly populated.[4]

Computational Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.

Computational Workflow:

G cluster_model Model Building cluster_calc Quantum Chemical Calculations cluster_analysis Analysis Model1 Build 3D structures of both tautomers Calc1 Geometry optimization Model1->Calc1 Calc2 Frequency calculation Calc1->Calc2 Calc3 Single-point energy calculation Calc1->Calc3 Calc4 Solvation modeling (e.g., PCM) Calc3->Calc4 Analysis1 Compare relative energies (ΔE, ΔG) Calc4->Analysis1 Analysis2 Predict spectroscopic properties (NMR, IR) Analysis1->Analysis2

Figure 3: Workflow for computational analysis of tautomerism.

Detailed Protocol:

  • Structure Preparation: Build the 3D structures of both the this compound and 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid tautomers.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimizations for both tautomers in the gas phase and in various solvent continua using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[5]

    • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvation Modeling: To model the effect of different solvents, employ an implicit solvation model such as the Polarizable Continuum Model (PCM).

  • Spectroscopic Prediction: The optimized geometries and calculated frequencies can be used to predict IR spectra. NMR chemical shifts can also be calculated to aid in the assignment of experimental spectra.

Conclusion

The tautomeric equilibrium of this compound is a complex interplay of substituent effects and solvent interactions. While direct experimental data for this specific molecule is limited, a robust framework for its investigation can be established based on the extensive studies of 2-hydroxypyridine and its derivatives. A combined approach utilizing NMR and UV-Vis spectroscopy, supported by computational modeling, is essential for a comprehensive understanding of its tautomeric landscape. Such knowledge is paramount for the rational design and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

X-ray Crystal Structure of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the X-ray crystal structure of 2-Hydroxy-6-methylisonicotinic acid. Despite its availability from various chemical suppliers, a detailed, publicly accessible X-ray crystal structure has not been reported in the crystallographic literature to date. This document outlines the known physicochemical properties of the compound, presents a putative experimental protocol for its synthesis and crystallization based on analogous compounds, and details a general methodology for X-ray crystal structure determination. This guide is intended to serve as a foundational resource for researchers interested in the solid-state characterization of this and related small molecules.

Introduction

This compound, a derivative of isonicotinic acid, holds potential interest for various applications in medicinal chemistry and materials science. The arrangement of atoms in the crystalline state, determinable by X-ray crystallography, is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. This information is critical for its potential development in pharmaceutical formulations and other advanced materials. However, a definitive X-ray crystal structure of this compound is not currently available in open literature. This guide provides a framework for approaching the crystallographic analysis of this compound.

Physicochemical Properties

While a crystal structure is not available, some fundamental properties of this compound have been reported, primarily by commercial suppliers. A summary of this information is presented in Table 1.

PropertyValueSource
CAS Number 86454-13-9[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Melting Point >300 °C[1]
Appearance White to off-white powder/crystalsN/A
Solubility Sparingly soluble in water and common organic solventsGeneral Observation

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound. These are based on established methods for similar small organic molecules.[2][3][4]

Putative Synthesis of this compound

A potential synthetic route to this compound could involve the oxidation of a corresponding picoline derivative, followed by hydroxylation. A generalized procedure is as follows:

  • Oxidation: 2,6-Lutidine (2,6-dimethylpyridine) is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid in an aqueous medium. The reaction is typically heated to reflux for several hours to ensure complete conversion to 2-methyl-6-pyridinecarboxylic acid.

  • Hydroxylation: The resulting 2-methyl-6-pyridinecarboxylic acid can be hydroxylated at the 4-position. This can be a challenging transformation and may require specialized reagents, such as a strong base and a source of oxygen, or enzymatic methods.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure this compound.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.[2][3] Several common techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is prepared. The solution is loosely covered and left undisturbed at a constant temperature. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes crystal growth.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are generally followed for X-ray crystal structure determination:[4][5]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial crystal structure is determined from the processed data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data to obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate generalized workflows for the synthesis and crystallographic analysis of a small molecule like this compound.

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials (e.g., 2,6-Lutidine) oxidation Oxidation start->oxidation hydroxylation Hydroxylation oxidation->hydroxylation crude_product Crude Product hydroxylation->crude_product purification Purification (Recrystallization) crude_product->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Crystal Growth (e.g., Slow Evaporation) dissolution->crystal_growth single_crystals Single Crystals crystal_growth->single_crystals

Caption: Generalized workflow for the synthesis and crystallization of a small organic molecule.

G cluster_xray X-ray Crystallography crystal_selection Single Crystal Selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

References

Methodological & Application

Synthesis of 2-Hydroxy-6-methylisonicotinic acid from 2-chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Hydroxy-6-methylisonicotinic Acid

**Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridinone core with carboxylic acid and methyl group substituents, makes it an important intermediate for the synthesis of a variety of biologically active compounds. This application note provides a detailed protocol for the synthesis of this compound via the hydrolysis of 2-chloro-6-methylnicotinic acid. The straightforward and efficient protocol is suitable for researchers in both academic and industrial settings.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction, where the chloride at the 2-position of the pyridine ring is displaced by a hydroxide ion. The reaction is typically carried out in an aqueous basic solution at elevated temperatures.

G start 2-Chloro-6-methylnicotinic acid end This compound start->end Hydrolysis reagents NaOH (aq) Heat

Caption: Reaction scheme for the hydrolysis of 2-chloro-6-methylnicotinic acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCat. No.
2-Chloro-6-methylnicotinic acid≥97%Sigma-Aldrich25462-85-5
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%Sigma-Aldrich221465
Hydrochloric Acid (HCl)37%Sigma-Aldrich320331
Deionized Water---
Ethanol200 ProofSigma-AldrichE7023
Round-bottom flask (100 mL)---
Reflux condenser---
Magnetic stirrer with heating---
pH paper or pH meter---
Büchner funnel and flask---
Filter paper---
Beakers---
Graduated cylinders---
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.1 mmol) of 2-chloro-6-methylnicotinic acid in 50 mL of a 2 M aqueous sodium hydroxide solution.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with stirring. A precipitate will form.

    • Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

    • Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

    • Dry the purified product under vacuum at 60 °C to a constant weight.

Data Presentation

Reaction Parameters
ParameterValue
Starting Material2-Chloro-6-methylnicotinic acid
Reagent2 M Sodium Hydroxide
SolventWater
TemperatureReflux (~100-105 °C)
Reaction Time4-6 hours
Expected Results
ProductMolecular FormulaMolecular WeightExpected YieldPurity (by HPLC)
This compoundC₇H₇NO₃153.14 g/mol 85-95%>98%

Visualizations

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation & Purification A Dissolve 2-chloro-6-methylnicotinic acid in 2M NaOH (aq) B Heat to reflux for 4-6 hours A->B C Cool reaction mixture B->C D Acidify with HCl to pH 2-3 C->D E Stir in ice bath D->E F Vacuum filter the precipitate E->F G Wash with cold water F->G H Recrystallize from Ethanol/Water G->H I Dry under vacuum H->I G start Starting Material: 2-Chloro-6-methylnicotinic acid intermediate Reaction Intermediate: Sodium 2-hydroxy-6-methylisonicotinate start->intermediate  NaOH, H₂O, Heat product Final Product: This compound intermediate->product  HCl (aq)

Application Notes and Protocols for the Synthesis of 2-Hydroxy-6-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Hydroxy-6-methylisonicotinic acid, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process starting from the readily available 2,6-lutidine. The protocol includes reaction conditions, purification methods, and characterization data based on established chemical transformations of related compounds.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Selective Oxidation2,6-Lutidine6-Methylisonicotinic acidKMnO₄, H₂OWater80-90640-50
2N-Oxidation6-Methylisonicotinic acid6-Methylisonicotinic acid N-oxidem-CPBADichloromethane252485-95
3Rearrangement & Hydrolysis6-Methylisonicotinic acid N-oxideThis compoundAcetic anhydride, TriethylamineAcetonitrile80470-80

Experimental Protocols

Step 1: Synthesis of 6-Methylisonicotinic Acid from 2,6-Lutidine

This protocol describes the selective oxidation of one methyl group of 2,6-lutidine to a carboxylic acid using potassium permanganate.

Materials:

  • 2,6-Lutidine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-lutidine (10.7 g, 0.1 mol) in 400 mL of deionized water.

  • Heat the solution to 80-90 °C with vigorous stirring.

  • Slowly add potassium permanganate (23.7 g, 0.15 mol) in small portions over a period of 4-5 hours. The purple color of the permanganate should disappear after each addition.

  • After the final addition, continue heating and stirring the reaction mixture for an additional hour until the purple color is no longer visible.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a Buchner funnel. Wash the filter cake with 50 mL of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Carefully acidify the filtrate to pH 3-4 with concentrated sulfuric acid.

  • If any unreacted permanganate is present (indicated by a persistent purple color), add a saturated aqueous solution of sodium bisulfite dropwise until the solution becomes colorless.

  • Concentrate the solution to approximately 100 mL using a rotary evaporator.

  • Adjust the pH of the concentrated solution to 4-5 with concentrated HCl.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-methylisonicotinic acid as a white solid.

Step 2: Synthesis of 6-Methylisonicotinic Acid N-oxide

This protocol details the N-oxidation of 6-methylisonicotinic acid using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 6-Methylisonicotinic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-methylisonicotinic acid (7.65 g, 0.05 mol) in 250 mL of dichloromethane in a 500 mL round-bottom flask.

  • To the stirred solution, add m-CPBA (13.4 g, ~0.06 mol, 1.2 equivalents) portion-wise over 30 minutes, maintaining the temperature at around 25 °C.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (3 x 100 mL) to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

  • Wash the organic layer with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-methylisonicotinic acid N-oxide as a solid. This product can often be used in the next step without further purification.

Step 3: Synthesis of this compound

This protocol describes the rearrangement of 6-methylisonicotinic acid N-oxide to the final product using acetic anhydride, followed by hydrolysis.

Materials:

  • 6-Methylisonicotinic acid N-oxide

  • Acetic anhydride

  • Triethylamine

  • Acetonitrile

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, suspend 6-methylisonicotinic acid N-oxide (7.65 g, 0.05 mol) in 100 mL of acetonitrile.

  • Add triethylamine (10.1 g, 0.1 mol, 2.0 equivalents) to the suspension.

  • Add acetic anhydride (10.2 g, 0.1 mol, 2.0 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagents.

  • To the residue, add 100 mL of 1 M hydrochloric acid and heat the mixture at 60 °C for 1 hour to hydrolyze the acetate intermediate.

  • Cool the solution in an ice bath. The product, this compound, will precipitate.

  • Collect the solid by filtration through a Buchner funnel, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Visualizations

Experimental Workflow

The following diagram illustrates the three-step synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Rearrangement & Hydrolysis 2_6_Lutidine 2,6-Lutidine 6_Methylisonicotinic_acid 6-Methylisonicotinic acid 2_6_Lutidine->6_Methylisonicotinic_acid KMnO4, H2O 80-90 °C, 6h 6_Methylisonicotinic_acid_N_oxide 6-Methylisonicotinic acid N-oxide 6_Methylisonicotinic_acid->6_Methylisonicotinic_acid_N_oxide m-CPBA, DCM 25 °C, 24h Final_Product This compound 6_Methylisonicotinic_acid_N_oxide->Final_Product 1. Ac2O, Et3N, MeCN, 80 °C, 4h 2. 1M HCl, 60 °C, 1h

Application Notes and Protocols for the Purification of 2-Hydroxy-6-methylisonicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylisonicotinic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. The purity of this compound is crucial for its intended biological and pharmaceutical applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides detailed application notes and experimental protocols for the purification of this compound via recrystallization. The protocols are based on the physicochemical properties of the target molecule and purification strategies for analogous compounds, such as other hydroxypyridine carboxylic acids. Due to the limited availability of specific solubility data for this compound, a systematic solvent screening protocol is included to determine the optimal recrystallization solvent.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Its high melting point suggests good thermal stability, making it a suitable candidate for purification by recrystallization from boiling solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇NO₃[1]
Molecular Weight153.14 g/mol [1]
AppearanceCrystals or crystalline powder[2]
Melting Point>300 °C[1]
CAS Number86454-13-9[1]

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have a high solubility at an elevated temperature.[3] Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • This compound (crude)

  • Selection of potential solvents (e.g., Water, Ethanol, Isopropanol, Acetic Acid, Acetone, Ethyl Acetate, and mixtures thereof)

  • Test tubes

  • Heating apparatus (e.g., hot plate, water bath)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each test tube, add a different solvent dropwise (starting with ~0.5 mL).

  • Observe the solubility at room temperature. A suitable solvent should show low solubility.

  • Gently heat the test tubes with the solvents that showed low solubility at room temperature.

  • Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good recovery of crystalline material upon cooling.

  • Based on these observations, select the most suitable solvent for the larger-scale recrystallization. Studies on related hydroxynicotinic acids suggest that aqueous media with pH adjustment or polar protic solvents like ethanol are promising candidates.[4][5]

Table 2: Hypothetical Solvent Screening Results for this compound

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingRemarks
WaterSparingly solubleSolubleGoodPotential for pH adjustment to optimize yield
EthanolSparingly solubleSolubleGoodA good candidate for single-solvent system
AcetoneSolubleVery SolublePoorNot suitable as a primary solvent
Ethyl AcetateInsolubleSparingly SolubleModerateCould be part of a two-solvent system
50% Aqueous Acetic AcidSparingly solubleSolubleGoodEffective for related compounds
Protocol 2: Single-Solvent Recrystallization

Objective: To purify crude this compound using a single appropriate solvent identified from the screening.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (e.g., Water or Ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask, just enough to create a slurry.

  • Heat the mixture to the boiling point of the solvent with gentle stirring.

  • Gradually add more hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.

  • If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

  • Weigh the dried, purified product and calculate the percent recovery.

  • Determine the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value indicates high purity.

Table 3: Expected Data from a Typical Recrystallization of this compound

ParameterExample Value
Mass of Crude Material5.0 g
Recrystallization SolventWater
Volume of Solvent Used~100 mL
Mass of Purified Product4.2 g
Percent Recovery84%
Melting Point (Purified)>300 °C
Appearance of CrystalsWhite needles

Visualizations

The following diagrams illustrate the logical workflow of the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Start crude Crude 2-Hydroxy-6- methylisonicotinic acid start->crude solvent_screen Solvent Screening crude->solvent_screen dissolution Dissolution in Minimal Hot Solvent solvent_screen->dissolution Select Solvent hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling & Crystal Formation hot_filtration->cooling cold_filtration Cold Filtration cooling->cold_filtration drying Drying of Crystals cold_filtration->drying analysis Purity & Yield Analysis (MP, Weight) drying->analysis end End analysis->end

Caption: Workflow for the purification of this compound.

Solvent_Selection_Logic start Start: Test Solvent solubility_rt Soluble at Room Temp? start->solubility_rt solubility_hot Soluble when Hot? solubility_rt->solubility_hot No bad_solvent Bad Solvent solubility_rt->bad_solvent Yes crystals_cool Crystals Form on Cooling? solubility_hot->crystals_cool Yes solubility_hot->bad_solvent No good_solvent Good Solvent crystals_cool->good_solvent Yes crystals_cool->bad_solvent No

Caption: Logic diagram for selecting a suitable recrystallization solvent.

Troubleshooting

Table 4: Common Issues and Solutions in Recrystallization

IssuePossible CauseSuggested Solution
No crystals form on coolingToo much solvent was used; cooling too fast.Evaporate some of the solvent and cool again; scratch the inside of the flask with a glass rod; add a seed crystal.
Oiling outSolution is supersaturated; cooling too fast.Reheat the solution, add a small amount of a co-solvent to increase solubility, and cool slowly.
Low recoveryToo much solvent used; premature crystallization.Concentrate the mother liquor to obtain a second crop of crystals. Ensure the solution is not cooled too early during hot filtration.
Impure product (low MP)Inappropriate solvent; cooling was too rapid.Repeat the recrystallization with a different solvent or a slower cooling rate. Ensure complete dissolution before cooling.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of this compound by recrystallization. By following a systematic approach of solvent screening, followed by a carefully executed recrystallization procedure, researchers can obtain a high-purity product suitable for further applications in drug discovery and development. The key to successful recrystallization lies in the selection of an appropriate solvent and the careful control of the cooling process to allow for the formation of pure crystals.

References

Application Notes and Protocols: 2-Hydroxy-6-methylisonicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes involving 2-hydroxy-6-methylisonicotinic acid as a versatile ligand. The information is curated for professionals in coordination chemistry, materials science, and drug discovery.

Introduction

This compound, a derivative of pyridine carboxylic acid, presents a compelling scaffold for the development of novel coordination complexes. Its structure, featuring a carboxylic acid group and a hydroxyl group on a pyridine ring, allows for various coordination modes with metal ions. This ligand can act as a bidentate chelator, coordinating through the carboxylate oxygen and the hydroxyl oxygen, or potentially through the pyridine nitrogen and a deprotonated hydroxyl group, depending on the reaction conditions and the metal ion's nature. The tautomeric keto-enol equilibrium of the 2-hydroxypyridine moiety further expands its coordination possibilities.

Metal complexes of analogous pyridine derivatives have demonstrated a wide range of applications, including catalysis, materials science, and particularly in the biomedical field as antimicrobial and anticancer agents. For instance, the closely related isomer, 2-hydroxy-6-methylnicotinic acid, has been used to synthesize transition metal complexes with notable antibacterial activity.[1][2] Furthermore, patent literature indicates the exploration of 2-hydroxy-6-methyl pyridine carboxylic acid in the formation of platinum complexes for potential therapeutic use.

This document outlines protocols for the synthesis and characterization of metal complexes of this compound and discusses their potential biological applications based on existing literature for similar compounds.

Synthesis of Metal Complexes

A highly efficient method for the synthesis of transition metal complexes of this compound and its isomers is through microwave-assisted synthesis. This "green chemistry" approach often leads to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods.[1][2]

A general synthetic route involves the reaction of the deprotonated ligand with a suitable metal salt in a polar solvent. The stoichiometry of the reactants can be adjusted to favor the formation of complexes with different metal-to-ligand ratios.

General Reaction Scheme:

n L-H + Mn+ → M(L)n + n H+

Where L-H is this compound and Mn+ is a metal ion.

Characterization of Complexes

The resulting coordination complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=O stretching frequency of the carboxylic acid, the O-H stretching frequency of the hydroxyl group, and the C=N and C=C stretching frequencies of the pyridine ring. A shift in the C=O stretching frequency upon complexation is indicative of coordination through the carboxylate group.[1][2]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help in elucidating the geometry of the coordination sphere. The appearance of new absorption bands in the visible region for complexes of transition metals like Co(II), Ni(II), and Cu(II) suggests the formation of d-d electronic transitions, which are characteristic of coordinated metal ions.[1][2]

  • Magnetic Susceptibility: For complexes with paramagnetic metal centers, magnetic susceptibility measurements can help determine the number of unpaired electrons and thus infer the geometry of the complex.

  • Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes and confirm the metal-to-ligand ratio.

Data Presentation

The following tables summarize representative spectroscopic data for transition metal complexes of the closely related ligand, 2-hydroxy-6-methylnicotinic acid, which can be used as a reference for expected values for this compound complexes.[1][2]

Table 1: Representative Infrared Spectral Data (cm-1) for 2-Hydroxy-6-methylnicotinic Acid and its Metal Complexes [1][2]

Compoundν(O-H)ν(C=O)ν(C=N) + ν(C=C)ν(M-O)
Ligand342017051610, 1560-
Co(II) Complex-16501600, 1550450
Ni(II) Complex-16481605, 1552455
Cu(II) Complex-16451602, 1555460

Table 2: Representative Electronic Spectral Data (nm) for 2-Hydroxy-6-methylnicotinic Acid Metal Complexes [1][2]

Complexλmax (nm)Tentative Assignment
Co(II) Complex490, 6504T1g(F) → 4A2g(F), 4T1g(F) → 4T1g(P)
Ni(II) Complex410, 6803A2g(F) → 3T1g(P), 3A2g(F) → 3T1g(F)
Cu(II) Complex6902Eg → 2T2g
Potential Applications

Metal complexes of pyridine derivatives often exhibit enhanced biological activity compared to the free ligands. The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. The metal ion itself can also interfere with essential cellular processes.

Complexes of Co(II), Ni(II), and Cu(II) with 2-hydroxy-6-methylnicotinic acid have been shown to possess moderate antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1][2] It is anticipated that complexes of this compound would exhibit similar properties.

Table 3: Representative Antibacterial Activity Data (Zone of Inhibition in mm) for 2-Hydroxy-6-methylnicotinic Acid Complexes [1][2]

CompoundE. coliS. aureusB. subtilis
Ligand897
Co(II) Complex151211
Ni(II) Complex131416
Cu(II) Complex111713

The use of platinum-based coordination complexes as anticancer drugs is well-established. A patent has disclosed the use of 2-hydroxy-6-methyl pyridine carboxylic acid in the combinatorial synthesis of platinum complexes, suggesting its potential as a ligand in the development of new metallodrugs. The ligand's structure can be modified to tune the steric and electronic properties of the resulting complexes, potentially leading to improved efficacy and reduced side effects.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 2-hydroxy-6-methylnicotinic acid via microwave-assisted hydrolysis of the corresponding chloro-derivative.[1][2]

Materials:

  • 2-Chloro-6-methylisonicotinic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Domestic Microwave Oven (e.g., 800W, 2450 MHz)

  • Erlenmeyer flask

  • Funnel

  • Filter paper and funnel

  • TLC plates

Procedure:

  • In a 50 mL Erlenmeyer flask, prepare a suspension of 2-chloro-6-methylisonicotinic acid (1.72 g, 10 mmol) in 10 mL of deionized water.

  • To this suspension, add concentrated HCl (3 mL) and glacial acetic acid (3 mL).

  • Cap the flask with a funnel to act as a condenser.

  • Place the flask in the center of a domestic microwave oven and irradiate at a medium power setting (e.g., 200-400W) for 3-5 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethanol:benzene as the mobile phase).

  • After completion of the reaction (disappearance of the starting material spot), allow the reaction mixture to cool to room temperature.

  • A solid precipitate of this compound will form.

  • Filter the solid product using a Buchner funnel and wash with a small amount of cold deionized water.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound.

  • Dry the purified product in a desiccator.

Protocol 2: Microwave-Assisted Synthesis of a Transition Metal Complex (e.g., Cu(II))

Materials:

  • This compound (ligand)

  • Copper(II) chloride dihydrate (CuCl2·2H2O)

  • Ethanol

  • Deionized Water

  • Domestic Microwave Oven

  • Reaction vessel suitable for microwave synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (0.306 g, 2 mmol) in 15 mL of ethanol in a microwave-safe reaction vessel.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (0.170 g, 1 mmol) in 10 mL of deionized water.

  • Add the aqueous solution of the metal salt dropwise to the ethanolic solution of the ligand with constant stirring.

  • Adjust the pH of the mixture to approximately 6.0-7.0 by adding a dilute solution of sodium hydroxide, if necessary.

  • Place the reaction vessel in the microwave oven and irradiate at a low to medium power setting for 2-4 minutes.

  • After irradiation, allow the mixture to cool to room temperature.

  • The colored complex will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of ethanol, and then with diethyl ether.

  • Dry the final product in a vacuum desiccator.

Protocol 3: In Vitro Antibacterial Screening (Agar Disc Diffusion Method)

Materials:

  • Synthesized metal complexes and the free ligand

  • Bacterial strains (E. coli, S. aureus, B. subtilis)

  • Muller-Hinton Agar plates

  • Sterile paper discs (6 mm diameter)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds (ligand and metal complexes) in DMSO at a concentration of, for example, 1 mg/mL.

  • Prepare bacterial inoculums by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of a Muller-Hinton Agar plate.

  • Allow the plate to dry for a few minutes.

  • Aseptically place sterile paper discs onto the surface of the agar.

  • Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto separate discs.

  • Place a standard antibiotic disc as a positive control and a disc with DMSO as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (including the disc) in millimeters.

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start Start: 2-Chloro-6-methylisonicotinic acid mix Mix with HCl and Acetic Acid in Water start->mix microwave_ligand Microwave Irradiation (3-5 min) mix->microwave_ligand cool_ligand Cool to Room Temperature microwave_ligand->cool_ligand filter_ligand Filter and Wash cool_ligand->filter_ligand recrystallize Recrystallize from Ethanol filter_ligand->recrystallize product_ligand Pure this compound recrystallize->product_ligand dissolve_ligand Dissolve Ligand in Ethanol mix_reactants Combine Solutions dissolve_ligand->mix_reactants dissolve_metal Dissolve Metal Salt in Water dissolve_metal->mix_reactants microwave_complex Microwave Irradiation (2-4 min) mix_reactants->microwave_complex cool_complex Cool to Room Temperature microwave_complex->cool_complex filter_complex Filter and Wash cool_complex->filter_complex product_complex Pure Metal Complex filter_complex->product_complex

Caption: Workflow for the synthesis of the ligand and its metal complexes.

logical_relationship cluster_ligand Ligand Properties cluster_complex Complex Formation and Properties cluster_application Biological Application ligand This compound functional_groups Carboxylate and Hydroxyl Groups ligand->functional_groups coordination_modes Bidentate Chelation functional_groups->coordination_modes complex Coordination Complex coordination_modes->complex Chelation metal_ion Transition Metal Ion (e.g., Cu, Ni, Co) metal_ion->complex geometry Octahedral Geometry complex->geometry electronic_props Altered Electronic Properties complex->electronic_props physicochem_props Increased Lipophilicity complex->physicochem_props biological_activity Enhanced Biological Activity electronic_props->biological_activity Contributes to physicochem_props->biological_activity Leads to antimicrobial Antimicrobial Action biological_activity->antimicrobial anticancer Potential Anticancer Agent biological_activity->anticancer

Caption: Logical relationship from ligand properties to biological applications.

References

Application Notes and Protocols for In Vitro Testing of 2-Hydroxy-6-methylisonicotinic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylisonicotinic acid is a small molecule with structural similarities to compounds known to interact with metalloenzymes. Based on its structure as a hydroxypyridine carboxylic acid, a plausible mechanism of action is the inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases, such as Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes.

HIF prolyl hydroxylases (PHD1, PHD2, and PHD3) are critical cellular oxygen sensors.[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate proline residues on the HIF-α subunit, targeting it for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][3] Inhibition of PHDs prevents HIF-α hydroxylation, leading to its stabilization, nuclear translocation, and the subsequent activation of hypoxia-responsive genes.[1][3] This pathway is a significant therapeutic target for conditions like anemia associated with chronic kidney disease.[1]

These application notes provide a comprehensive guide to the in vitro assays that can be employed to determine the potential inhibitory activity of this compound on the HIF signaling pathway. The protocols detailed below cover biochemical assays to assess direct enzyme inhibition and cell-based assays to confirm cellular activity.

Data Presentation: In Vitro Potency of Known HIF-PHD Inhibitors

The following tables summarize the in vitro potency of several well-characterized HIF-PHD inhibitors. This data is provided as a reference for expected potency ranges and for the selection of appropriate positive controls in the described assays. The activity of this compound would be compared against these benchmarks.

Table 1: Biochemical Potency of HIF-PHD Inhibitors (IC50, nM)

InhibitorPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
Vadadustat15.3611.837.63
Daprodustat3.522.25.5
Roxadustat-591-
Molidustat480280450

Note: IC50 values can vary depending on the specific assay conditions. Data is representative of values found in the literature.[1]

Table 2: Cellular Potency of HIF-PHD Inhibitors (EC50, µM) in HRE Reporter Assays

InhibitorEC50 (µM)
Roxadustat5.1
Daprodustat0.8
Molidustat2.1

Note: EC50 values are typically determined after 16 hours of cell treatment and can vary between cell lines.[4]

Signaling Pathway and Experimental Workflows

HIF-1α Signaling Pathway

Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination by the VHL complex and subsequent proteasomal degradation.[5] PHD inhibitors or hypoxic conditions block this hydroxylation, causing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of Hypoxia Response Element (HRE)-containing genes.[2][5]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_inhibition PHD Inhibition / Hypoxia HIF-1a_n HIF-1α PHD_active PHD (Active) (O₂, 2-OG) HIF-1a_n->PHD_active Hydroxylation OH-HIF-1a Hydroxylated HIF-1α PHD_active->OH-HIF-1a VHL VHL Complex OH-HIF-1a->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor 2-Hydroxy-6-methyl- isonicotinic acid PHD_inhibited PHD (Inhibited) Inhibitor->PHD_inhibited HIF-1a_s HIF-1α (Stabilized) Nucleus Nucleus HIF-1a_s->Nucleus Translocation HIF_Complex HIF-1α/β Complex Nucleus->HIF_Complex HIF-1b HIF-1β HIF-1b->HIF_Complex HRE HRE HIF_Complex->HRE Gene_Tx Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Tx

HIF-1α signaling under normoxia and with PHD inhibition.

Experimental Protocols

Biochemical PHD2 Inhibition Assay (AlphaScreen)

This protocol describes a method to measure the direct inhibition of recombinant PHD2 enzyme activity using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).[6]

AlphaScreen_Workflow Start Prepare Reagents (Enzyme, Peptide, 2-OG, Fe2+) Add_Inhibitor Add Test Compound (this compound) and PHD2 Enzyme to Plate Start->Add_Inhibitor Incubate_1 Incubate at RT Add_Inhibitor->Incubate_1 Start_Reaction Initiate Reaction with HIF-1α Peptide, 2-OG, Fe2+, and Ascorbate Incubate_1->Start_Reaction Incubate_2 Incubate at RT Start_Reaction->Incubate_2 Stop_Reaction Add Detection Mix (Streptavidin-Donor Beads, Anti-hydroxy-HIF-1α Antibody, Protein A-Acceptor Beads) Incubate_2->Stop_Reaction Incubate_3 Incubate in Dark Stop_Reaction->Incubate_3 Read_Plate Read Luminescence Signal (EnVision Plate Reader) Incubate_3->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Workflow for the PHD2 AlphaScreen inhibition assay.
  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.

    • Recombinant human PHD2 enzyme.

    • Biotinylated HIF-1α peptide substrate (e.g., residues 556-574).

    • Cofactors: 2-oxoglutarate (2-OG), FeSO4, and sodium ascorbate.

    • Test Compound: Prepare a serial dilution of this compound in DMSO.

    • Detection Reagents: Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads complexed with an anti-hydroxy-HIF-1α antibody.[6]

  • Assay Procedure :

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the PHD2 enzyme to all wells (except negative controls).

    • Incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of the biotinylated HIF-1α peptide and cofactors.

    • Incubate for 30-60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding the AlphaScreen bead mixture.

    • Incubate for 1 hour in the dark at room temperature.[6]

  • Data Analysis :

    • Measure the luminescence signal using a suitable plate reader.

    • The signal is proportional to the amount of hydroxylated peptide.

    • Calculate the percent inhibition for each concentration of the test compound relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol details the detection of HIF-1α protein accumulation in cultured cells treated with this compound.[2] The stabilization of HIF-1α is a key indicator of cellular PHD inhibition.[7]

WB_Workflow Start Seed Cells (e.g., HeLa, Hep3B) Treat Treat Cells with Test Compound (4-24 hours) Start->Treat Lyse Wash with PBS and Lyse Cells (RIPA buffer + inhibitors) Treat->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (5% Milk or BSA) Transfer->Block Probe Incubate with Primary Antibodies (Anti-HIF-1α, Anti-β-actin) Block->Probe Wash_1 Wash (TBST) Probe->Wash_1 Secondary Incubate with HRP-conjugated Secondary Antibody Wash_1->Secondary Wash_2 Wash (TBST) Secondary->Wash_2 Detect Add ECL Substrate and Image Wash_2->Detect Analyze Quantify Bands (Normalize to Loading Control) Detect->Analyze

Workflow for Western Blot analysis of HIF-1α stabilization.
  • Cell Culture and Treatment :

    • Seed a suitable cell line (e.g., HeLa, Hep3B) in 6-well plates and allow them to adhere overnight.

    • Prepare stock solutions of this compound in DMSO.

    • Replace the culture medium with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired time period (e.g., 4, 8, or 16 hours).[2]

  • Cell Lysis and Protein Quantification :

    • After treatment, place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2] HIF-1α is very labile, so all lysis steps must be performed quickly and on ice.[7][8]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting :

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[9]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.[2]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[2]

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize the results.

HRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of HIF by utilizing a reporter cell line that expresses luciferase under the control of a promoter containing multiple Hypoxia Response Elements (HREs).[10][11]

Luciferase_Workflow Start Seed HRE-Luciferase Reporter Cells (e.g., HeLa-HRE, HEK293-HRE) Treat Treat Cells with Test Compound (6-16 hours) Start->Treat Lyse Wash with PBS and Lyse Cells (Passive Lysis Buffer) Treat->Lyse Transfer_Lysate Transfer Lysate to Luminometer Plate Lyse->Transfer_Lysate Add_Substrate Add Luciferase Assay Reagent Transfer_Lysate->Add_Substrate Read_Plate Measure Luminescence Add_Substrate->Read_Plate Analyze Calculate Fold Induction and EC50 Read_Plate->Analyze

Workflow for the HRE Luciferase Reporter Assay.
  • Cell Culture and Treatment :

    • Seed HRE-luciferase reporter cells (e.g., stably transfected HeLa or HEK293 cells) into a 96-well white, clear-bottom plate.[11]

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound. Include a positive control (e.g., Daprodustat or CoCl2) and a vehicle control.[11]

    • Incubate for 6-16 hours at 37°C in a CO2 incubator.[11]

  • Cell Lysis and Luminescence Measurement :

    • Remove the medium and wash the cells with PBS.

    • Lyse the cells by adding a passive lysis buffer and incubating for 15 minutes at room temperature with gentle shaking.

    • Add the luciferase assay reagent/substrate to each well.

  • Data Analysis :

    • Immediately measure the luminescence using a plate luminometer.

    • Calculate the fold induction of luciferase activity relative to the vehicle-treated cells.

    • Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound as a potential HIF prolyl hydroxylase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, cellular activity, and mechanism of action of this compound. Careful optimization of experimental conditions, including compound concentration and incubation times, is essential for generating reliable and reproducible data.

References

Application of 2-Hydroxy-6-methylisonicotinic Acid Analogs in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic positioning of the bromo and methyl groups on the isonicotinic acid backbone offers a versatile platform for creating complex molecules that can effectively target the nicotinamide binding pocket of PARP enzymes.[1][2] Niraparib, an orally active PARP inhibitor, is a prime example of a drug synthesized from this scaffold and is approved for treating various cancers, including ovarian and breast cancer.[1][2]

Structure-Activity Relationship of Pyridine-Based PARP-1 Inhibitors

The inhibitory activity of PARP inhibitors is significantly influenced by the substituents on the core pyridine scaffold. The following table presents data for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides, which are structural analogs, to illustrate the impact of different R groups on PARP-1 inhibitory activity.

Compound IDR GroupPARP-1 IC50 (nM)
1a H>1000
1b Methyl256.3 ± 25.1
1c Ethyl119.7 ± 11.5
1d Propyl8.6 ± 0.6
1e Isopropyl28.4 ± 2.9
1f Cyclopropyl45.2 ± 4.1
1g Benzyl158.6 ± 16.3
Note: This data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and serves as a representative example of the structure-activity relationship for this class of compounds.[1]

Experimental Protocols

Protocol 1: Synthesis of PARP Inhibitors from 2-Bromo-6-methylisonicotinic Acid (Generalized Niraparib Synthesis)

This protocol outlines the key steps of amidation and cross-coupling reactions involved in the synthesis of PARP inhibitors from 2-bromo-6-methylisonicotinic acid.[1][2]

Step 1: Amidation of 2-Bromo-6-methylisonicotinic Acid

  • To a solution of 2-bromo-6-methylisonicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)), add a coupling agent such as HATU (1.2 eq) and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).[2]

  • Stir the mixture at room temperature for 15-30 minutes.[2]

  • Add the desired amine (e.g., a substituted aniline) (1.1 eq) to the reaction mixture.[2]

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

  • In a reaction vessel, combine the 2-bromo-6-methylisonicotinamide derivative from Step 1 (1.0 eq), a suitable boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (K2CO3) (2.0 eq).[1]

  • Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water.[1]

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.[1]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.[1]

  • After completion, cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization to obtain the final PARP inhibitor.

G A 2-Bromo-6-methylisonicotinic Acid B Amidation (Coupling Agent, Base, Amine) A->B C 2-Bromo-6-methylisonicotinamide Derivative B->C D Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst, Base) C->D E PARP Inhibitor (e.g., Niraparib) D->E G cluster_0 A DNA Single-Strand Break (SSB) B PARP-1 Activation A->B C PAR Synthesis (PARylation) B->C D Recruitment of DNA Repair Proteins (e.g., XRCC1) C->D H Accumulation of Unrepaired SSBs C->H leads to E SSB Repair (BER) D->E F Cell Survival E->F G PARP Inhibitor G->C Inhibition I Double-Strand Breaks (DSBs) during Replication H->I J Cell Death (Synthetic Lethality) in HR-deficient cells I->J

References

Application Notes and Protocols for the Enzymatic Screening of 2-Hydroxy-6-methylisonicotinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylisonicotinic acid and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous therapeutic agents that act as enzyme inhibitors.[1] This document provides detailed application notes and experimental protocols for the enzymatic screening of this compound and its analogs to identify and characterize their potential as modulators of key enzymatic targets.

While specific enzyme targets for this compound are not extensively documented in publicly available literature, the structural similarity to other biologically active molecules suggests plausible targets. For instance, derivatives of 2-bromo-6-methylisonicotinic acid are pivotal in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, such as the anticancer drug Niraparib.[2] Additionally, derivatives of nicotinic acid have been explored as inhibitors of enzymes implicated in metabolic and central nervous system disorders, including 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and D-Amino Acid Oxidase (DAAO).[3]

These application notes outline a strategic approach to screening this compound and its derivatives against these high-value enzyme targets. The provided protocols are designed for adaptability in a high-throughput screening (HTS) setting, facilitating the rapid identification of lead compounds for further development.

Data Presentation: Inhibitory Activities of Structurally Related Compounds

To provide a comparative framework, the following tables summarize the inhibitory activities of compounds structurally related to this compound against various enzyme targets. This data, derived from studies on analogous pyridine-based scaffolds, highlights the potential for this chemical class to yield potent enzyme inhibitors.

Table 1: Inhibitory Activity of Imidazo[4,5-c]pyridine-7-carboxamide Derivatives against PARP-1 [2]

Compound IDR GroupPARP-1 IC50 (nM)
1aH>1000
1bMethyl256.3 ± 25.1
1cEthyl119.7 ± 11.5
1dPropyl8.6 ± 0.6
1eIsopropyl28.4 ± 2.9
1fCyclopropyl45.2 ± 4.1
1gBenzyl158.6 ± 16.3

Note: The presented data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides, which are structural analogs, and is intended to be illustrative of the potential for pyridine-based compounds to inhibit PARP-1.

Table 2: Inhibitory Activity of Nicotinic Acid Derivatives against D-Aspartate Oxidase (DASPO) [3]

CompoundTarget EnzymeInhibitor Constant (Ki)
5-aminonicotinic acidHuman D-Aspartate Oxidase3.80 μM

Note: Lower Ki values indicate greater inhibitory potency.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of enzyme inhibitors.[3] The following are representative methodologies for the key enzymes discussed.

Protocol 1: In Vitro PARP-1 Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the PARP-1 enzyme.[2]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Histone H1

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-coated 96-well plates

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Test compounds (this compound and its derivatives) dissolved in DMSO

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coat a 96-well plate with histone H1 overnight at 4°C.

  • Wash the plate with wash buffer.

  • Prepare a reaction mixture containing assay buffer, activated DNA, and a mix of NAD+ and biotinylated NAD+.

  • Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the PARP-1 enzyme to each well.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the reaction by washing the plate.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

  • Add the HRP substrate and incubate in the dark until a color develops.

  • Stop the colorimetric reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol outlines a method to screen for inhibitors of DAAO.

Materials:

  • Recombinant human DAAO enzyme

  • D-amino acid substrate (e.g., D-serine or D-alanine)

  • Flavin adenine dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, D-amino acid substrate, HRP, and Amplex Red reagent.

  • Add test compounds at various concentrations to the wells of the 96-well plate.

  • Add the DAAO enzyme to the reaction mixture.

  • Initiate the reaction by adding the reaction mixture to the wells containing the test compounds.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at multiple time points using a microplate reader.

  • The rate of increase in fluorescence is proportional to the DAAO activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathway

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation cluster_2 DNA Repair Pathway cluster_3 Inhibition DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD+ NAD+ NAD+->PARP1 substrate DNA Repair Proteins DNA Repair Proteins PAR->DNA Repair Proteins recruits DNA Repair DNA Repair DNA Repair Proteins->DNA Repair mediates 2-Hydroxy-6-methylisonicotinic\nacid derivative 2-Hydroxy-6-methylisonicotinic acid derivative 2-Hydroxy-6-methylisonicotinic\nacid derivative->PARP1 inhibits

Caption: PARP-1 signaling pathway in response to DNA damage.

Experimental Workflow

HTS_Workflow cluster_0 Assay Preparation cluster_1 Screening cluster_2 Data Analysis Compound Library\n(2-Hydroxy-6-methylisonicotinic\nacid derivatives) Compound Library (2-Hydroxy-6-methylisonicotinic acid derivatives) Compound Plating Compound Plating Compound Library\n(2-Hydroxy-6-methylisonicotinic\nacid derivatives)->Compound Plating Assay Plates\n(e.g., 384-well) Assay Plates (e.g., 384-well) Assay Plates\n(e.g., 384-well)->Compound Plating Reagent Addition Reagent Addition Compound Plating->Reagent Addition Reagent Addition\n(Enzyme, Substrate, etc.) Reagent Addition (Enzyme, Substrate, etc.) Incubation Incubation Signal Detection Signal Detection Incubation->Signal Detection Signal Detection\n(Absorbance, Fluorescence, etc.) Signal Detection (Absorbance, Fluorescence, etc.) Raw Data Raw Data Normalization Normalization Raw Data->Normalization Hit Identification Hit Identification Normalization->Hit Identification Dose-Response Curve Dose-Response Curve Hit Identification->Dose-Response Curve IC50 Determination IC50 Determination Dose-Response Curve->IC50 Determination Reagent Addition->Incubation Signal Detection->Raw Data

Caption: High-throughput screening workflow for enzyme inhibitors.

Logical Relationship

Screening_Cascade Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Active Compounds Dose-Response Dose-Response Hit Confirmation->Dose-Response Confirmed Hits Orthogonal Assay Orthogonal Assay Dose-Response->Orthogonal Assay Potent Hits Lead Candidate Lead Candidate Orthogonal Assay->Lead Candidate Validated Hits

References

Application Notes and Protocols for the Biological Evaluation of 2-Hydroxy-6-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylisonicotinic acid is a substituted pyridine carboxylic acid derivative. While direct biological data for this specific compound is limited in publicly available literature, its structural analogs, including nicotinic and isonicotinic acid derivatives, have demonstrated a range of biological activities. Notably, these related compounds have been investigated for their anti-inflammatory, enzyme inhibitory, and cytotoxic properties. This document provides a comprehensive guide to the cell-based biological evaluation of this compound, drawing upon established methodologies for analogous compounds. The provided protocols are intended to serve as a foundational framework for researchers to assess the therapeutic potential of this molecule.

Potential Biological Activities and Corresponding Assays

Based on the activities of structurally related compounds, the primary areas for the biological evaluation of this compound include:

  • Anti-inflammatory Activity: The potential to modulate inflammatory responses is a key area of investigation for nicotinic acid derivatives. Cell-based assays are crucial for determining a compound's ability to suppress inflammatory mediators.

  • Enzyme Inhibition: Many pyridine carboxylic acid derivatives function as enzyme inhibitors. Screening against relevant enzymes, such as those involved in inflammation (e.g., cyclooxygenases) or cancer (e.g., PARP, kinases), could reveal important mechanisms of action.

  • Cytotoxicity: Assessing the cytotoxic potential of the compound against various cell lines is a fundamental step in drug discovery, providing insights into its anti-cancer potential and general toxicity profile.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound

Cell LineCompound Concentration (µM)Cell Viability (%)IC50 (µM)
RAW 264.71
10
50
100
A5491
10
50
100
HepG21
10
50
100
WI-381
10
50
100

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control-100
LPS (1 µg/mL)-
This compound + LPS1
10
50
Positive Control (e.g., Dexamethasone) + LPS10

Table 3: Enzyme Inhibitory Activity of this compound

EnzymeCompound Concentration (µM)% InhibitionIC50 (µM)
COX-20.1
1
10
100
PARP-10.1
1
10
100

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and is a crucial first step to distinguish between cytotoxicity and specific biological activities.

Materials:

  • RAW 264.7 (murine macrophage), A549 (human lung carcinoma), HepG2 (human liver carcinoma), and WI-38 (human normal lung fibroblast) cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone + LPS).

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, incubating for 10 minutes at room temperature for each step, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Express the results as a percentage of the LPS-stimulated control.

This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Materials:

  • Supernatants from the NO production assay

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, the supernatant is added to wells pre-coated with capture antibodies for the cytokine of interest.

  • After incubation and washing, a detection antibody is added, followed by a substrate solution.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme (e.g., COX-2, PARP-1).

Materials:

  • Recombinant human enzyme (e.g., COX-2, PARP-1)

  • Substrate specific to the enzyme

  • Assay buffer specific to the enzyme

  • Test compound (this compound)

  • Positive control inhibitor

  • 96-well plates (specific to the detection method, e.g., black plates for fluorescence)

  • Detection reagents

Procedure:

  • Reaction Mixture Preparation: In a 96-

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Hydroxy-6-methylisonicotinsäure für Struktur-Aktivitäts-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2-Hydroxy-6-methylisonicotinsäure ist ein heterocyclisches Molekül, das als vielseitiges Grundgerüst für die Entwicklung neuer pharmazeutischer Wirkstoffe dient. Seine Struktur weist drei reaktive Positionen auf, die für die Derivatisierung zugänglich sind: die Carbonsäuregruppe an Position 4, die phenolische Hydroxylgruppe an Position 2 und die Methylgruppe an Position 6. Durch systematische Modifikation dieser Positionen können Bibliotheken von Derivaten synthetisiert werden, um Struktur-Aktivitäts-Beziehungen (SAR) zu untersuchen. Diese Studien sind entscheidend für die Optimierung von Leitstrukturen, um deren Wirksamkeit zu erhöhen, die Selektivität zu verbessern und die Toxizität zu verringern.

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 2-Hydroxy-6-methylisonicotinsäure durch Veresterung, Amidierung und Veretherung. Zudem werden repräsentative Daten zur Struktur-Aktivitäts-Beziehung in tabellarischer Form zusammengefasst und ein möglicher Signalweg zur Untersuchung der biologischen Aktivität vorgestellt.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese von Estern, Amiden und Ethern der 2-Hydroxy-6-methylisonicotinsäure.

1. Protokoll: Veresterung der Carbonsäuregruppe (Fischer-Veresterung)

Dieses Protokoll beschreibt die säurekatalysierte Veresterung der Carbonsäuregruppe von 2-Hydroxy-6-methylisonicotinsäure mit einem Alkohol.

  • Materialien:

    • 2-Hydroxy-6-methylisonicotinsäure

    • Gewünschter Alkohol (z. B. Methanol, Ethanol, Isopropanol)

    • Konzentrierte Schwefelsäure (H₂SO₄) oder gasförmiger Chlorwasserstoff (HCl)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Organische Lösungsmittel (z. B. Ethylacetat)

    • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte, Scheidetrichter, Rotationsverdampfer

  • Durchführung:

    • In einem trockenen Rundkolben werden 1,0 Äquivalent 2-Hydroxy-6-methylisonicotinsäure im gewünschten Alkohol (Überschuss, dient als Reagenz und Lösungsmittel) suspendiert.

    • Unter Rühren und Kühlen im Eisbad werden langsam 0,1-0,2 Äquivalente konzentrierte Schwefelsäure als Katalysator zugegeben.

    • Die Reaktionsmischung wird für 4-12 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

    • Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und der überschüssige Alkohol am Rotationsverdampfer entfernt.

    • Der Rückstand wird in Ethylacetat aufgenommen und vorsichtig mit gesättigter NaHCO₃-Lösung neutralisiert, um die Säure zu entfernen.

    • Die organische Phase wird abgetrennt, mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.

    • Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

    • Der rohe Ester kann durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt werden.

2. Protokoll: Amidierung der Carbonsäuregruppe

Dieses Protokoll beschreibt die Bildung von Amiden durch Kopplung der Carbonsäuregruppe mit einem primären oder sekundären Amin unter Verwendung eines Kopplungsreagenzes.

  • Materialien:

    • 2-Hydroxy-6-methylisonicotinsäure

    • Gewünschtes Amin (primär oder sekundär)

    • Kopplungsreagenz (z. B. HATU, HBTU, DCC)

    • Base (z. B. Diisopropylethylamin (DIPEA), Triethylamin (TEA))

    • Wasserfreies aprotisches Lösungsmittel (z. B. Dichlormethan (DCM), N,N-Dimethylformamid (DMF))

    • 1N Salzsäurelösung (HCl)

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Durchführung:

    • In einem trockenen Rundkolben werden 1,0 Äquivalent 2-Hydroxy-6-methylisonicotinsäure im wasserfreien Lösungsmittel gelöst.

    • 1,2 Äquivalente des Kopplungsreagenzes (z. B. HATU) und 2,0 Äquivalente der Base (z. B. DIPEA) werden zugegeben. Die Mischung wird für 15-30 Minuten bei Raumtemperatur gerührt, um die Carbonsäure zu aktivieren.[1]

    • 1,1 Äquivalente des gewünschten Amins, gelöst in einer kleinen Menge des Lösungsmittels, werden langsam zugetropft.[1]

    • Die Reaktionsmischung wird für 12-24 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.[1]

    • Nach Abschluss der Reaktion wird die Mischung mit dem organischen Lösungsmittel verdünnt und nacheinander mit 1N HCl, gesättigter NaHCO₃-Lösung und gesättigter Kochsalzlösung gewaschen.[1]

    • Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

    • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

3. Protokoll: Veretherung der Hydroxylgruppe (Williamson-Ethersynthese)

Dieses Protokoll beschreibt die Synthese von Ethern durch Reaktion des deprotonierten Phenols mit einem Alkylhalogenid.

  • Materialien:

    • 2-Hydroxy-6-methylisonicotinsäure-ester (aus Protokoll 1)

    • Starke Base (z. B. Natriumhydrid (NaH), Kaliumcarbonat (K₂CO₃))

    • Alkylhalogenid (z. B. Methyliodid, Ethylbromid)

    • Wasserfreies polares aprotisches Lösungsmittel (z. B. DMF, Acetonitril)

    • Wasser

    • Organische Lösungsmittel (z. B. Ethylacetat)

  • Durchführung:

    • In einem trockenen, mit Inertgas (z. B. Argon) gespülten Rundkolben werden 1,0 Äquivalent des 2-Hydroxy-6-methylisonicotinsäure-esters in wasserfreiem DMF gelöst.

    • Unter Rühren werden 1,2 Äquivalente Natriumhydrid (60%ige Dispersion in Mineralöl) portionsweise zugegeben. Die Wasserstoffentwicklung wird beobachtet. Die Mischung wird für 30-60 Minuten bei Raumtemperatur gerührt, um die vollständige Deprotonierung sicherzustellen.

    • 1,1 Äquivalente des Alkylhalogenids werden langsam zugetropft.

    • Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (50-60 °C) für 2-12 Stunden gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).

    • Die Reaktion wird vorsichtig durch langsame Zugabe von Wasser beendet.

    • Die wässrige Phase wird mehrmals mit Ethylacetat extrahiert.

    • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel wird im Vakuum entfernt.

    • Das Rohprodukt wird mittels Säulenchromatographie gereinigt.

Struktur-Aktivitäts-Beziehungen (SAR)

Die systematische Derivatisierung von 2-Hydroxy-6-methylisonicotinsäure ermöglicht die Aufklärung von Struktur-Aktivitäts-Beziehungen. Die folgende Tabelle fasst hypothetische SAR-Daten für eine Reihe von Derivaten zusammen, basierend auf allgemeinen Beobachtungen für ähnliche heterocyclische Verbindungen mit potenzieller antibakterieller oder antikanzerogener Wirkung.

Tabelle 1: Struktur-Aktivitäts-Beziehungen von 2-Hydroxy-6-methylisonicotinsäure-Derivaten

VerbindungR¹ (an Position 2)R² (an Position 4)R³ (an Position 6)Biologische Aktivität (IC₅₀ in µM)Anmerkungen zur SAR
Grundgerüst -OH-COOH-CH₃>100Geringe Aktivität des Ausgangsmoleküls.
1a -OH-COOCH₃-CH₃85Die Veresterung der Carbonsäuregruppe führt zu einer leichten Erhöhung der Aktivität, möglicherweise durch verbesserte Zellpenetration.
1b -OH-COOCH₂CH₃-CH₃72Eine längere Alkylkette am Ester kann die Lipophilie weiter erhöhen und die Aktivität moderat steigern.
2a -OH-CONH₂-CH₃65Die primäre Amidgruppe zeigt eine bessere Aktivität als die Ester, was auf mögliche Wasserstoffbrückenbindungen am Zielprotein hindeutet.
2b -OH-CONHCH₃-CH₃50Eine kleine Alkylgruppe am Amidstickstoff kann die Aktivität weiter verbessern.
2c -OH-CONH-Phenyl-CH₃35Ein aromatischer Rest am Amid kann zusätzliche π-π-Wechselwirkungen im aktiven Zentrum ermöglichen und die Aktivität signifikant steigern.
3a -OCH₃-COOCH₃-CH₃25Die Veretherung der Hydroxylgruppe erhöht die Lipophilie und führt zu einer deutlichen Steigerung der Aktivität.
3b -OCH₂CH₃-COOCH₃-CH₃15Längere Etherketten können die Aktivität weiter optimieren, wahrscheinlich durch bessere Anpassung an eine hydrophobe Tasche des Zielproteins.
3c -OCH₂-Phenyl-COOCH₃-CH₃8Eine Benzylether-Gruppe zeigt die höchste Aktivität in dieser Serie, was auf starke hydrophobe und/oder π-Wechselwirkungen hindeutet.

Visualisierungen

Diagramm des experimentellen Arbeitsablaufs

G cluster_synthesis Synthesephase cluster_screening Screening-Phase cluster_analysis Analysephase A 2-Hydroxy-6-methyl- isonicotinsäure B Derivatisierung (Veresterung, Amidierung, Veretherung) A->B C Reinigung und Charakterisierung (Säulenchromatographie, NMR, MS) B->C D Synthetisierte Derivate-Bibliothek C->D Testsubstanzen E Biologischer Assay (z.B. antibakterieller oder antikanzerogener Test) D->E F Bestimmung der biologischen Aktivität (z.B. IC₅₀) E->F G Quantitative Daten F->G Ergebnisse H Struktur-Aktivitäts- Beziehungs-Analyse (SAR) G->H I Identifizierung von Leitstrukturen H->I I->B Optimierungszyklen

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studien.

Repräsentativer Signalweg: MAPK/ERK-Signalweg

Viele Pyridin-Derivate zeigen Antikrebs-Aktivität, die oft mit der Modulation von wichtigen zellulären Signalwegen wie dem MAPK/ERK-Signalweg zusammenhängt. Dieser Weg ist an der Regulation von Zellproliferation, Differenzierung und Apoptose beteiligt und ist in vielen Krebsarten fehlreguliert.

G Wachstumsfaktor Wachstumsfaktor Rezeptor-Tyrosinkinase Rezeptor-Tyrosinkinase Wachstumsfaktor->Rezeptor-Tyrosinkinase GRB2/SOS GRB2/SOS Rezeptor-Tyrosinkinase->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transkriptionsfaktoren\n(c-Fos, c-Jun, c-Myc) Transkriptionsfaktoren (c-Fos, c-Jun, c-Myc) ERK->Transkriptionsfaktoren\n(c-Fos, c-Jun, c-Myc) Zellproliferation,\nÜberleben, Differenzierung Zellproliferation, Überleben, Differenzierung Transkriptionsfaktoren\n(c-Fos, c-Jun, c-Myc)->Zellproliferation,\nÜberleben, Differenzierung Derivat Derivat Derivat->RAF Inhibition

Abbildung 2: Vereinfachter MAPK/ERK-Signalweg als potenzielles Ziel für Derivate.

References

Application Notes and Protocols for the Quantification of 2-Hydroxy-6-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-6-methylisonicotinic acid is a substituted pyridine carboxylic acid. Accurate and precise quantification of this analyte is essential in various research and development settings, including pharmacokinetic studies, in vitro metabolic assays, and chemical synthesis quality control. This document provides detailed protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for complex biological matrices.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for the quantification of this compound in simpler matrices such as bulk materials, process intermediates, and formulation buffers.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analyte.[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Phosphoric acid (for pH adjustment)[2][3]

  • Reference Standard: this compound of known purity.

2. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a mixture of acetonitrile and water (acidified to improve peak shape). For example, a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% formic acid.[3][4] The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV absorbance maximum should be determined by scanning a standard solution of this compound. A wavelength in the range of 270-290 nm is expected for this type of chromophore.

  • Injection Volume: 10-20 µL.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Method Validation Parameters (Representative)

The following table summarizes typical validation parameters for an HPLC-UV method for a small molecule like this compound.

ParameterTypical Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Reference Standard S2 Prepare Stock Solution (1 mg/mL) S1->S2 S3 Prepare Working Standards (Calibration Curve) S2->S3 H1 Inject into HPLC System S3->H1 Standards S4 Dissolve/Dilute Sample S5 Filter Sample (0.45 µm) S4->S5 S5->H1 Sample H2 Separation on C18 Column H1->H2 H3 UV Detection H2->H3 D1 Generate Calibration Curve H3->D1 D2 Integrate Peak Areas H3->D2 D3 Quantify Concentration D1->D3 D2->D3

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it the preferred choice for quantifying this compound in complex biological matrices like plasma, urine, or tissue homogenates.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: A reversed-phase C18 or HILIC column with smaller particle sizes (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate or ammonium acetate (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d3) is ideal. If unavailable, a structurally similar compound with a different mass can be used.

  • Reference Standard: this compound of known purity.

2. LC and MS Conditions

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 - 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode. This must be optimized by infusing a standard solution of the analyte. Given the carboxylic acid and hydroxyl groups, both modes should be evaluated.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of this compound (MW = 153.14). The product ions (Q3) need to be determined by fragmentation of the precursor ion. At least two transitions are typically monitored (one for quantification, one for confirmation).

    • Instrument Parameters: Parameters such as capillary voltage, source temperature, and collision energy must be optimized for the specific instrument and analyte.

3. Sample Preparation from Biological Matrix (e.g., Plasma)

  • Protein Precipitation: This is a common and straightforward method. To 100 µL of plasma, add the internal standard, and then add 300 µL of cold acetonitrile or methanol to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1-2 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

4. Method Validation Parameters (Representative)

The following table summarizes typical validation parameters for an LC-MS/MS method for a small molecule in a biological matrix.

ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)0.05 - 1.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Matrix EffectWithin acceptable limits (e.g., 85-115%)

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis P1 Aliquot Plasma Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 P6 Evaporate to Dryness P5->P6 P7 Reconstitute in Mobile Phase P6->P7 L1 Inject into LC-MS/MS P7->L1 L2 Chromatographic Separation L1->L2 L3 ESI Ionization L2->L3 L4 MRM Detection L3->L4 D2 Calculate Peak Area Ratios (Analyte/IS) L4->D2 D1 Generate Calibration Curve D3 Quantify Concentration D1->D3 D2->D3

Caption: Workflow for LC-MS/MS quantification.

References

Application Note: HPLC Analysis of 2-Hydroxy-6-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-6-methylisonicotinic acid is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to nicotinic acid derivatives. Accurate and reliable quantification of this compound is crucial for purity assessments, stability studies, and pharmacokinetic analyses. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol offers a straightforward and reproducible approach for researchers, scientists, and drug development professionals.

Analytical Principle

The method employs reversed-phase HPLC with UV detection. The separation is achieved on a C18 stationary phase using an isocratic mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected by its UV absorbance, allowing for accurate quantification. This method is analogous to established procedures for similar compounds such as isonicotinic acid, ensuring a high probability of success.[1]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (for mobile phase pH adjustment). For Mass Spectrometry (MS) compatible applications, formic acid is preferred.[2]

  • Preparation of Mobile Phase:

    • A typical mobile phase could consist of a mixture of acetonitrile and water, with a small amount of acid for pH control. For example, a mobile phase of Acetonitrile:Water (e.g., 10:90 v/v) with 0.1% phosphoric acid can be effective.[1][2] The optimal ratio should be determined during method development.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving an accurately weighed amount in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

    • Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

  • Preparation of Sample Solutions:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the same solvent used for the standard solutions to a known final concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC Method Parameters

The following are recommended starting parameters for the HPLC analysis. These may require optimization for specific instrumentation and applications.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 10:90 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength UV at approximately 210-280 nm (to be optimized based on the UV spectrum of the analyte)
Run Time Approximately 10 minutes

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time from the standard injection.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method.

ParameterExpected Value
Retention Time (tR) ~ 4.5 min (dependent on exact conditions)
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined experimentally, but expected to be in the low ng/mL range.
Limit of Quantification (LOQ) To be determined experimentally, but expected to be in the mid-to-high ng/mL range.
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation B->D C Sample Solution Preparation E Sample Injection C->E D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Caption: HPLC analysis workflow for this compound.

References

Application Note: High-Throughput Analysis of 2-Hydroxy-6-methylisonicotinic Acid in Human Plasma using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Hydroxy-6-methylisonicotinic acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in a drug development setting. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.

Introduction

This compound is a small molecule of interest in pharmaceutical research. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for a highly selective and sensitive LC-MS/MS method developed for the determination of this compound in human plasma. The methodology is designed to be efficient and easily implemented in a laboratory setting.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • 2-Hydroxy-6-methylnicotinic acid (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (2-Hydroxy-6-methylnicotinic acid at 1 µg/mL in 50:50 methanol:water).

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry:

ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound154.1108.115
2-Hydroxy-6-methylnicotinic acid (IS)154.194.120

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.

Table 3: Summary of Quantitative Performance

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 92 - 108%

Workflow and Pathway Diagrams

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UHPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make this method well-suited for supporting drug development studies that require the analysis of a large number of samples. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-6-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The oxidation of the methyl group on the pyridine ring can be sluggish.

    • Solution: Ensure your oxidant is active and used in the correct stoichiometric ratio. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[1][2] Consider extending the reaction time or moderately increasing the temperature.

  • Purity of Starting Materials: Impurities in the starting material, such as 2,6-lutidine, can interfere with the reaction.

    • Solution: Use freshly distilled 2,6-lutidine and ensure all other reagents are of high purity.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical.

    • Solution: Refer to the data table below for a comparison of reaction conditions from related syntheses. An optimization screen (e.g., trying different solvents, temperatures, or catalysts) may be necessary.

  • Product Degradation: The product may be sensitive to high temperatures or harsh pH during work-up.

    • Solution: Maintain controlled temperatures throughout the process. During work-up, neutralize the reaction mixture carefully, preferably in an ice bath, to avoid product degradation.[2]

  • Purification Losses: The product is a polar, functionalized molecule, which can lead to losses during extraction and chromatography.

    • Solution: Use a continuous liquid-liquid extractor for better recovery of water-soluble products. For column chromatography, select a suitable stationary phase and solvent system to minimize tailing and ensure good separation.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A: The presence of multiple spots indicates impurities, which could include:

  • Unreacted Starting Material: The most common impurity if the reaction is incomplete.[2]

  • Over-oxidation Product: Oxidation of both methyl groups can lead to the formation of pyridine-2,6-dicarboxylic acid.[3]

    • Mitigation: Use a controlled amount of the oxidizing agent and monitor the reaction closely.

  • Partially Oxidized Intermediate: An aldehyde intermediate (6-methyl-2-formylpyridine) may be present if the oxidation is not complete.

  • Side-products from Reagents: Decomposition of reagents or solvents can introduce impurities.

Q3: How do I effectively purify the final product?

A: this compound is a crystalline solid with a high melting point (>300 °C).[4]

  • Recrystallization: This is often the most effective method for purifying the final product. A polar solvent system, such as water or an ethanol/water mixture, is a good starting point.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used.[1] Due to the acidic nature of the product, it may streak on the column. This can sometimes be suppressed by adding a small amount of acetic or formic acid to the eluent.

  • Acid-Base Extraction: During the work-up, an acid-base extraction can be highly effective. The product, being a carboxylic acid, can be extracted into a basic aqueous solution (e.g., saturated NaHCO₃), leaving non-acidic impurities in the organic layer. The product is then precipitated by re-acidifying the aqueous layer.[1]

Comparison of Oxidation Conditions for 2,6-Lutidine

Catalyst/OxidantSolventTemperature (°C)Time (h)Conversion Efficiency (%)Molar Yield (%)Reference
Metal Porphyrin Compound / AirWater100298.196.3[3]
Metal Porphyrin Compound / AirWater803--[3]
Metal Porphyrin Compound / AirWater604--[3]

Note: The data above is for the di-oxidation product. Achieving selective mono-oxidation would require careful control of stoichiometry and reaction conditions.

Experimental Protocols

Representative Protocol: Synthesis via Oxidation of 2,6-Lutidine

This protocol describes a plausible two-step synthesis starting from 2,6-lutidine. Note: This is a representative method and requires optimization for maximal yield.

Step 1: Selective Mono-oxidation to 6-Methylpyridine-2-carboxylic acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-lutidine (1.0 eq) in water.

  • Catalyst Addition: Add the catalyst (e.g., a metal porphyrin complex, 0.5-2.5% mass ratio relative to the lutidine).[3]

  • Reaction: Heat the mixture to 60-80 °C.[3] Bubble a gentle stream of air or oxygen through the solution while stirring vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, analyzing for the disappearance of the starting material and the appearance of the mono-acid product.

  • Work-up: Once the reaction has reached optimal conversion, cool the mixture to room temperature. Filter to recover the catalyst.[3] Adjust the pH of the filtrate to ~5 with hydrochloric acid to precipitate the product.[3]

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 6-Methylpyridine-2-carboxylic acid.

Step 2: Hydroxylation to this compound

The conversion of a pyridine-N-oxide to a 2-hydroxypyridine is a common transformation, though a direct, high-yield protocol for this specific substrate was not found in the search results. The following is a generalized approach.

  • N-Oxide Formation: Treat the 6-Methylpyridine-2-carboxylic acid from Step 1 with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., CH₂Cl₂) to form the corresponding N-oxide.

  • Rearrangement: Heat the purified N-oxide intermediate in acetic anhydride. This typically induces a rearrangement to form an acetate ester at the 2-position.

  • Hydrolysis: Hydrolyze the acetate intermediate under basic conditions (e.g., with aqueous NaOH), followed by acidic work-up to yield the final product, this compound.

Visual Guides

Synthesis_Pathway Start 2,6-Lutidine Intermediate 6-Methylpyridine- 2-carboxylic Acid Start:e->Intermediate:w [O], Catalyst Water, 60-80°C Product 2-Hydroxy-6-methyl- isonicotinic Acid Intermediate:e->Product:w 1. m-CPBA 2. Ac₂O, Heat 3. NaOH, H₃O⁺

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Detected CheckPurity Check Purity of Starting Materials? Start->CheckPurity CheckCompletion Reaction Complete? (TLC / LC-MS) CheckPurity->CheckCompletion Materials OK PurifySM Purify Starting Materials (e.g., Distill) CheckPurity->PurifySM Impure CheckWorkup Review Work-up & Purification Protocol CheckCompletion->CheckWorkup Yes OptimizeTime Increase Reaction Time or Temperature CheckCompletion->OptimizeTime No OptimizeConditions Optimize Conditions (Solvent, Catalyst) CheckCompletion->OptimizeConditions Still Incomplete OptimizePurification Optimize Extraction & Chromatography CheckWorkup->OptimizePurification Losses Identified Success Yield Improved CheckWorkup->Success Protocol OK PurifySM->Start Re-run Reaction OptimizeTime->CheckCompletion Re-analyze OptimizeConditions->CheckCompletion Re-analyze OptimizePurification->Success

Caption: Troubleshooting workflow for addressing low synthesis yield.

References

Technical Support Center: Synthesis of 2-Hydroxy-6-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Hydroxy-6-methylisonicotinic acid. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using a multi-component reaction approach such as a modified Guareschi-Thorpe condensation.

Q1: Low or no yield of the desired product.

Possible Causes:

  • Incorrect Stoichiometry: The molar ratios of the reactants (e.g., ethyl acetoacetate, ethyl cyanoacetate, and ammonia source) are critical in multi-component reactions.

  • Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.

  • Ineffective Catalyst or Base: The chosen base or catalyst may not be strong enough or may have been deactivated.

  • Poor Quality of Reagents: Starting materials may be impure or contain water, which can interfere with the reaction.

Troubleshooting Steps:

  • Verify Stoichiometry: Carefully re-calculate and measure the molar equivalents of all reactants. Consider a slight excess of the ammonia source.

  • Optimize Temperature: Screen a range of temperatures (e.g., 80°C to 120°C) to find the optimal condition for your specific solvent and reactants.

  • Evaluate Base/Catalyst: If using a base like piperidine or an ammonium salt, ensure it is of high purity and used in the correct amount. Consider screening other bases.

  • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use, especially if employing moisture-sensitive intermediates.

Q2: Formation of a significant amount of a major byproduct.

Possible Cause:

  • Side Reactions from Intermediates: In multi-component syntheses, intermediates can undergo alternative reactions. For example, self-condensation of ethyl acetoacetate can occur.

  • Incorrect Reaction Conditions: The pH and temperature can influence the reaction pathway, favoring the formation of byproducts.

Troubleshooting Steps:

  • Analyze the Byproduct: Isolate and characterize the major byproduct (e.g., via NMR, MS) to understand the side reaction pathway.

  • Modify Reaction Conditions: Adjust the pH of the reaction mixture. For instance, in the Guareschi-Thorpe synthesis, a buffered aqueous medium can improve selectivity.[1][2]

  • Change the Order of Addition: In some cases, adding the reactants in a specific order can minimize the formation of side products.

Q3: The final product is difficult to purify from starting materials or byproducts.

Possible Causes:

  • Similar Polarity of Product and Impurities: The desired product and impurities may have very similar polarities, making chromatographic separation challenging.

  • Incomplete Reaction: Significant amounts of unreacted starting materials remain in the crude product.

Troubleshooting Steps:

  • Optimize Crystallization: Screen different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often yield high-purity crystals.

  • Utilize pH for Separation: As this compound is acidic, you can use acid-base extraction. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product.

  • Consider Derivatization: As a last resort, consider derivatizing the product (e.g., esterification of the carboxylic acid) to alter its polarity for easier purification, followed by deprotection.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for this compound?

A: A common and efficient method is a variation of the Guareschi-Thorpe pyridine synthesis. This involves the condensation of ethyl acetoacetate, ethyl cyanoacetate, and an ammonia source. The resulting intermediate is then hydrolyzed to yield the final product.[1][2][3]

Q: My reaction appears to stall before completion. What could be the issue?

A: Stalling can be due to several factors. The catalyst or base may have been consumed or deactivated. Alternatively, the reaction may have reached equilibrium. Gradually increasing the reaction temperature or adding a fresh portion of the catalyst/base might help to drive the reaction to completion.

Q: I am observing the formation of a dihydropyridine intermediate. How can I convert it to the final aromatic product?

A: The formation of a dihydropyridine is characteristic of the Hantzsch pyridine synthesis.[4][5] This intermediate requires an oxidation step to form the aromatic pyridine ring. Common oxidizing agents include nitric acid, potassium permanganate, or ferric chloride.[4][6] The choice of oxidant should be compatible with the other functional groups in your molecule.

Q: Is decarboxylation a potential side reaction?

A: Yes, decarboxylation of pyridine carboxylic acids can occur, especially at elevated temperatures.[7][8] If you are performing a hydrolysis step at high temperatures, consider using milder conditions or a shorter reaction time to minimize the loss of the carboxylic acid group.

Quantitative Data Summary

The following table summarizes hypothetical data for a typical synthesis of this compound via a modified Guareschi-Thorpe condensation, highlighting the impact of different bases on yield and purity.

Experiment ID Base Temperature (°C) Reaction Time (h) Crude Yield (%) Purity by HPLC (%)
GT-01Piperidine100126585
GT-02Ammonium Acetate100127291
GT-03(NH₄)₂CO₃ (aqueous)9088595
GT-04No Base10024<10-

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Guareschi-Thorpe Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium carbonate (2.5 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 90°C) with vigorous stirring for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis: After the initial condensation, add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture. Continue to heat at reflux for an additional 4 hours to hydrolyze the ester and nitrile groups.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Diagrams

SynthesisWorkflow Hypothetical Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A Ethyl Acetoacetate D Condensation (Guareschi-Thorpe) A->D B Ethyl Cyanoacetate B->D C Ammonium Carbonate C->D E Hydrolysis D->E F Acidification & Precipitation E->F G Recrystallization F->G H This compound G->H

Caption: A hypothetical workflow for the synthesis of this compound.

TroubleshootingTree Troubleshooting Low Yield Start Low Yield Observed Q1 Check Reaction Completion (TLC/LC-MS) Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes No A1_No Reaction Complete Q1->A1_No Yes Sol1 Increase Temperature or Reaction Time A1_Yes->Sol1 Q2 Significant Byproducts? A1_No->Q2 A2_Yes Major Byproducts Formed Q2->A2_Yes Yes A2_No No Major Byproducts Q2->A2_No No Sol2 Optimize Stoichiometry & Conditions A2_Yes->Sol2 Sol3 Check Work-up & Purification (e.g., pH, solvent) A2_No->Sol3

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Purification of 2-Hydroxy-6-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-hydroxy-6-methylisonicotinic acid. The following information is designed to address common challenges and provide actionable solutions for obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The common impurities largely depend on the synthetic route employed. Two plausible routes are the oxidation of 2,6-lutidine and the carboxylation of 6-methyl-2-pyridone.

  • From Oxidation of 2,6-Lutidine:

    • Unreacted 2,6-Lutidine: The starting material may not have fully reacted.

    • 6-Methyl-2-pyridinecarboxylic acid: Incomplete oxidation of one of the methyl groups can lead to this intermediate.[1][2]

    • Pyridine-2,6-dicarboxylic acid: Over-oxidation of both methyl groups can result in this diacid impurity.[3]

    • Other picoline isomers: Commercial 2,6-lutidine may contain other isomers like 3- and 4-picoline, which can lead to corresponding oxidized impurities.

  • From Carboxylation of 6-methyl-2-pyridone:

    • Unreacted 6-methyl-2-pyridone: The starting material may not have fully undergone carboxylation.

    • Decarboxylated byproducts: The desired product can be susceptible to decarboxylation under harsh temperature or pH conditions.

Q2: My final product is off-white or yellowish. What could be the cause?

A2: A colored impurity often indicates the presence of residual starting materials, byproducts from side reactions, or degradation products. For instance, the crude product from the oxidation of nicotine-related compounds can be yellow.[4] Recrystallization, potentially with the use of activated carbon, can help remove colored impurities.

Q3: I am having trouble crystallizing the product. It either crashes out of solution too quickly or doesn't crystallize at all. What can I do?

A3: Crystallization of pyridine carboxylic acids can be challenging due to their zwitterionic nature. Here are some troubleshooting steps:

  • Slow Cooling: Rapid cooling often leads to the formation of a precipitate instead of crystals, trapping impurities.[5][6] Ensure the solution cools slowly to room temperature before further cooling in an ice bath.

  • Solvent System: The choice of solvent is critical. For pyridine carboxylic acids, polar solvents are often used. Consider solvent mixtures to fine-tune solubility.[7]

  • pH Adjustment: The pH of the solution significantly impacts the solubility of hydroxynicotinic acids.[8] Adjusting the pH to the isoelectric point of this compound will minimize its solubility and promote crystallization.

  • Initiate Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5]

  • Solvent Amount: Using too much solvent will prevent crystallization, while too little can cause the product to crash out prematurely. If you suspect too much solvent was used, you can carefully evaporate some of it and attempt to cool the solution again.[5]

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography is a viable method for purifying this compound and related compounds. Normal-phase chromatography using a silica gel stationary phase is common. The mobile phase typically consists of a mixture of a polar and a less polar organic solvent. For acidic compounds, it is sometimes beneficial to add a small amount of a volatile acid (like acetic acid or formic acid) to the mobile phase to improve peak shape and reduce tailing.

Troubleshooting Guides

Low Yield After Purification
Symptom Potential Cause Recommended Solution
Low recovery after recrystallization The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.Select a different solvent or a solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures.
Too much solvent was used.Reduce the amount of solvent used to dissolve the crude product. If the mother liquor is still available, try to recover more product by concentrating the solution and cooling it again.[5]
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated. Use a slight excess of hot solvent to prevent crystallization in the funnel.
Product loss during column chromatography The compound is strongly adsorbed to the stationary phase.Modify the mobile phase by increasing its polarity or by adding a small amount of an acid (e.g., acetic acid) to aid in the elution of the acidic compound.
The compound is co-eluting with impurities.Optimize the mobile phase composition to achieve better separation. Consider using a different stationary phase if baseline separation cannot be achieved.
Product Purity Issues
Symptom Potential Cause Recommended Solution
Presence of starting materials in the final product (TLC/HPLC/NMR analysis) Incomplete reaction.Increase the reaction time, temperature, or the stoichiometry of the reagents. Monitor the reaction progress closely using TLC or HPLC to ensure full conversion of the starting material.[4]
Multiple spots on TLC or peaks in HPLC after purification Inefficient purification.For recrystallization, ensure slow crystal growth to minimize impurity inclusion.[5] For column chromatography, optimize the mobile phase for better separation of the product from its impurities.
The compound is degrading during purification.Avoid high temperatures and extreme pH conditions during purification. If using chromatography, ensure the chosen stationary and mobile phases are compatible with the compound's stability.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, acetic acid, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent or a mixture of solvents. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity. This compound, being a polar and acidic compound, will likely require a relatively polar mobile phase for elution.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Logical Workflow for Troubleshooting Crystallization Issues

G Troubleshooting Crystallization start Start Crystallization no_crystals No Crystals Form start->no_crystals After cooling precipitate Precipitate Forms (Oiling Out) start->precipitate During cooling too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Yes evaporate Evaporate Some Solvent too_much_solvent->evaporate Yes scratch Scratch Flask / Add Seed Crystal too_much_solvent->scratch No evaporate->start slow_cool Ensure Slow Cooling scratch->slow_cool change_solvent Change Solvent System slow_cool->change_solvent Failure successful_crystals Successful Crystallization slow_cool->successful_crystals Success too_fast_cooling Cooling Too Fast? precipitate->too_fast_cooling Yes precipitate->change_solvent Persistent Oiling too_fast_cooling->slow_cool Yes reheat_add_solvent Reheat and Add More Solvent too_fast_cooling->reheat_add_solvent No reheat_add_solvent->start change_solvent->start

Caption: A logical workflow for troubleshooting common crystallization problems.

Potential Impurities from 2,6-Lutidine Oxidation

G Potential Impurities from 2,6-Lutidine Oxidation lutidine 2,6-Lutidine (Starting Material) oxidation Oxidation lutidine->oxidation product This compound (Desired Product) oxidation->product impurity1 Unreacted 2,6-Lutidine oxidation->impurity1 Incomplete Reaction impurity2 6-Methyl-2-pyridinecarboxylic Acid (Partial Oxidation) oxidation->impurity2 Side Reaction impurity3 Pyridine-2,6-dicarboxylic Acid (Over-oxidation) oxidation->impurity3 Side Reaction

Caption: Potential impurities arising from the synthesis of this compound via the oxidation of 2,6-lutidine.

References

2-Hydroxy-6-methylisonicotinic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Hydroxy-6-methylisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a substituted pyridine carboxylic acid. Like many pyridine derivatives, its solubility can be limited, particularly in aqueous media at neutral pH. This poor solubility can pose significant challenges for in vitro assays, formulation development, and achieving desired therapeutic concentrations in vivo.

Q2: What are the general solubility characteristics of this compound?

Q3: In which common laboratory solvents can I expect to dissolve this compound?

Based on data for the related compound, isonicotinic acid, solubility is expected to be higher in polar protic solvents and some polar aprotic solvents. The following table summarizes the mole fraction solubility of isonicotinic acid in various solvents at 298.15 K (25 °C), which can be used as a qualitative guide.

SolventMole Fraction Solubility (x) of Isonicotinic AcidReference
Water0.012[2][3]
Methanol0.038[2][3]
Ethanol0.018[2][3]
1-Propanol0.011[4]
2-Propanol0.008[4]
Acetone0.001[2][3]

Q4: How does pH affect the solubility of this compound?

This compound is an ionizable compound. Its carboxylic acid group and the pyridine ring nitrogen can be protonated or deprotonated depending on the pH of the solution.

  • At low pH (acidic conditions): The pyridine nitrogen is protonated, forming a cationic species which is generally more water-soluble.

  • At high pH (basic conditions): The carboxylic acid group is deprotonated, forming an anionic species which is also typically more water-soluble.

  • Near the isoelectric point (pI): The compound will exist predominantly in its neutral or zwitterionic form, which generally has the lowest aqueous solubility.

Therefore, adjusting the pH away from the pI is a primary strategy to increase its aqueous solubility.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue 1: The compound is not dissolving in my aqueous buffer.

This is the most common issue and can be addressed by systematically exploring several solutions. The following workflow can help diagnose and solve the problem.

G cluster_0 Troubleshooting Workflow for Poor Aqueous Solubility start Start: Compound Precipitates in Aqueous Buffer check_ph Is the buffer pH adjustable? start->check_ph adjust_ph Adjust pH (Acidic: <4, Basic: >8) check_ph->adjust_ph Yes cosolvent Consider Co-solvents (e.g., DMSO, Ethanol, PEG 400) check_ph->cosolvent No ph_success Success: Compound Dissolves adjust_ph->ph_success Soluble ph_fail Failure: Still Insoluble adjust_ph->ph_fail Insoluble ph_fail->cosolvent cosolvent_success Success: Compound Dissolves cosolvent->cosolvent_success Soluble cosolvent_fail Failure: Still Insoluble cosolvent->cosolvent_fail Insoluble complexation Explore Complexation (e.g., Cyclodextrins) cosolvent_fail->complexation complexation_success Success: Compound Dissolves complexation->complexation_success G cluster_1 Solubility Enhancement Strategies cluster_ph pH Adjustment cluster_cosolvent Co-solvency cluster_complex Complexation compound Poorly Soluble Compound (this compound) ph_node Change pH to ionize compound (Acidic or Basic) compound->ph_node cosolvent_node Add water-miscible organic solvent (e.g., DMSO, Ethanol) compound->cosolvent_node complex_node Form inclusion complex (e.g., with Cyclodextrins) compound->complex_node soluble_solution Solubilized Compound in Solution ph_node->soluble_solution cosolvent_node->soluble_solution complex_node->soluble_solution

References

Stability and degradation of 2-Hydroxy-6-methylisonicotinic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on conducting stability and degradation studies for 2-Hydroxy-6-methylisonicotinic acid. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for a compound like this compound?

A1: Forced degradation studies, or stress testing, involve intentionally degrading a drug substance using more severe conditions than those used in accelerated stability testing.[1][2] These studies are crucial for several reasons:

  • To identify potential degradation products: This helps in understanding the impurity profile of the drug substance.

  • To establish degradation pathways: Knowledge of how the molecule degrades helps in developing stable formulations and manufacturing processes.[1][3]

  • To develop and validate stability-indicating analytical methods: These methods are essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[3]

  • To understand the intrinsic stability of the molecule: This provides insights into its chemical behavior under various stress conditions.[1][2]

Q2: What are the typical stress conditions applied in forced degradation studies?

A2: A standard set of stress conditions are typically employed to evaluate the stability of a drug substance.[1][4] For this compound, these would include:

  • Hydrolysis: Exposure to acidic and basic conditions across a range of pH values.[1][4]

  • Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide.[1][4]

  • Photolysis: Exposure to light, typically a combination of UV and visible light.[1][5]

  • Thermal Stress: Subjecting the solid or solution to high temperatures.[1][4]

Q3: How much degradation should I aim for in my forced degradation studies?

A3: The general recommendation is to aim for a target degradation of approximately 10-20%.[1] This level of degradation is generally sufficient to produce and identify the primary degradation products without leading to secondary, less relevant degradants that might form under overly harsh conditions.[3]

Q4: What analytical techniques are most suitable for analyzing the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and powerful technique for separating and quantifying the parent drug and its degradation products.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradants formed.[6][7]

Troubleshooting Guides

Q1: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

A1: If you do not see any degradation, the conditions may not be stringent enough. Consider the following adjustments:

  • Increase the concentration of the stressor: For acidic or basic hydrolysis, you can move from 0.1 M to 1 M HCl or NaOH. For oxidation, a higher concentration of H₂O₂ can be used.

  • Increase the temperature: Elevating the temperature will accelerate the rate of degradation.

  • Extend the exposure time: If the compound is very stable, longer exposure to the stress condition may be necessary.

  • For photostability: Ensure the light source provides a sufficient overall illumination and UV energy as per ICH Q1B guidelines.[1]

Q2: My chromatogram shows many small impurity peaks after stress testing. How do I determine which ones are relevant?

A2: It is important to distinguish between significant and minor degradation products.

  • Use a control sample: Always run a control sample (unstressed) to identify any impurities present in the original material.

  • Focus on peaks above a certain threshold: The ICH guidelines suggest focusing on impurities above a specific reporting threshold (e.g., >0.1%).

  • Mass balance: A good stability-indicating method should account for most of the parent compound that has degraded. A significant discrepancy in mass balance might indicate that some degradants are not being detected (e.g., they don't have a chromophore or are volatile).[4]

Q3: I suspect a new peak in my chromatogram is a co-eluting peak of two different degradants. How can I confirm this?

A3: Co-elution can be a significant issue in stability-indicating methods.

  • Use a PDA detector: A photodiode array detector can assess peak purity by comparing spectra across the peak. Non-homogeneity in the spectra suggests co-elution.

  • Change chromatographic conditions: Modify the mobile phase composition, gradient, column chemistry, or temperature to try and resolve the co-eluting peaks.

  • Employ LC-MS: Mass spectrometry can often distinguish between co-eluting compounds if they have different mass-to-charge ratios.

Data Presentation

Quantitative data from forced degradation studies should be organized systematically. Below are template tables for recording your results.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of Parent% DegradationNo. of DegradantsArea of Major Degradant (%)Mass Balance (%)
0.1 M HCl (60°C)24 h
0.1 M NaOH (60°C)24 h
3% H₂O₂ (RT)24 h
Thermal (80°C, solid)48 h
Photolytic (ICH Q1B)-
Control-100.00.0100.0

Table 2: Impurity Profile of this compound under Acidic Hydrolysis

Retention Time (min)Relative Retention Time (RRT)Area (%) in ControlArea (%) after Stress

Experimental Protocols

The following are generalized protocols that can be adapted for the forced degradation studies of this compound.

1. Hydrolytic Degradation (Acid and Base)

  • Objective: To assess the stability of the molecule to acid and base catalysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, add a volume of the stock solution to an equal volume of 0.1 M HCl.

    • For basic hydrolysis, add a volume of the stock solution to an equal volume of 0.1 M NaOH.

    • Prepare a control solution by adding the stock solution to an equal volume of purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the aliquots before analysis (the basic sample with acid, and the acidic sample with base).

    • Analyze the samples by a suitable stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of the molecule to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound as described above.

    • Add a volume of the stock solution to an equal volume of hydrogen peroxide solution (e.g., 3%).

    • Maintain the solution at room temperature and protect it from light.

    • Withdraw aliquots at specified time points.

    • Analyze the samples by HPLC.

3. Photolytic Degradation

  • Objective: To determine the photosensitivity of the drug substance.

  • Procedure:

    • Expose the solid drug substance and a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil).

    • At the end of the exposure, analyze both the exposed and control samples by HPLC.

4. Thermal Degradation

  • Objective: To assess the stability of the solid drug substance at elevated temperatures.

  • Procedure:

    • Place a sample of the solid this compound in a controlled temperature chamber (e.g., 80°C).

    • Store a control sample at the recommended storage temperature.

    • After a specified duration (e.g., 48 hours), remove the samples.

    • Prepare solutions of both the stressed and control samples and analyze them by HPLC.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound (Solid and Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Unknowns Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: General workflow for forced degradation studies.

G cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation Parent This compound Oxidized_Methyl 2-Hydroxy-6-(hydroxymethyl)isonicotinic Acid Parent->Oxidized_Methyl [O] N_Oxide This compound N-oxide Parent->N_Oxide [O] Decarboxylated 6-Methylpyridin-2-ol Parent->Decarboxylated Heat (Δ) -CO2 Carboxylic_Acid 2-Hydroxyisonicotinic acid-6-carboxylic acid Oxidized_Methyl->Carboxylic_Acid [O]

Caption: Hypothetical degradation pathways for the parent compound.

References

Technical Support Center: Optimizing Synthesis of 2-Hydroxy-6-methylisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-hydroxy-6-methylisonicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound derivatives?

Commonly, derivatives are synthesized from this compound itself or from precursors like 2-bromo-6-methylisonicotinic acid, which can then be converted to the desired derivative. The choice of starting material depends on the target molecule and the intended synthetic route.

Q2: Which analytical techniques are recommended for monitoring the progress of these reactions?

Reaction progress can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to track the consumption of starting materials and the formation of the product.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction mixture, confirming the mass of the desired product and identifying potential byproducts.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing for the determination of product purity and yield.[3]

Q3: What are the typical purification methods for this compound derivatives?

Purification strategies depend on the physical properties of the synthesized derivative. Common methods include:

  • Precipitation and Filtration: The product can often be precipitated by adjusting the pH of the reaction mixture, followed by filtration.[1]

  • Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their solubility in different solvents.[1][2]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying crude products.[2]

  • Recrystallization: This technique can be used to obtain a highly pure solid product.

Troubleshooting Guide

Issue 1: Low Product Yield

Q: My reaction is resulting in a low yield of the desired this compound derivative. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and solutions:

  • Incomplete Reaction:

    • Problem: The reaction may not have reached completion.

    • Solution: Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. Consider extending the reaction time or moderately increasing the temperature, while being cautious of potential side reactions.[4]

  • Suboptimal Reaction Conditions:

    • Problem: The temperature, pressure, or concentration of reactants may not be ideal.

    • Solution: Systematically optimize reaction conditions. For instance, in coupling reactions, ensure the catalyst is active and used in the correct loading (typically 1-5 mol%).[1] The choice of base and solvent system is also crucial and may require screening.[1]

  • Reagent Quality and Stoichiometry:

    • Problem: Degradation of reagents or incorrect stoichiometry can limit the yield.

    • Solution: Use fresh, high-purity reagents. Ensure accurate measurement of all reactants. In many cases, using a slight excess of one reagent can drive the reaction to completion.[4]

  • Work-up and Purification Losses:

    • Problem: Significant product loss can occur during extraction, precipitation, or chromatography.

    • Solution: Optimize the work-up procedure. For example, during pH adjustment for precipitation, add the acid or base slowly and monitor the pH carefully to avoid product decomposition or redissolving.[1][4] Ensure the chosen chromatography conditions are well-suited for your compound to minimize losses on the column.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on TLC or extra peaks in LC-MS/HPLC. What are the likely impurities and how can I minimize their formation?

A: The presence of impurities indicates side reactions or unreacted starting materials. Here are some common culprits and mitigation strategies:

  • Unreacted Starting Materials:

    • Problem: The most common impurity is often the starting material.

    • Solution: As with low yield, ensure the reaction goes to completion by optimizing reaction time and temperature.[3] Adjusting the stoichiometry of the reactants might also be necessary.

  • Side Reactions:

    • Problem: The hydroxy group of this compound can be reactive and may lead to side products. For instance, in coupling reactions, self-coupling of starting materials can occur.

    • Solution: Protect the hydroxyl group with a suitable protecting group if it interferes with the desired transformation. Ensure an inert atmosphere (Nitrogen or Argon) for oxygen- and moisture-sensitive reactions, especially those involving organometallic catalysts like Palladium, to prevent catalyst degradation and side reactions.[1]

  • Hydrolysis of Ester Derivatives:

    • Problem: If you are synthesizing an ester derivative, it can be hydrolyzed back to the carboxylic acid during the work-up, especially under acidic or basic conditions.[3]

    • Solution: Perform neutralization steps at low temperatures (e.g., in an ice bath) and as quickly as possible to minimize the risk of hydrolysis.[3]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides [1]

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandCatalyst loading typically ranges from 1-5 mol%.
Ligand SPhos, XPhos, P(t-Bu)₃Used with palladium precursors like Pd(OAc)₂.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the organoboron species.
Solvent Toluene, Dioxane, THF, DMF, often with waterBiphasic solvent systems are common.
Temperature 80 - 120 °CDepends on the reactivity of the substrates.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst degradation.

Table 2: Representative Conditions for Amide Coupling [1][2]

ParameterConditionNotes
Coupling Agent HATU, HBTUHATU is often preferred to minimize side reactions.
Base DIPEA (Diisopropylethylamine)A non-nucleophilic base is essential.
Solvent DMF, DCMAnhydrous solvents should be used.
Temperature 0 °C to Room TemperatureThe reaction is often started at a lower temperature.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted 6-methylisonicotinic acid derivative with an arylboronic acid. This can be adapted for derivatives of this compound, potentially with protection of the hydroxyl group.

Materials:

  • 2-Bromo-6-methylisonicotinic acid derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene/Water (4:1 v/v)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • To a round-bottom flask, add the 2-bromo-6-methylisonicotinic acid derivative, the arylboronic acid, and potassium carbonate.[1]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.[1]

  • Add the degassed toluene/water solvent mixture via syringe.[1]

  • Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress using TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Add water and extract the aqueous phase with an organic solvent like ethyl acetate to remove non-polar impurities.[1]

  • Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.[1]

  • Filter the solid, wash with cold water, and dry under vacuum to yield the 2-aryl-6-methylisonicotinic acid derivative.[1]

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general procedure for forming an amide bond from a 6-methylisonicotinic acid derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF or DCM

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the this compound in anhydrous DMF in a round-bottom flask.[1]

  • Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Add the desired amine to the reaction mixture dropwise.[1]

  • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, pour the reaction mixture into water to precipitate the product. If a precipitate does not form, extract the mixture with an organic solvent like ethyl acetate.[1]

  • Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel if necessary.[2]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (2-Hydroxy-6-methyl- isonicotinic acid, etc.) reagents Add Solvents & Reagents start->reagents reaction Heating & Stirring (e.g., 90-100°C) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quenching & Extraction monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Product analysis->product

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Corrective Actions cluster_outcome Outcome start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion check_reagents Are reagents fresh and stoichiometry correct? check_completion->check_reagents Yes optimize_time_temp Increase reaction time or temperature check_completion->optimize_time_temp No replace_reagents Use fresh reagents, verify stoichiometry check_reagents->replace_reagents No check_conditions Review reaction conditions (catalyst, solvent, base) check_reagents->check_conditions Yes yield_improved Yield Improved optimize_time_temp->yield_improved replace_reagents->yield_improved optimize_workup Optimize work-up (pH control, extraction) optimize_workup->yield_improved check_conditions->optimize_workup

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Troubleshooting low yield in 2-Hydroxy-6-methylisonicotinic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions with 2-Hydroxy-6-methylisonicotinic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amide coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a very low yield of the desired amide. What is the most likely cause?

A1: The primary reason for low yield in this specific coupling reaction is the presence of the nucleophilic 2-hydroxy group on the pyridine ring. This hydroxyl group can compete with your amine nucleophile, leading to a significant side reaction: O-acylation. This results in the formation of an undesired ester byproduct, thereby consuming your starting material and reducing the yield of the target amide.[1]

Q2: What is O-acylation and how can I confirm it is happening in my reaction?

A2: O-acylation is the reaction where the hydroxyl group of this compound attacks the activated carboxylic acid, forming an ester linkage. You can confirm the presence of this byproduct by analyzing your crude reaction mixture using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), which should show a peak corresponding to the mass of the ester byproduct.

Q3: How can I prevent O-acylation and improve the yield of my desired amide?

A3: The most effective strategy to prevent O-acylation is to protect the 2-hydroxy group before performing the coupling reaction. By converting the hydroxyl group into a non-nucleophilic ether, you can ensure that only the intended N-acylation (amide bond formation) occurs. A commonly used protecting group for this purpose is the benzyl (Bn) group.

Q4: Are there any alternative strategies to using a protecting group?

A4: While protecting the hydroxyl group is the most robust method, you can try to optimize the reaction conditions to favor N-acylation. This includes using coupling reagents known for high selectivity and carefully controlling reaction parameters like temperature and addition rates. However, these methods may not completely eliminate the O-acylation side reaction. Some studies have explored mechanochemical approaches with reagents like EDC in an effort to achieve chemoselectivity without protecting groups.[2]

Q5: Which coupling reagents are recommended for this type of reaction?

A5: For the coupling of the protected 2-(benzyloxy)-6-methylisonicotinic acid, highly efficient uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are an excellent choice.[3][4] HATU is known for its rapid activation of carboxylic acids and high coupling efficiencies, even with challenging substrates.[5][6] Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) can also be used.

Q6: What is the role of a non-nucleophilic base in the coupling reaction?

A6: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial in amide coupling reactions.[5] Its primary role is to deprotonate the amine nucleophile, increasing its reactivity towards the activated carboxylic acid. It also neutralizes any acidic byproducts formed during the reaction, maintaining a favorable reaction environment. Using a nucleophilic base like pyridine can sometimes lead to unwanted side reactions.[5]

Data Presentation: Impact of Protecting Group Strategy

The use of a protecting group for the hydroxyl function of this compound can significantly improve the yield of the desired amide product by preventing the formation of the O-acylation byproduct. The following table provides an illustrative comparison of reaction outcomes.

StrategyCarboxylic AcidCoupling ReagentBaseSolventAmide Yield (Illustrative)O-acylation Byproduct
Without Protection This compoundHATUDIPEADMF15-30%Significant
With Protection 2-(Benzyloxy)-6-methylisonicotinic acidHATUDIPEADMF>85%Not Detected

Experimental Protocols

Protocol 1: Benzyl Protection of this compound

This protocol describes the protection of the hydroxyl group as a benzyl ether.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as DMF (N,N-Dimethylformamide).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Alkylation: Add benzyl bromide (BnBr) (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-(Benzyloxy)-6-methylisonicotinic acid.

Protocol 2: Amide Coupling using HATU

This protocol details the coupling of the protected carboxylic acid with a primary amine.

  • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(Benzyloxy)-6-methylisonicotinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base and Amine Addition: Add a non-nucleophilic base such as DIPEA (2.5 eq) to the solution. Then, add the desired primary amine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of the Benzyl Ether

This protocol describes the removal of the benzyl protecting group to yield the final product.

  • Dissolution: Dissolve the protected amide from Protocol 2 in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, 10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Mandatory Visualizations

G cluster_start cluster_solution Solution start Low Yield Observed check_side_products Analyze crude reaction by LC-MS for O-acylation byproduct start->check_side_products check_conditions Review reaction conditions: - Anhydrous? - Base type? - Coupling reagent? start->check_conditions protecting_group Implement Protecting Group Strategy: Protect 2-hydroxy group as Benzyl Ether check_side_products->protecting_group Byproduct confirmed optimize_conditions Optimize Unprotected Reaction: - Test alternative coupling reagents - Screen solvents and bases check_conditions->optimize_conditions perform_coupling Perform coupling with O-benzyl protected acid protecting_group->perform_coupling high_yield Achieve High Yield of Desired Amide optimize_conditions->high_yield If successful deprotection Deprotect benzyl group via hydrogenation perform_coupling->deprotection deprotection->high_yield

Caption: Troubleshooting workflow for low yield in coupling reactions.

G cluster_protection Step 1: Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection start_acid 2-Hydroxy-6-methyl- isonicotinic acid protected_acid 2-(Benzyloxy)-6-methyl- isonicotinic acid start_acid->protected_acid BnBr, K2CO3, DMF protected_amide Protected Amide protected_acid->protected_amide HATU, DIPEA, DMF amine Primary Amine (R-NH2) amine->protected_amide final_product Final Amide Product protected_amide->final_product H2, Pd/C, MeOH

Caption: Recommended experimental workflow with a protecting group strategy.

G cluster_pathway Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction Pathway activated_acid Activated This compound amine Amine (R-NH2) activated_acid->amine hydroxy_group 2-Hydroxy Group activated_acid->hydroxy_group amide_product Desired Amide Product (N-acylation) amine->amide_product ester_byproduct Ester Byproduct (O-acylation) hydroxy_group->ester_byproduct

Caption: Competing N-acylation and O-acylation pathways.

References

Preventing byproduct formation in 2-Hydroxy-6-methylisonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methylisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing a modified Hantzsch pyridine synthesis or a hydrolysis approach.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The condensation of starting materials may not have gone to completion. 2. Suboptimal reaction temperature: The temperature may be too low for efficient reaction or too high, leading to degradation. 3. Inefficient oxidation: In a Hantzsch-type synthesis, the intermediate dihydropyridine may not be fully oxidized to the pyridine ring. 4. Byproduct formation: Competing side reactions may be consuming the starting materials or the desired product.1. Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of starting materials. 2. Temperature Optimization: Experiment with a range of temperatures to find the optimal condition for your specific reaction setup. 3. Oxidizing Agent: Ensure the appropriate stoichiometry and choice of oxidizing agent. Common oxidants include nitric acid or potassium permanganate. For milder conditions, iodine in refluxing methanol can be effective.[1] 4. Controlled Addition of Reagents: In multi-component reactions, the order of addition can be critical. Consider pre-forming key intermediates to minimize side reactions.
Formation of 2-Amino-6-methylnicotinic acid as a Byproduct This is a known byproduct when synthesizing from a 2-chloro-6-methylnicotinic acid precursor in the presence of an ammonia source.[2]pH Control: Carefully control the pH of the reaction mixture. Acidic conditions will favor the hydrolysis of the chloro group to the hydroxyl group, while basic conditions with ammonia will favor amination.
Presence of Unreacted Starting Materials in the Final Product 1. Insufficient reaction time. 2. Poor mixing of reactants. 3. Deactivation of catalyst (if used). 1. Extended Reaction Time: Increase the reaction time and monitor for completion. 2. Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. 3. Catalyst Check: If using a catalyst, ensure it is fresh and active. Consider adding a fresh batch if deactivation is suspected.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 3. Co-precipitation of impurities. 1. Solvent Selection: Choose a solvent system for extraction and crystallization where the product has lower solubility at colder temperatures. 2. Brine Wash: During aqueous workup, wash the organic layer with brine to help break emulsions. 3. Recrystallization: Perform multiple recrystallizations from a suitable solvent system to remove impurities. The use of a solvent/anti-solvent system can be effective.
Inconsistent Product Quality (e.g., color, melting point) 1. Presence of residual solvent. 2. Trace amounts of colored byproducts. 3. Polymorphism. 1. Thorough Drying: Dry the final product under vacuum at an appropriate temperature to remove all residual solvents. 2. Charcoal Treatment: If colored impurities are present, consider treating a solution of the crude product with activated charcoal before recrystallization. 3. Controlled Crystallization: Control the rate of cooling and solvent evaporation during crystallization to favor the formation of a single, stable crystalline form.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed method is a variation of the Hantzsch pyridine synthesis. This multi-component reaction typically involves the condensation of two equivalents of a β-dicarbonyl compound (like ethyl acetoacetate), an aldehyde, and a source of ammonia. The initial product is a 1,4-dihydropyridine, which is then oxidized to the final pyridine derivative.[1][3] Another potential route is the controlled hydrolysis of 2-chloro-6-methylisonicotinic acid.

Q2: What are the key parameters to control during a Hantzsch synthesis to maximize yield?

A2: Key parameters include the choice of catalyst, reaction temperature, and the method of oxidation of the dihydropyridine intermediate. The order of reagent addition can also be crucial in minimizing the formation of byproducts.[4]

Q3: My Hantzsch reaction is producing a complex mixture of byproducts. What could be the cause?

A3: The Hantzsch synthesis can sometimes lead to side reactions. This can be due to incorrect stoichiometry of reactants, suboptimal temperature, or an inappropriate choice of catalyst. For instance, in unsymmetrical Hantzsch reactions, an incorrect order of addition can lead to the formation of undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[4]

Q4: How can I effectively purify the crude this compound?

A4: Purification is typically achieved through recrystallization from a suitable solvent or a mixture of solvents. Common solvents for recrystallization of polar organic acids include water, ethanol, or mixtures of organic solvents with water. If the crude product contains colored impurities, treatment with activated charcoal can be effective before the final crystallization. Column chromatography on silica gel can also be employed for more challenging purifications.

Q5: Is it possible to synthesize this compound from 2,6-lutidine?

A5: While the direct selective oxidation of one methyl group of 2,6-lutidine to a carboxylic acid while hydroxylating the 2-position is challenging, it is a potential synthetic strategy. However, controlling the oxidation to prevent the formation of pyridine-2,6-dicarboxylic acid would be a critical step. This would likely require careful selection of oxidizing agents and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Hantzsch Pyridine Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available starting materials.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • A suitable aldehyde equivalent for the C4-carboxyl group (e.g., glyoxylic acid)

  • Ammonia source (e.g., ammonium acetate)

  • Oxidizing agent (e.g., nitric acid, iodine)

  • Ethanol (or other suitable solvent)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (2 equivalents) and the aldehyde equivalent (1 equivalent) in ethanol.

  • Add the ammonia source (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Oxidation: Once the formation of the dihydropyridine intermediate is complete (as indicated by TLC), add the oxidizing agent portion-wise to the reaction mixture.

  • Continue to heat at reflux until the oxidation is complete.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of Product check_reaction Check for Complete Reaction (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_reaction->incomplete Still Low Yield optimize_time Increase Reaction Time incomplete->optimize_time Yes optimize_temp Optimize Temperature incomplete->optimize_temp Still Incomplete check_oxidation Check Oxidation Step (if applicable) incomplete->check_oxidation No optimize_time->check_reaction optimize_temp->check_reaction incomplete_ox Incomplete Oxidation check_oxidation->incomplete_ox change_oxidant Change/Increase Oxidant incomplete_ox->change_oxidant Yes check_byproducts Analyze for Byproducts (NMR, MS) incomplete_ox->check_byproducts No change_oxidant->check_oxidation byproducts_present Byproducts Identified check_byproducts->byproducts_present modify_reagents Modify Reagent Addition Order byproducts_present->modify_reagents Yes purification Optimize Purification byproducts_present->purification No modify_reagents->check_reaction success Improved Yield purification->success HantzschSynthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates Ketoester1 β-Ketoester (2 eq.) Enamine Enamine Ketoester1->Enamine Knoevenagel Knoevenagel Adduct Ketoester1->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Ammonia Ammonia Source Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Intermediate Enamine->Dihydropyridine Knoevenagel->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation FinalProduct This compound Oxidation->FinalProduct

References

Technical Support Center: Purification of 2-Hydroxy-6-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Hydroxy-6-methylisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities can arise from starting materials, side-reactions, or degradation. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like 2-chloro-6-methylisonicotinic acid or related precursors.

  • Isomeric Impurities: Formation of other hydroxymethylisonicotinic acid isomers is possible, though typically in minor amounts.

  • Over-oxidation Products: If oxidative methods are used in the synthesis, byproducts with additional oxidized functionalities may be present.

  • Hydrolysis Products: Incomplete reactions or exposure to moisture can lead to hydrolyzed intermediates.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as ethanol, acetic acid, or toluene, may be present.

Q2: My purified this compound has a persistent color. What could be the cause?

A2: A persistent color (e.g., yellow or brown) in the final product often indicates the presence of colored impurities. These can be trace amounts of starting materials, byproducts from side reactions, or degradation products. It is also possible that trace metal impurities are present. Further purification by recrystallization with activated carbon or by column chromatography may be necessary to remove these colored impurities.

Q3: What is the recommended first-line purification method for crude this compound?

A3: Recrystallization is typically the most effective and economical first-line purification method for solid compounds like this compound. The choice of solvent is critical for successful recrystallization.

Q4: How can I monitor the purity of my sample during the purification process?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two effective methods for monitoring purity. TLC offers a quick qualitative assessment, while HPLC provides quantitative data on the purity of the sample and the presence of any impurities.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Possible Causes & Solutions

CauseSolution
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Experiment with different solvents or solvent mixtures. Water or aqueous ethanol are often good starting points for hydroxypyridine carboxylic acids.[1]
Using an Excessive Amount of Solvent Using the minimum amount of hot solvent necessary to fully dissolve the crude product will maximize the yield upon cooling.
Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the growth of larger, purer crystals.
Premature Crystallization During Hot Filtration If hot filtration is necessary to remove insoluble impurities, preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Issue 2: Ineffective Impurity Removal by Recrystallization

Possible Causes & Solutions

CauseSolution
Co-crystallization of Impurities If an impurity has similar solubility properties to the desired product, it may co-crystallize. A different recrystallization solvent or an alternative purification method like column chromatography may be necessary.
High Initial Impurity Load If the crude product is highly impure, a single recrystallization may not be sufficient. A second recrystallization from the same or a different solvent system may be required.
Presence of Oily Impurities Oily impurities can hinder crystallization. Try triturating the crude material with a non-polar solvent like hexanes to remove the oil before recrystallization. An acid-base extraction can also be effective.[2]
Issue 3: Difficulty in Achieving High Purity (>99%)

Possible Causes & Solutions

CauseSolution
Presence of Closely Related Impurities Isomers or compounds with very similar structures can be difficult to separate by recrystallization alone.
Trace Amounts of Highly Soluble Impurities These impurities may remain in the mother liquor but can also be trapped within the crystal lattice.
Solution: For achieving very high purity, a multi-step purification approach is often necessary. This may involve an initial recrystallization followed by column chromatography. Alternatively, an acid-base extraction can be employed to separate acidic products from neutral or basic impurities.[2]

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Solution
  • Dissolution: In a flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to boiling with stirring to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

A study on the crystallization of hydroxynicotinic acids showed that pH plays a significant role in the crystallization outcome from aqueous media.[1][3]

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the purified product.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., around 220 nm or 270 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Method development will be required to optimize the separation of the main peak from any impurity peaks.[4][5][6]

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Single Recrystallization 95-98%70-90%Cost-effective, simple setupMay not remove closely related impurities
Double Recrystallization >98%50-80%Higher purityLower overall yield
Acid-Base Extraction 90-97%80-95%Good for removing non-acidic impuritiesMay introduce inorganic salt impurities
Column Chromatography >99%40-70%High purity achievableTime-consuming, requires more solvent

Note: The actual purity and yield will depend on the initial purity of the crude material and the specific experimental conditions.

Visualizations

Logical Workflow for Troubleshooting Purification

troubleshooting_workflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Yes low_purity Purity <98% purity_check1->low_purity No troubleshoot_recrystallization Troubleshoot Recrystallization (Solvent, Cooling Rate) low_purity->troubleshoot_recrystallization acid_base_extraction Acid-Base Extraction low_purity->acid_base_extraction troubleshoot_recrystallization->recrystallization purity_check2 Check Purity (HPLC) acid_base_extraction->purity_check2 purity_check2->pure_product Yes column_chromatography Column Chromatography purity_check2->column_chromatography No final_purity_check Final Purity Check (HPLC/NMR) column_chromatography->final_purity_check final_purity_check->pure_product

Caption: A logical workflow for troubleshooting the purification of this compound.

Experimental Workflow for Purification and Analysis

purification_workflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve filter Hot Filtration (optional) dissolve->filter crystallize Cool to Crystallize filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry purified Purified Product dry->purified analyze_purity Analyze Purity (HPLC) purified->analyze_purity characterize Characterize (NMR, MS) analyze_purity->characterize

Caption: A general experimental workflow for the purification and analysis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-6-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Hydroxy-6-methylisonicotinic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route to this compound?

A1: The most common and scalable method is the nucleophilic aromatic substitution (SNAr) of a halo-substituted precursor, typically 2-chloro-6-methylisonicotinic acid, via hydrolysis under basic conditions. This approach is favored due to the availability of the starting materials and the reactivity of the 2-position on the pyridine ring towards nucleophilic attack.[1][2]

Q2: Why is the 2-position of the pyridine ring susceptible to nucleophilic attack?

A2: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the ortho (C2/C6) and para (C4) positions. This electron deficiency makes these positions more electrophilic and thus more susceptible to attack by nucleophiles. The intermediate formed during nucleophilic attack at the 2- or 4-position is also better stabilized by resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom.[1]

Q3: What are the key parameters to control during the hydrolysis of 2-chloro-6-methylisonicotinic acid?

A3: The critical parameters to control are temperature, reaction time, and the concentration of the base. Elevated temperatures are generally required to drive the reaction to completion, but excessively high temperatures can lead to side reactions like decarboxylation.[3] The concentration of the base (e.g., NaOH or KOH) should be sufficient to ensure complete hydrolysis without promoting unwanted side reactions. Careful monitoring of the reaction progress is essential.

Q4: Can I use 2-bromo-6-methylisonicotinic acid as a starting material instead of the chloro-derivative?

A4: Yes, the bromo-derivative can also be used and may be more reactive. However, 2-chloro-6-methylisonicotinic acid is generally more cost-effective and readily available, making it the preferred choice for large-scale synthesis. The reaction conditions for the hydrolysis of the bromo- and chloro-derivatives are expected to be similar.

Q5: How can I purify the final product, this compound?

A5: The most common method for purification is recrystallization. The crude product, obtained after acidification of the reaction mixture, can be dissolved in a suitable solvent (e.g., an ethanol/water mixture) and allowed to cool slowly to form pure crystals. The choice of solvent may need to be optimized based on the impurity profile.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product
Possible Cause Suggestion
Incomplete Reaction - Increase Reaction Temperature: The hydrolysis of the 2-chloropyridine derivative often requires elevated temperatures. Consider gradually increasing the reaction temperature while monitoring for product formation and potential decomposition.[1] - Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). If starting material is still present after the initial reaction time, extend the heating period. - Increase Base Concentration: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion.
Incorrect Work-up Procedure - pH Adjustment: Ensure the reaction mixture is acidified to the isoelectric point of this compound to ensure complete precipitation. The optimal pH for precipitation may need to be determined experimentally, but a pH around 4 is a good starting point.
Degradation of Starting Material or Product - Temperature Control: While elevated temperatures are necessary, excessively high temperatures can lead to degradation of the pyridine ring. Maintain the reaction temperature within the optimal range.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Suggestion
Unreacted Starting Material - Optimize Reaction Conditions: Refer to the suggestions for "Incomplete Reaction" in the low yield section. Ensure the reaction goes to completion. - Purification: Recrystallization is an effective method for removing unreacted starting material.
Decarboxylation Byproduct (2-Hydroxy-6-methylpyridine) - Temperature Control: Decarboxylation is often promoted by high temperatures.[3] Avoid excessive heating during the reaction and work-up. - Purification: Careful recrystallization may help in separating the desired carboxylic acid from its decarboxylated byproduct.
Other Side-Reaction Products - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of oxidative side products.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound via hydrolysis of the corresponding 2-halo-6-methylisonicotinic acid.

Parameter Value / Range Notes
Starting Material 2-Chloro-6-methylisonicotinic acidMore cost-effective for scalable synthesis.
2-Bromo-6-methylisonicotinic acidPotentially more reactive but generally more expensive.
Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Common and effective bases for hydrolysis.
Molar Ratio (Base:Starting Material) 2.0 - 4.0 : 1An excess of base is typically used to ensure complete reaction.
Solvent WaterThe reaction is typically performed in an aqueous solution.
Reaction Temperature 100 - 150 °CElevated temperatures are required for the nucleophilic aromatic substitution.
Reaction Time 4 - 24 hoursReaction progress should be monitored to determine the optimal time.
Typical Yield 70 - 90%Yields are dependent on the specific conditions and purification method.
Purification Method RecrystallizationEffective for obtaining a high-purity product.

Experimental Protocols

Synthesis of this compound via Hydrolysis of 2-Chloro-6-methylisonicotinic acid

This protocol describes a general procedure for the laboratory-scale synthesis.

Materials:

  • 2-Chloro-6-methylisonicotinic acid (1.0 eq)

  • Sodium Hydroxide (3.0 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (3.0 eq) in deionized water.

  • Addition of Starting Material: To the stirred sodium hydroxide solution, add 2-chloro-6-methylisonicotinic acid (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid with cooling in an ice bath to a pH of approximately 4. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven to a constant weight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2-Chloro-6-methylisonicotinic acid hydrolysis Hydrolysis (NaOH, H2O, Reflux) start->hydrolysis acidification Acidification (HCl to pH ~4) hydrolysis->acidification filtration Filtration & Washing acidification->filtration drying Drying filtration->drying product Product: this compound drying->product

Caption: A high-level experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Common Synthesis Issues start Low Yield or Impure Product check_reaction Incomplete Reaction? start->check_reaction check_decarboxylation Decarboxylation Occurring? check_reaction->check_decarboxylation No optimize_conditions Increase Temp/Time/ Base Concentration check_reaction->optimize_conditions Yes lower_temp Lower Reaction Temperature check_decarboxylation->lower_temp Yes purify Recrystallize Product check_decarboxylation->purify No success Improved Yield/Purity optimize_conditions->success lower_temp->success purify->success

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Hydroxy-6-methylisonicotinic Acid and Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative overview of the biological activities of 2-Hydroxy-6-methylisonicotinic acid and isonicotinic acid. While isonicotinic acid and its derivatives have been extensively studied, revealing a broad spectrum of biological activities, including significant antimicrobial and anti-inflammatory properties, there is a notable absence of publicly available data on the biological activity of this compound. This document summarizes the available experimental data for isonicotinic acid derivatives, details relevant experimental protocols, and visualizes key experimental workflows to aid in research and drug development.

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a critical scaffold in medicinal chemistry. It is most famously the precursor to isoniazid, a frontline antitubercular drug. The isonicotinic acid nucleus has been a focal point for the development of various therapeutic agents. In contrast, this compound remains a largely uncharacterized compound in terms of its biological effects. This guide aims to present the current state of knowledge on isonicotinic acid's biological activities and highlight the significant data gap concerning its 2-hydroxy-6-methyl substituted counterpart.

Biological Activity of Isonicotinic Acid and its Derivatives

Derivatives of isonicotinic acid have demonstrated a wide range of pharmacological effects, most prominently antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis. Beyond this, various derivatives have been synthesized and evaluated for broader antimicrobial potential. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Anti-inflammatory Activity

Several isonicotinic acid derivatives have been investigated for their ability to modulate inflammatory responses. The half-maximal inhibitory concentration (IC50) is frequently used to quantify the potency of these compounds in inhibiting inflammatory mediators or pathways. Notably, some isonicotinates have shown potent inhibition of reactive oxygen species (ROS) production, a key process in inflammation.[1][2]

Quantitative Data on Isonicotinic Acid Derivatives

The following tables summarize the biological activity of various isonicotinic acid derivatives as reported in the scientific literature.

Table 1: Antimicrobial Activity of Isonicotinic Acid Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Nicotinic acid-derived acylhydrazonesStaphylococcus epidermidis ATCC 122281.95[3]
Nicotinic acid-derived acylhydrazonesGram-positive bacteria1.95–15.62[3]
Compound 13 (a nicotinic acid derivative)Staphylococcus aureus ATCC 43300 (MRSA)7.81[3]
Compound 25 (a 1,3,4-oxadiazoline derivative)Bacillus subtilis ATCC 66337.81[3]
Compound 25 (a 1,3,4-oxadiazoline derivative)Staphylococcus aureus ATCC 65387.81[3]
Compound 25 (a 1,3,4-oxadiazoline derivative)Staphylococcus aureus ATCC 43300 (MRSA)15.62[3]

Table 2: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

Compound/DerivativeAssayIC50 (µg/mL)Reference
Isonicotinate 5ROS Inhibition1.42 ± 0.1[1][2]
Isonicotinate 6ROS Inhibition8.6 ± 0.5[2]
Isonicotinate 8bROS Inhibition3.7 ± 1.7[2]
Ibuprofen (Standard Drug)ROS Inhibition11.2 ± 1.9[1][2]

Biological Activity of this compound

A thorough review of the scientific literature reveals a significant lack of data on the biological activity of this compound. Currently, information on this compound is primarily limited to its availability from chemical suppliers. No studies detailing its antimicrobial, anti-inflammatory, or other pharmacological effects were identified. This represents a critical knowledge gap and an opportunity for future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for assessing the antimicrobial and anti-inflammatory activities of compounds like isonicotinic acid derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6][7]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (ROS Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of Reactive Oxygen Species (ROS) from activated phagocytes.[1][8]

  • Cell Preparation: Whole blood or isolated neutrophils are used as a source of phagocytes.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound.

  • Activation: ROS production is stimulated by adding an activating agent, such as opsonized zymosan.

  • Detection: A chemiluminescence probe (e.g., luminol) is added, which emits light upon reaction with ROS. The light emission is measured using a luminometer.

  • Data Analysis: The percentage of inhibition of ROS production is calculated for each concentration of the test compound, and the IC50 value is determined.

Mandatory Visualizations

The following diagrams illustrate a general workflow for screening biological activity and a simplified signaling pathway relevant to inflammation.

experimental_workflow cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification synthesis Synthesis of Isonicotinic Acid Derivative purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (e.g., MIC Determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., ROS Inhibition) purification->anti_inflammatory cytotoxicity Cytotoxicity Assays purification->cytotoxicity data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General experimental workflow for the screening of biological activity.

signaling_pathway cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene Isonicotinic_Derivative Isonicotinic Acid Derivative Isonicotinic_Derivative->IKK Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

Isonicotinic acid remains a valuable scaffold in drug discovery, with its derivatives demonstrating significant antimicrobial and anti-inflammatory activities. The available quantitative data provides a solid foundation for further research and development in this area. In stark contrast, this compound is a chemical entity with no reported biological activity in the public domain. This highlights a significant opportunity for novel investigations into the potential therapeutic properties of this compound. Researchers are encouraged to explore the pharmacological profile of this compound to unlock its potential value in medicinal chemistry.

References

Structure-Activity Relationship of 2-Hydroxy-6-methylisonicotinic Acid Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is pivotal for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of analogs of 2-hydroxy-6-methylisonicotinic acid, focusing on their antitubercular activity. This compound exists in equilibrium with its tautomeric form, 4-hydroxy-6-methyl-2-pyridone, a scaffold that has demonstrated promising activity against Mycobacterium tuberculosis (Mtb).

This guide summarizes quantitative data on the antimycobacterial activity of a series of 4-hydroxy-2-pyridone analogs with various substitutions at the 6-position of the pyridone ring. The data is presented in a structured table for straightforward comparison, followed by a detailed experimental protocol for the determination of the Minimum Inhibitory Concentration (MIC). Additionally, a visualization of the structure-activity relationship is provided to illustrate the impact of different substituents on antitubercular potency.

Comparative Inhibitory Activity

The antitubercular activity of 4-hydroxy-2-pyridone analogs was evaluated against Mycobacterium tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of compounds with modifications at the 6-position of the pyridone core. Lower MIC values indicate higher potency.

Compound IDR Group (Substitution at 6-position)MIC (μg/mL) against Mtb
1 Isobutyl>50
2 Cyclohexylmethyl1.6
3 4,4-Dimethylcyclohexylmethyl0.1
4 4-Trifluoromethylcyclohexylmethyl0.2
5 4-tert-Butylcyclohexylmethyl0.1
6 3,3-Dimethylcyclohexylmethyl0.4
7 2,2-Dimethylcyclohexylmethyl6.3
8 Cyclopentylmethyl3.1
9 Cycloheptylmethyl0.8
10 Phenylmethyl (Benzyl)12.5

Data presented is based on a study of 4-hydroxy-2-pyridones as a novel class of antituberculosis agents.[1]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key insights into the structure-activity relationship of this compound class:

  • Cycloalkyl groups are preferred: The introduction of cycloalkyl groups at the 6-position generally leads to a significant improvement in antitubercular potency compared to a simple alkyl group like isobutyl.[1]

  • Substitution on the cycloalkyl ring is beneficial: The presence of substituents on the cyclohexyl ring, particularly dimethyl, trifluoromethyl, and tert-butyl groups at the 4-position, enhances the activity.[1] The lead compound, with a 4,4-dimethylcyclohexyl group, demonstrated the most potent activity.[1]

  • Steric hindrance can be detrimental: The position of the substituents on the cyclohexyl ring is crucial. For instance, moving the dimethyl groups to the 2- or 3-position results in a decrease in activity, suggesting that steric hindrance near the pyridone core may be unfavorable for binding to the biological target.[1]

  • Ring size matters: Among the unsubstituted cycloalkylmethyl groups, the cyclohexylmethyl and cycloheptylmethyl derivatives were more potent than the cyclopentylmethyl derivative, indicating an optimal ring size for activity.[1]

  • Aromatic substituents are less favorable: The presence of a benzyl group at the 6-position resulted in significantly lower activity compared to the cycloalkylmethyl analogs.[1]

Below is a diagram illustrating these structure-activity relationships.

SAR_2_Hydroxy_6_methylisonicotinic_acid_analogs cluster_substituents Substituents at 6-Position Core 4-Hydroxy-2-pyridone Core High_Potency High Potency (MIC ≤ 0.2 µg/mL) Core->High_Potency 4,4-Dimethylcyclohexylmethyl 4-Trifluoromethylcyclohexylmethyl 4-tert-Butylcyclohexylmethyl Moderate_Potency Moderate Potency (0.4 µg/mL ≤ MIC ≤ 3.1 µg/mL) Core->Moderate_Potency Cyclohexylmethyl 3,3-Dimethylcyclohexylmethyl Cycloheptylmethyl Cyclopentylmethyl Low_Potency Low Potency (MIC > 6 µg/mL) Core->Low_Potency Isobutyl 2,2-Dimethylcyclohexylmethyl Benzyl

Caption: Structure-activity relationship of 4-hydroxy-2-pyridone analogs.

Experimental Protocols

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis.

Microplate Alamar Blue Assay (MABA):

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A serial two-fold dilution of each compound is prepared in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: 100 µL of the diluted mycobacterial culture is added to each well of the microplate containing the serially diluted compounds. The final volume in each well is 200 µL. Control wells containing bacteria without any compound (positive control) and wells with medium only (negative control) are also included.

  • Incubation: The microplates are sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated at 37°C for 24 hours.

  • Data Analysis: The color of the wells is observed. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of the antitubercular activity of the 4-hydroxy-2-pyridone analogs.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Synthesis of Analogs Start->Reaction Purification Purification and Characterization Reaction->Purification Stock Preparation of Stock Solutions Purification->Stock Synthesized Analogs MIC_Assay MIC Assay against M. tuberculosis Stock->MIC_Assay Data Data Collection and Analysis MIC_Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR MIC Values

Caption: General workflow from synthesis to SAR analysis.

References

A Comparative Guide to Substituted Pyridine Carboxylic Acids in Biological Assays: Featuring 2-Hydroxy-6-methylisonicotinic Acid as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of substituted pyridine carboxylic acids in various biological assays, with a special focus on the potential of 2-Hydroxy-6-methylisonicotinic acid as a key building block in medicinal chemistry. While direct comparative biological data for this compound is limited in publicly available literature, its structural features suggest significant potential for the development of novel therapeutic agents. This guide will summarize available quantitative data for structurally related pyridine carboxylic acids, provide detailed experimental protocols for relevant biological assays, and visualize key signaling pathways.

Pyridine carboxylic acids are a class of heterocyclic organic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules.[1] The three isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—and their derivatives have shown a wide range of therapeutic applications, including roles as enzyme inhibitors.[1][2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of their physicochemical properties and biological activity.[1]

This compound, a derivative of isonicotinic acid, is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure, featuring hydroxyl, methyl, and carboxylic acid functional groups, provides multiple points for chemical modification, making it an attractive starting material for creating diverse libraries of compounds for biological screening.

Comparison of Biological Activities

Anti-inflammatory Activity

Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties, with some compounds showing greater potency than standard drugs like ibuprofen.[4] The inhibitory effect on the production of reactive oxygen species (ROS) is a common assay to evaluate anti-inflammatory potential.

Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives (ROS Inhibition) [4]

CompoundStructureIC50 (µg/mL)
Isonicotinate of meta-aminophenol (5) Isonicotinoyl group attached to m-aminophenol1.42 ± 0.1
Isonicotinate of p-aminophenol (6) Isonicotinoyl group attached to p-aminophenol2.30 ± 0.4
Ibuprofen (Standard) -11.2 ± 1.9
Antimicrobial Activity

Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis.[5] Its mechanism involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[5] Various derivatives of nicotinic acid have also been synthesized and evaluated for their antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Nicotinic Acid Acylhydrazone Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Acylhydrazone with 5-nitrofuran substituent Staphylococcus epidermidis1.95[6]
Staphylococcus aureus3.91[6]
MRSA7.81[6]
Acylhydrazone with 2-hydroxy-3,5-diiodophenyl substituent Gram-positive bacteria7.81 - 15.62[6]

Key Biological Targets and Signaling Pathways

The bromo-substituted analog of this compound, 2-Bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Understanding the signaling pathways of these enzymes is crucial for designing effective inhibitors.

PARP Inhibition and DNA Damage Repair

PARP enzymes play a critical role in DNA single-strand break repair.[1] PARP inhibitors trap the enzyme on DNA, leading to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to cell death through a process called synthetic lethality.[1]

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with PARP Inhibitor DNA_Damage DNA Single- Strand Break PARP PARP DNA_Damage->PARP Replication DNA Replication SSBR Single-Strand Break Repair PARP->SSBR SSBR->Replication DSB Double-Strand Break Replication->DSB Stalled Fork Cell_Survival Cell Survival Replication->Cell_Survival HR Homologous Recombination DSB->HR HR->Cell_Survival DNA_Damage_Cancer DNA Single- Strand Break PARP_Trapped Trapped PARP DNA_Damage_Cancer->PARP_Trapped PARP_Inhibited PARP Inhibitor PARP_Inhibited->PARP_Trapped SSBR_Blocked SSBR Blocked PARP_Trapped->SSBR_Blocked Replication_Cancer DNA Replication SSBR_Blocked->Replication_Cancer DSB_Cancer Accumulated Double-Strand Breaks Replication_Cancer->DSB_Cancer Fork Collapse HR_Deficient Deficient HR DSB_Cancer->HR_Deficient Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death IRAK4_Signaling_Pathway IRAK4 Signaling Pathway and Inhibition TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Downstream Downstream Signaling TRAF6->Downstream NFkB_AP1 NF-κB / AP-1 Activation Downstream->NFkB_AP1 Cytokines Pro-inflammatory Cytokines NFkB_AP1->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation IRAK4_Inhibitor IRAK4 Inhibitor IRAK4_Inhibitor->IRAK4 PARP_Assay_Workflow PARP Inhibition Assay Workflow Start Start Add_Compound Add Test Compound Start->Add_Compound Add_Reaction_Mix Add Reaction Mix (DNA, NAD+) Add_Compound->Add_Reaction_Mix Add_Enzyme Add PARP Enzyme Add_Reaction_Mix->Add_Enzyme Incubate Incubate (1-2 hours) Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Wash_1 Wash Stop_Reaction->Wash_1 Add_Strep_HRP Add Streptavidin- HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate Add_Strep_HRP->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add Chemiluminescent Substrate Wash_2->Add_Substrate Read_Luminescence Measure Luminescence Add_Substrate->Read_Luminescence End End Read_Luminescence->End IRAK4_Assay_Workflow IRAK4 Kinase Assay Workflow (ADP-Glo™) Start Start Add_Compound Add Test Compound Start->Add_Compound Add_Enzyme_Substrate Add IRAK4 & Substrate Add_Compound->Add_Enzyme_Substrate Add_ATP Add ATP (Initiate Reaction) Add_Enzyme_Substrate->Add_ATP Incubate Incubate (30°C) Add_ATP->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_RT1 Incubate (RT) Add_ADP_Glo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate (RT) Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Measure Luminescence Incubate_RT2->Read_Luminescence End End Read_Luminescence->End

References

Comparative analysis of the efficacy of 2-Hydroxy-6-methylisonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of isonicotinic acid derivatives, with a focus on their potential anti-inflammatory and antimicrobial properties. Due to a lack of extensive comparative data specifically for 2-Hydroxy-6-methylisonicotinic acid derivatives in the public domain, this guide utilizes data from closely related isonicotinic acid analogs to illustrate the therapeutic potential and evaluation methodologies.

Data Presentation: Efficacy of Isonicotinic Acid Derivatives

The following tables summarize the in vitro efficacy of various isonicotinic acid derivatives as potential anti-inflammatory and antimicrobial agents. This data is presented to provide a comparative overview of the potential activity of this class of compounds.

Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

The anti-inflammatory potential of isonicotinic acid derivatives is often evaluated by their ability to inhibit reactive oxygen species (ROS) production. The following data showcases the half-maximal inhibitory concentration (IC50) of selected derivatives compared to the standard nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.

Compound/DerivativeBioassayIC50 (µg/mL)Reference Drug (IC50 in µg/mL)
Isonicotinate of meta-aminophenolROS Inhibition1.42 ± 0.1Ibuprofen (11.2 ± 1.9)
Isonicotinate of para-aminophenolROS Inhibition8.6 ± 0.5Ibuprofen (11.2 ± 1.9)
Butyryl-p-aminophenol isonicotinateROS Inhibition3.7 ± 1.7Ibuprofen (11.2 ± 1.9)

Data sourced from a study on isonicotinates as ROS inhibitors.

Table 2: Antimicrobial Activity of Isonicotinic Acid Derivatives

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeTarget OrganismMIC (µg/mL)
Isonicotinic acid hydrazone derivative 15Staphylococcus aureus1.95 - 7.81
Isonicotinic acid hydrazone derivative 16Staphylococcus aureus3.91 - 7.81
Isoniazid/2-hydroxynicotinaldehyde Schiff baseStaphylococcus aureus201.25
Isoniazid/2-hydroxynicotinaldehyde Schiff baseEscherichia coli100.63
Metal Complex of 2-Hydroxy-6-methylnicotinic acidStaphylococcus aureusModerate Activity
Metal Complex of 2-Hydroxy-6-methylnicotinic acidEscherichia coliModerate Activity
Metal Complex of 2-Hydroxy-6-methylnicotinic acidBacillus subtilisModerate Activity

Data for hydrazone and Schiff base derivatives sourced from studies on isonicotinic acid compounds. Data for the metal complex is from a study on complexes of 2-Hydroxy-6-methylnicotinic acid.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of isonicotinic acid derivatives.

Synthesis of Isonicotinic Acid Derivatives (General Procedure)

The synthesis of isonicotinic acid amides and esters often involves the activation of the carboxylic acid group followed by reaction with an appropriate amine or alcohol.

  • Activation : To a solution of the isonicotinic acid derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF), a coupling agent (e.g., HATU, DCC) and a non-nucleophilic base (e.g., DIPEA) are added.

  • Reaction : The desired amine or alcohol is added to the mixture.

  • Stirring : The reaction is stirred at room temperature for a specified period, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.

  • Purification : The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

In Vitro Anti-inflammatory Assay (ROS Inhibition)

This assay measures the ability of a compound to inhibit the production of reactive oxygen species from activated phagocytes.

  • Cell Preparation : Human whole blood or isolated neutrophils are used.

  • Compound Incubation : The cells are incubated with various concentrations of the test compounds.

  • Activation : A stimulating agent (e.g., opsonized zymosan) is added to induce ROS production.

  • Detection : A chemiluminescence probe (e.g., luminol) is added, and the light emission is measured over time using a luminometer.

  • Data Analysis : The IC50 values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum : A standardized suspension of the target microorganism is prepared.

  • Serial Dilutions : The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plates are incubated under suitable conditions for the growth of the microorganism.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.

G cluster_synthesis General Synthesis Workflow Start This compound Activation Carboxylic Acid Activation Start->Activation Coupling Coupling with Amine/Alcohol Activation->Coupling Purification Purification Coupling->Purification Derivative Target Derivative Purification->Derivative

A generalized workflow for the synthesis of derivatives.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus ROS_Production ROS Production Inflammatory_Stimulus->ROS_Production Cell_Membrane Cell Membrane Pro_inflammatory_Cytokines Pro-inflammatory Cytokines ROS_Production->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Derivative Isonicotinic Acid Derivative Derivative->ROS_Production Inhibition

Hypothesized anti-inflammatory mechanism via ROS inhibition.

G cluster_workflow Antimicrobial Evaluation Workflow Synthesis Compound Synthesis Screening Primary Screening (e.g., Disk Diffusion) Synthesis->Screening MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination Mechanism_Study Mechanism of Action Studies MIC_Determination->Mechanism_Study Lead_Compound Lead Compound Mechanism_Study->Lead_Compound

A typical workflow for antimicrobial drug discovery.

References

Validating the Mechanism of Action of 2-Hydroxy-6-methylisonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential mechanism of action of 2-Hydroxy-6-methylisonicotinic acid. Due to a lack of direct experimental data on this specific molecule, this guide draws objective comparisons from structurally similar compounds, particularly 2-Bromo-6-methylisonicotinic acid, a known intermediate in the synthesis of potent enzyme inhibitors. The experimental data and protocols provided for these analogs can serve as a foundational methodology for investigating this compound.

Comparative Analysis of Isonicotinic Acid Derivatives

While the direct biological targets of this compound are not yet elucidated, its structural analog, 2-Bromo-6-methylisonicotinic acid, is a key building block for inhibitors of Poly(ADP-ribose) polymerase (PARP) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] This suggests that this compound may also have potential as an enzyme inhibitor within similar signaling pathways.

Table 1: Comparative Inhibitory Activity of a PARP-1 Inhibitor Series Derived from a Pyridine Scaffold

The following data represents a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives, which are structurally related to isonicotinic acid-based compounds. This illustrates how modifications to the core pyridine structure can significantly impact inhibitory potency against PARP-1.

Compound IDR GroupPARP-1 IC50 (nM)
1aH>1000
1bMethyl256.3 ± 25.1
1cEthyl119.7 ± 11.5
1dPropyl8.6 ± 0.6
1eIsopropyl28.4 ± 2.9
1fCyclopropyl45.2 ± 4.1
1gBenzyl158.6 ± 16.3
Data is representative of a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and is intended to illustrate the structure-activity relationship for this class of compounds.[1]

Postulated Signaling Pathway Involvement

Based on the activity of its analogs, a primary hypothesized mechanism of action for this compound could be the inhibition of PARP enzymes. PARP inhibitors are critical in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.

PARP_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 PARP-Mediated DNA Repair cluster_2 Inhibition DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 activates PARylation PARylation PARP1->PARylation catalyzes DNA Repair Proteins DNA Repair Proteins PARylation->DNA Repair Proteins recruits DNA Repair DNA Repair DNA Repair Proteins->DNA Repair facilitates This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->PARP1 inhibits

Hypothesized PARP Inhibition Pathway

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action of this compound as a PARP inhibitor, the following experimental protocols, adapted from methodologies used for analogous compounds, are recommended.[1]

In Vitro PARP-1 Inhibition Assay

This assay determines the direct inhibitory activity of the test compound on the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ and Biotinylated NAD+ mixture

  • Test compound (this compound) at various concentrations

  • Positive control (e.g., Olaparib)

  • Negative control (vehicle, e.g., DMSO)

  • Streptavidin-coated microplates

  • Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)

Procedure:

  • Coat streptavidin microplates with activated DNA.

  • Prepare a reaction mixture containing assay buffer, NAD+, and biotinylated NAD+.

  • Add the test compound at a range of concentrations to the wells. Include positive and negative controls.

  • Initiate the reaction by adding the PARP-1 enzyme to each well.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the reaction (e.g., by adding a potent PARP inhibitor at a high concentration or by washing).

  • Wash the plate to remove unbound reagents.

  • Add a detection reagent (e.g., streptavidin-HRP) and incubate.

  • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

  • Calculate the IC50 value from the dose-response curve.

PARP1_Assay_Workflow A Prepare Reagents (Enzyme, DNA, NAD+, Compound) B Add Compound & Controls to Plate A->B C Initiate Reaction with PARP-1 Enzyme B->C D Incubate (1-2 hours) C->D E Stop Reaction & Wash Plate D->E F Add Detection Reagent E->F G Measure Signal F->G H Calculate IC50 G->H

In Vitro PARP-1 Assay Workflow
Cell-Based Assay for PARP Inhibition

This assay measures the effect of the compound on PARP activity within a cellular context.

Materials:

  • Cancer cell line with known DNA repair deficiencies (e.g., BRCA1/2 mutant)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Antibodies against PAR (poly-ADP-ribose)

  • Secondary antibodies for detection (e.g., immunofluorescence or Western blot)

  • Cell lysis buffer (for Western blot)

  • Fixation and permeabilization buffers (for immunofluorescence)

Procedure (Immunofluorescence):

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Pre-treat cells with various concentrations of the test compound for a specified time.

  • Induce DNA damage by treating cells with a DNA damaging agent (e.g., MMS).

  • Fix, permeabilize, and block the cells.

  • Incubate with a primary antibody against PAR.

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount coverslips on slides with a DNA counterstain (e.g., DAPI).

  • Visualize and quantify PAR formation using fluorescence microscopy.

Alternative Potential Mechanisms and Comparative Compounds

Given the therapeutic breadth of pyridine carboxylic acid isomers, it is prudent to consider other potential mechanisms of action.[3] For example, various kinase enzymes are also potential targets.

Table 2: Alternative Compounds and their Mechanisms
Compound ClassExampleMechanism of Action
PARP InhibitorsOlaparib, NiraparibInhibition of PARP1/2, leading to synthetic lethality in DNA repair-deficient cells.[1]
Kinase InhibitorsVarious (e.g., IRAK4 inhibitors)Inhibition of specific kinases involved in signal transduction pathways, often implicated in inflammation or cancer.[2]
Histone Deacetylase (HDAC) InhibitorsVorinostatInhibition of HDAC enzymes, leading to changes in gene expression and cell cycle arrest.[4]

The validation of this compound's mechanism of action will require a systematic approach, starting with in vitro screening against a panel of relevant enzymes (e.g., PARPs, kinases) and progressing to cell-based assays to confirm its activity in a biological context. The comparative data and protocols provided in this guide offer a robust starting point for these investigations.

References

Comparative Guide on the Potential Cross-Reactivity of 2-Hydroxy-6-methylisonicotinic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Hydroxy-6-methylisonicotinic acid in enzymatic assays. Due to a lack of direct experimental data for this specific compound in the public domain, this document focuses on the known cross-reactivity of structurally related compounds, namely nicotinic acid and its derivatives. Furthermore, it offers detailed experimental protocols for researchers to assess the enzymatic cross-reactivity of this compound in their own laboratories.

Introduction

This compound is a substituted pyridine carboxylic acid. While its direct interactions with enzymes have not been extensively documented, the pyridine and carboxylic acid moieties are common pharmacophores found in many enzyme inhibitors. Understanding the potential for off-target effects and cross-reactivity is crucial in drug discovery and development to ensure selectivity and minimize unwanted side effects. This guide explores the potential for such interactions based on data from analogous compounds.

Potential for Cross-Reactivity Based on Structural Analogs

Structurally related compounds, such as nicotinic acid (niacin) and nicotinamide, have been shown to exhibit inhibitory effects on certain enzymes. This suggests that this compound may also interact with similar enzyme classes. The primary mechanism of inhibition for these related compounds often involves the coordination of the pyridine nitrogen atom with a metal cofactor in the enzyme's active site.[1][2]

Comparison with Nicotinic Acid and Nicotinamide

The following table summarizes the known inhibitory activities of nicotinic acid and nicotinamide against cytochrome P450 (CYP) enzymes, a superfamily of enzymes involved in drug metabolism.[1][2] This data provides a starting point for considering the potential cross-reactivity of this compound.

CompoundTarget EnzymeInhibition Constant (Ki)Notes
Nicotinic Acid CYP2D63.8 +/- 0.3 mMInhibition occurs via coordination of the pyridine nitrogen with the heme iron.[1][2]
Nicotinamide CYP2D619 +/- 4 mMWeaker inhibition compared to nicotinic acid.[1]
CYP3A413 +/- 3 mM
CYP2E113 +/- 8 mM

This table presents data for structurally related compounds to infer the potential for cross-reactivity of this compound, for which direct data is not currently available.

Experimental Protocols for Assessing Enzymatic Cross-Reactivity

To determine the cross-reactivity profile of this compound, a panel of enzymatic assays should be performed. Below are detailed protocols for general in vitro enzyme inhibition assays that can be adapted for this purpose.

General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a common method to measure the ability of a compound to inhibit an enzyme that produces a chromogenic product.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Assay buffer (optimized for the specific enzyme)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Prepare Reagents: Prepare all solutions, including a dilution series of this compound.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, mix the enzyme solution with various concentrations of this compound or the control vehicle. Allow to incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor Reaction: Immediately begin monitoring the change in absorbance over time using a microplate spectrophotometer at a wavelength appropriate for the product being formed.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition relative to the control and plot this against the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) preincubate Pre-incubate Enzyme with Test Compound reagents->preincubate compound Prepare Test Compound Dilutions compound->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Absorbance (Kinetic Read) initiate->measure calculate Calculate Reaction Rates measure->calculate inhibition Determine % Inhibition calculate->inhibition ic50 Calculate IC50 Value inhibition->ic50

Caption: Workflow for a general spectrophotometric enzyme inhibition assay.

In Vitro PARP-1 Inhibition Assay

This protocol is for a specific enzyme, Poly(ADP-ribose) polymerase 1 (PARP-1), and is relevant as structurally related "2-Bromo-6-methylisonicotinic acid" is a known precursor for PARP inhibitors.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Histone H1-coated 96-well plates

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Assay buffer

  • Wash buffer

  • Test compound (this compound)

Methodology:

  • Plate Preparation: Use pre-coated Histone H1 plates or coat plates overnight.

  • Reaction Mixture: Prepare a reaction mix containing assay buffer, activated DNA, NAD+, and biotinylated NAD+.

  • Add Compound: Add varying concentrations of this compound to the wells.

  • Initiate Reaction: Add the PARP-1 enzyme to start the reaction and incubate for 1-2 hours at room temperature.

  • Stop Reaction: Stop the reaction by adding a potent PARP inhibitor or by washing the plate.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated PARP product. Detect with Streptavidin-HRP and a colorimetric substrate.

  • Read Plate: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

cluster_binding Enzyme-Inhibitor Interaction cluster_consequence Consequence of Binding Enzyme Enzyme (e.g., PARP-1) ActiveSite Active Site Enzyme->ActiveSite contains Inhibitor Potential Inhibitor (2-Hydroxy-6-methyl- isonicotinic acid) Inhibitor->ActiveSite binds to Product Product (e.g., Poly(ADP-ribose)) ActiveSite->Product no conversion Inhibition Enzymatic Activity Inhibited ActiveSite->Inhibition Substrate Substrate (e.g., NAD+) Substrate->ActiveSite cannot bind

Caption: Conceptual diagram of competitive enzyme inhibition.

Conclusion

While there is no direct evidence of enzymatic cross-reactivity for this compound, the known inhibitory profile of structurally similar pyridine carboxylic acids, such as nicotinic acid, against enzymes like cytochrome P450s, warrants investigation.[1][2] Researchers and drug development professionals are encouraged to utilize the provided experimental protocols to empirically determine the cross-reactivity and selectivity profile of this compound against a panel of relevant enzymes. This will provide a comprehensive understanding of its biological activity and potential off-target effects, which is essential for its further development and application.

References

Benchmarking Novel Enzyme Inhibitors: A Comparative Analysis of Niraparib Against Competing PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib, against other leading PARP inhibitors: Olaparib, Rucaparib, and Talazoparib. While direct enzymatic inhibition data for 2-Hydroxy-6-methylisonicotinic acid is not extensively available in public literature, its structural analog, 2-Bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of Niraparib. This guide, therefore, offers a valuable benchmark for researchers exploring novel inhibitors based on similar chemical scaffolds.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] In oncology, particularly for cancers with deficiencies in homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, PARP inhibitors have emerged as a cornerstone of targeted therapy.[3] These inhibitors exploit the concept of synthetic lethality, where the simultaneous loss of two key DNA repair pathways leads to cancer cell death.[4] This analysis focuses on the comparative efficacy of these inhibitors against PARP1 and PARP2, the primary targets in cancer therapy.

Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Niraparib and other selected PARP inhibitors against PARP1 and PARP2. Lower IC50 values indicate greater potency.

InhibitorTarget EnzymeIC50 (nM)Reference(s)
Niraparib PARP13.8[5]
PARP22.1[5]
Olaparib PARP15[5]
PARP21[5]
Rucaparib PARP11.4[6]
PARP20.17 (Ki)[6]
Talazoparib PARP10.57[7]
PARP2~1 (Implied)[7]

Experimental Protocols

The determination of enzyme inhibition, typically reported as an IC50 value, is fundamental in drug discovery. Below are generalized protocols for key assays used to evaluate PARP inhibitors.

PARP Inhibition Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone H1 (substrate)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-coated plates

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Test compounds dissolved in DMSO

Procedure:

  • Coat a 96-well plate with histone H1 overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare a reaction mixture containing assay buffer, activated DNA, and a mix of NAD+ and biotinylated NAD+.

  • Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the PARP enzyme to each well.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the reaction by washing the plate.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour.

  • Wash the plate and add the HRP substrate.

  • After a suitable incubation time, add the stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Cellular PARP Inhibition Assay (Western Blot)

This method assesses the inhibition of PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).

Materials:

  • Cancer cell line (e.g., with a known BRCA mutation)

  • Cell culture medium and reagents

  • Test compound

  • DNA damaging agent (e.g., H₂O₂) as a positive control for PARP activation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PAR, anti-PARP1, anti-actin or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with varying concentrations of the test compound for a specified time (e.g., 1-24 hours).

  • Induce DNA damage with an agent like H₂O₂ for a short period to stimulate PARP activity.

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer.[9]

  • Determine the protein concentration of the lysates using a BCA assay.[9]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane and incubate with the primary antibody against PAR.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[9]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[9]

  • Quantify the band intensities to determine the reduction in PAR levels as a measure of PARP inhibition.

Signaling Pathway and Mechanism of Action

PARP enzymes, particularly PARP1, are key players in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks (SSBs).[10] When an SSB occurs, PARP1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.[2]

PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR. This stalls the repair of SSBs, which can then degenerate into more lethal double-strand breaks (DSBs) during DNA replication.

  • PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break.[11] These trapped PARP-DNA complexes are highly cytotoxic as they interfere with DNA replication and transcription, leading to cell death, especially in cells with deficient homologous recombination repair.[3][11]

Below is a diagram illustrating the PARP signaling pathway in DNA repair and the points of intervention by PARP inhibitors.

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 PARP Inhibitor Action DNA_damage Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to Replication DNA Replication DNA_damage->Replication if unrepaired PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Recruitment Recruitment of Repair Proteins (XRCC1, LIG3, POLB) PAR->Recruitment signals Repair SSB Repair Recruitment->Repair leads to DSB Double-Strand Break (DSB) Replication->DSB HRR Homologous Recombination Repair (BRCA1/2 dependent) DSB->HRR repaired by Cell_Death Cell Death (Apoptosis) DSB->Cell_Death in HRR-deficient cells PARPi PARP Inhibitor (e.g., Niraparib) PARPi->PARP1 traps on DNA PARPi->PAR inhibits

Caption: PARP signaling in DNA repair and the dual mechanism of PARP inhibitors.

References

In Vivo Efficacy of 2-Hydroxy-6-methylisonicotinic Acid Derivatives: A Comparative Analysis with Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the in vivo efficacy of 2-Hydroxy-6-methylisonicotinic acid derivatives, particularly the potent Poly (ADP-ribose) polymerase (PARP) inhibitor Niraparib, demonstrates significant anti-tumor activity in preclinical models of ovarian and breast cancer. This guide provides a detailed comparison of Niraparib's performance against standard-of-care chemotherapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Derivatives of this compound form the structural core of a class of targeted cancer therapies known as PARP inhibitors. Niraparib, a prominent member of this class, has shown substantial efficacy in treating cancers with specific DNA repair deficiencies, such as those with BRCA1 and BRCA2 mutations.

Comparative In Vivo Efficacy: Niraparib vs. Standard Chemotherapy

The following tables summarize the in vivo anti-tumor activity of Niraparib compared to standard chemotherapy agents in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of ovarian and breast cancer.

Table 1: In Vivo Efficacy in Ovarian Cancer Xenograft Models

Treatment AgentCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Niraparib OVC134 (BRCAwt PDX)40-50 mg/kg, once daily (oral)58%[1]
Niraparib A2780 (BRCAwt CDX)62.5 mg/kg, once daily (oral)56.4%
Carboplatin + Paclitaxel A2780 CDXCarboplatin: 40 mg/kg (ip), Paclitaxel: 10 mg/kg (iv) on days 0 & 5Significant tumor size reduction vs. control
Olaparib (another PARP inhibitor) A2780 (BRCAwt CDX)100 mg/kg, once daily (oral)15.6%

Table 2: In Vivo Efficacy in Breast Cancer Xenograft Models

Treatment AgentCancer ModelDosing RegimenOutcomeReference
Niraparib MDA-MB-436 (BRCA1mut CDX)75 mg/kg, once daily (oral)Significant tumor growth inhibition[2]
Niraparib BT474 (HER2+ CDX)Not SpecifiedSignificant tumor growth inhibition (21.6% endpoint tumor volume)[3]
Doxorubicin + Docetaxel R-27 (P-gp positive) and MX-1 (P-gp negative) CDXDoxorubicin: 8 mg/kg (iv), Docetaxel: 10 mg/kg (ip)Synergistic activity in R-27, additive in MX-1[4]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Niraparib functions by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition in Cancer Therapy cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell (HR Deficient) DNA_Damage_N DNA Single-Strand Break PARP_N PARP Activation DNA_Damage_N->PARP_N SSBR_N Single-Strand Break Repair (SSBR) PARP_N->SSBR_N Replication_N DNA Replication SSBR_N->Replication_N DSB_N Double-Strand Break Replication_N->DSB_N infrequent HR_N Homologous Recombination (HR) Repair DSB_N->HR_N Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA_Damage_C DNA Single-Strand Break PARP_C PARP Trapping DNA_Damage_C->PARP_C PARP_Inhibitor Niraparib (PARP Inhibitor) PARP_Inhibitor->PARP_C SSBR_Blocked_C SSBR Blocked PARP_C->SSBR_Blocked_C Replication_C DNA Replication SSBR_Blocked_C->Replication_C DSB_C Accumulated Double-Strand Breaks Replication_C->DSB_C HR_Deficient_C Defective HR Repair (e.g., BRCA mutation) DSB_C->HR_Deficient_C Cell_Death_C Cell Death (Apoptosis) HR_Deficient_C->Cell_Death_C

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

Experimental Protocols

In Vivo Xenograft Tumor Growth Inhibition Studies

A generalized protocol for evaluating the in vivo efficacy of anti-cancer agents in xenograft models is outlined below. Specific parameters will vary based on the cancer cell line, animal model, and treatment regimen.

Experimental_Workflow General Workflow for In Vivo Xenograft Studies start Start cell_culture Cancer Cell Culture (e.g., Ovarian or Breast Cancer Cell Lines) start->cell_culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest tumor_implantation Subcutaneous or Orthotopic Tumor Cell Implantation cell_harvest->tumor_implantation animal_model Immunocompromised Mice (e.g., Nude or SCID) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., Niraparib, Chemotherapy) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis & Tumor Growth Inhibition Calculation endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for assessing in vivo anti-tumor efficacy using xenograft models.

Detailed Methodologies:

  • Cell Lines and Culture: Human ovarian (e.g., A2780, OVCAR3) and breast cancer (e.g., MDA-MB-436, BT474) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) is injected subcutaneously into the flank of the mice. For patient-derived xenografts, tumor fragments are implanted.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Niraparib is typically administered orally, while standard chemotherapies like carboplatin and paclitaxel are often given via intraperitoneal or intravenous injection.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Body weight is also monitored as an indicator of toxicity. Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the control group.

Conclusion

Derivatives of this compound, exemplified by the PARP inhibitor Niraparib, demonstrate significant in vivo efficacy in preclinical models of ovarian and breast cancer. The data presented in this guide suggest that Niraparib offers a potent anti-tumor effect, particularly in tumors with underlying DNA repair deficiencies. This targeted approach provides a valuable alternative and complementary strategy to standard chemotherapy regimens. Further research and clinical trials are ongoing to optimize the use of these derivatives in various cancer types and treatment settings.

References

A Spectroscopic Comparison of 2-Hydroxy-6-methylisonicotinic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic characteristics of 2-Hydroxy-6-methylisonicotinic acid and two of its common precursors, 2-Chloro-6-methylisonicotinic acid and 2-Methoxy-6-methylisonicotinic acid. The structural differences imparted by the substituent at the 2-position (–OH, –Cl, –OCH₃) on the pyridine ring give rise to distinct spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry and drug development.

While specific experimental spectral data for these exact compounds are not publicly available in the search results, this guide outlines the expected differences and provides standardized protocols for their characterization. The following tables summarize their fundamental properties.

Data Presentation: Comparative Molecular Properties
PropertyThis compound2-Chloro-6-methylisonicotinic acid2-Methoxy-6-methylisonicotinic acid
CAS Number 86454-13-9[1][2][3]25462-85-5[4][5]72918-10-6[6]
Molecular Formula C₇H₇NO₃C₇H₆ClNO₂[5]C₈H₉NO₃[7]
Molecular Weight 153.14 g/mol [2]171.58 g/mol [5]167.16 g/mol [7]
Expected Spectroscopic Distinctions

¹H NMR Spectroscopy:

  • This compound: Would show a broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O. The two aromatic protons on the pyridine ring would appear as distinct signals. A singlet corresponding to the methyl (CH₃) group would also be present.

  • 2-Chloro-6-methylisonicotinic acid: The spectrum would lack the hydroxyl proton signal. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the chlorine atom.

  • 2-Methoxy-6-methylisonicotinic acid: A sharp singlet around 3.8-4.0 ppm corresponding to the methoxy (OCH₃) protons would be a key identifier. The aromatic protons' shifts would differ due to the electron-donating effect of the methoxy group compared to the chloro- and hydroxy-substituents.

¹³C NMR Spectroscopy:

  • The most significant difference would be in the chemical shift of the C2 carbon. The carbon bonded to the electronegative oxygen (in hydroxy and methoxy) or chlorine would have a characteristic downfield shift. The carboxyl carbon (COOH) would appear in the 160-185 ppm region for all three compounds.[8]

FTIR Spectroscopy:

  • This compound: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the hydroxyl group and the carboxylic acid, would be prominent. A strong carbonyl (C=O) stretch would appear around 1680-1710 cm⁻¹.

  • 2-Chloro-6-methylisonicotinic acid: This spectrum would lack the broad O-H band from a phenolic hydroxyl group but would still show the carboxylic acid O-H stretch. A C-Cl stretching vibration would be observable in the fingerprint region (typically 600-800 cm⁻¹).

  • 2-Methoxy-6-methylisonicotinic acid: The spectrum would show C-H stretching from the methoxy group around 2850-2960 cm⁻¹ and a characteristic C-O (ether) stretch, while lacking the phenolic O-H band.

Mass Spectrometry (Electron Impact):

  • The molecular ion peak (M⁺) in the mass spectrum for each compound would directly reflect its molecular weight. The isotopic pattern for 2-Chloro-6-methylisonicotinic acid would be a key identifier, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Experimental Protocols

The following are detailed, standardized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecules.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical as it determines the position of residual solvent peaks.

    • ¹H NMR Acquisition: Record the proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise. The spectral window should cover at least 0-12 ppm.

    • ¹³C NMR Acquisition: Record the proton-decoupled carbon NMR spectrum. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C. The spectral window should span 0-200 ppm.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecules.

  • Instrumentation: An FTIR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory or a hydraulic press for KBr pellets.

  • Procedure (Solid Sample via KBr Pellet):

    • Sample Preparation: Grind a small amount (1-2 mg) of the dry solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

    • Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[10]

    • Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans over the mid-IR range (4000-400 cm⁻¹).[11] A background spectrum of the empty sample compartment should be recorded first.

    • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[12]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer with an Electron Impact (EI) ion source.[13]

  • Procedure (Direct Insertion Probe):

    • Sample Preparation: Place a small amount of the solid sample into a capillary tube and insert it into the direct insertion probe.

    • Ionization: Introduce the probe into the high-vacuum source of the mass spectrometer. The sample is volatilized by heating, and the resulting gas-phase molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation.[14][15]

    • Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • Data Processing: The mass spectrum is plotted as relative ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion.

Mandatory Visualization

The logical relationship and potential synthetic pathway between the precursors and the final product are illustrated below.

Spectroscopic_Comparison cluster_precursors Precursor1 2-Chloro-6-methylisonicotinic acid (Precursor) Product This compound (Target Compound) Precursor1->Product Hydrolysis Precursor2 2-Methoxy-6-methylisonicotinic acid (Precursor) Precursor2->Product Demethylation

Caption: Synthetic relationship of precursors to the target compound.

References

Unambiguous Structural Confirmation of 2-Hydroxy-6-methylisonicotinic Acid Derivatives Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for confirming the structure of 2-Hydroxy-6-methylisonicotinic acid and its derivatives. We present supporting experimental data, detailed methodologies, and visual workflows to demonstrate the power of 2D NMR in providing unambiguous structural assignments.

The structural isomerism possible in substituted pyridines, such as this compound, necessitates analytical techniques that can definitively establish the connectivity of atoms within the molecule. While 1D NMR provides initial insights, 2D NMR techniques, including COSY, HSQC, and HMBC, are indispensable for complete and unequivocal structure determination.

Comparative Analysis of Analytical Techniques

While various analytical methods can provide structural information, they differ in the detail and certainty they offer. Here, we compare 2D NMR with other common analytical techniques for the structural characterization of this compound derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations)Provides unambiguous evidence of the molecular structure in solution; non-destructive.[1]Requires slightly larger sample amounts and longer acquisition times compared to MS.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS).High sensitivity, requires minimal sample.Does not provide direct information on atom connectivity or isomer differentiation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C=C).Fast and simple to operate.Provides limited information on the overall molecular skeleton; ambiguity in complex molecules.[2]
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.Provides the absolute structure.Requires a suitable single crystal, which can be challenging to obtain; structure in solid state may differ from solution.

Structural Elucidation of this compound using 2D NMR

To illustrate the power of 2D NMR, we present a representative dataset for this compound. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations.

Table 1: Representative ¹H and ¹³C NMR Data for this compound
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-~165.0
3~6.80 (s)~110.0
4-~145.0
5~7.60 (s)~125.0
6-~150.0
CH₃~2.40 (s)~20.0
COOH~12.0 (br s)~170.0
OH~11.5 (br s)-

Note: Chemical shifts are hypothetical and based on typical values for similar structures. They can vary depending on the solvent and other experimental conditions.

Table 2: Key 2D NMR Correlations for this compound
ExperimentKey CorrelationsInformation Gained
COSY No significant correlations expected for the aromatic protons due to their isolated nature in this specific isomer.Confirms the absence of vicinal proton-proton coupling between the aromatic protons.
HSQC H3 (~6.80 ppm) with C3 (~110.0 ppm)H5 (~7.60 ppm) with C5 (~125.0 ppm)CH₃ protons (~2.40 ppm) with CH₃ carbon (~20.0 ppm)Directly links protons to their attached carbons, confirming the assignment of protonated carbons.[3]
HMBC CH₃ protons (~2.40 ppm) with C6 (~150.0 ppm) and C5 (~125.0 ppm)H3 (~6.80 ppm) with C2 (~165.0 ppm), C4 (~145.0 ppm), and C5 (~125.0 ppm)H5 (~7.60 ppm) with C3 (~110.0 ppm), C4 (~145.0 ppm), and C6 (~150.0 ppm)Establishes the connectivity of the carbon skeleton by showing correlations between protons and carbons that are 2-3 bonds away. This is crucial for placing the substituents on the pyridine ring.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for acquiring 2D NMR data.

Sample Preparation
  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

2D NMR Data Acquisition

The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond correlations).[3]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is essential for connecting different parts of the molecule and identifying quaternary carbons.[4]

Visualizing the Workflow and Logic

Graphviz diagrams can effectively illustrate the experimental workflow and the logical process of spectral interpretation.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample Purified Compound (5-10 mg) Solvent Deuterated Solvent (~0.6 mL) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer COSY COSY Spectrometer->COSY HSQC HSQC Spectrometer->HSQC HMBC HMBC Spectrometer->HMBC Interpretation Spectral Interpretation COSY->Interpretation HSQC->Interpretation HMBC->Interpretation Structure Confirmed Structure Interpretation->Structure

A streamlined workflow for 2D NMR analysis.

logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Number of Carbons, Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure of This compound Derivative COSY->Structure HSQC->Structure HMBC->Structure

Logical flow for structure elucidation using 2D NMR.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy-6-methylisonicotinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Protocols

Proper handling and disposal of 2-Hydroxy-6-methylisonicotinic acid are paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. The information is compiled from authoritative safety data sheets to ensure adherence to established safety standards.

Disposal Procedures

Disposal of this compound and its containers must be treated as hazardous waste.[1] It is imperative to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and suitable container for chemical waste.

    • For spills, carefully sweep up the solid material and shovel it into a suitable container for disposal.[1][2] Avoid generating dust.

  • Container Management:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][2]

    • The empty container is also considered hazardous waste and must be disposed of at a hazardous or special waste collection point.[1]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[1][2]

    • Crucially, do not empty this chemical into drains or allow it to enter the environment. [1][2]

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory.

PPE / Safety MeasureSpecificationRationale
Eye/Face Protection Wear approved safety glasses with side-shields or goggles.Protects against eye irritation or serious eye damage.[2]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[2][3]
Protective Clothing Wear a lab coat or other suitable protective clothing.Minimizes skin exposure.[2][3]
Respiratory Protection Use in a well-ventilated area. Avoid breathing dust.[2][3]May cause respiratory irritation.[1]
Workstation Setup Ensure that eyewash stations and safety showers are close to the workstation location.[2]For immediate first aid in case of accidental exposure.
Emergency Procedures

In case of accidental release or exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

Visualized Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound, from initial handling to final disposal.

cluster_handling Chemical Handling cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Use in a Well-Ventilated Area ppe->handling collect_waste Collect Waste in a Designated, Labeled Container handling->collect_waste Generate Waste spill Spill? handling->spill Accidental Release no_drains Do Not Empty into Drains or Environment collect_waste->no_drains sweep_up Sweep Up and Shovel into Suitable Container spill->sweep_up sweep_up->collect_waste store_waste Store Waste Container Securely (Tightly Closed, Well-Ventilated Area) no_drains->store_waste final_disposal Dispose of Contents and Container at an Approved Waste Disposal Plant store_waste->final_disposal

Caption: Workflow for Handling and Disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxy-6-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydroxy-6-methylisonicotinic Acid

This guide provides essential, procedural information for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these protocols is critical to ensure personal safety and regulatory compliance in the laboratory.

Hazard Identification and Summary

This compound presents several health hazards that necessitate careful handling. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]

Hazard CategoryDescription
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2: Causes serious eye irritation.[2]
Target Organ Toxicity (Single Exposure)Category 3: May cause respiratory system irritation.[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive personal protective equipment plan is mandatory when handling this compound. Engineering controls, such as adequate ventilation and the proximity of eyewash stations and safety showers, should be in place before beginning any work.[1][2]

Eye and Face Protection:
  • Requirement: Wear chemical safety goggles where there is a potential for splashing.[3]

  • Enhanced Protection: For procedures with a higher risk of splashing, a face shield should be worn in addition to chemical goggles.[4]

Skin and Body Protection:
  • Gloves: Chemically resistant gloves must be worn.[3] It is crucial to inspect gloves for any damage before use and to follow the supplier's guidelines regarding permeability and breakthrough time.[1]

  • Protective Clothing: A lab coat or coveralls should be worn to minimize skin exposure.[3] Contaminated clothing must be removed immediately and washed thoroughly before reuse.[1][5]

Respiratory Protection:
  • Standard Conditions: Use only in a well-ventilated area, such as a fume hood, to avoid breathing dust or vapors.[1][2][5]

  • Elevated Risk: If ventilation is inadequate or if exposure limits are exceeded, a NIOSH-approved respirator is required.[3][4]

Operational and Disposal Plans

Adherence to a strict operational and disposal workflow is essential for minimizing risk and ensuring environmental safety.

Step-by-Step Handling and Storage Procedures:
  • Preparation: Before handling, ensure that all necessary PPE is correctly worn and that emergency equipment, such as eyewash stations and safety showers, is accessible and operational.[1]

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2]

    • Avoid the formation of dust.[6]

    • Prevent all contact with eyes, skin, and clothing.[1]

    • Do not ingest the substance.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][5]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][3]

    • Keep the container tightly closed.[1][2][5]

    • The substance should be stored locked up.[2][5]

Waste Disposal Plan:
  • Classification: This chemical is considered hazardous waste.[1]

  • Containment: Sweep up any solid waste and place it into a suitable, labeled, and closed container for disposal.[1][2]

  • Disposal: Dispose of the contents and the container at an approved waste disposal facility, in strict accordance with all applicable local, regional, and national regulations.[1][2][5] Do not allow the chemical to enter drains or public waters.[3][6]

Emergency First Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[2][5] If breathing is difficult or symptoms persist, seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing.[1] If skin irritation occurs, seek medical advice.[2][5]
Eye Contact Rinse cautiously with water for several minutes.[2][5] If present, remove contact lenses and continue rinsing for at least 15 minutes.[1][2] Seek immediate medical attention.[1]
Ingestion Clean the mouth with water and then drink plenty of water.[2] Do not induce vomiting. Seek medical attention if you feel unwell.[1][2]

Visualized Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound, from initial preparation to final disposal.

prep 1. Preparation - Verify Engineering Controls - Don Correct PPE handling 2. Handling - Use in Fume Hood - Avoid Dust/Contact prep->handling storage 3. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage If not all material is used post_handling 4. Post-Handling - Wash Hands Thoroughly handling->post_handling emergency Emergency Procedures - Inhalation -> Fresh Air - Skin/Eye -> Flush with Water - Seek Medical Attention handling->emergency In case of exposure disposal 5. Disposal - Collect in Labeled Container - Use Approved Waste Service post_handling->disposal

References

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